B1193470 SAR113945

SAR113945

货号: B1193470
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SAR113945 is a small molecule inhibitor of the IκB kinase (IKK) complex, with specific activity against IKKβ . This compound functions as a key modulator of the NF-κB signaling pathway, a central regulator of inflammatory responses. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκB, thereby retaining NF-κB in the cytoplasm and blocking the expression of pro-inflammatory genes . In preclinical studies, this mechanism translated to a marked reduction in the synthesis of key inflammatory mediators, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2) . This compound has been evaluated in clinical trials for the treatment of knee osteoarthritis, where it was administered via intra-articular injection in a slow-release formulation . This approach was designed to provide high local exposure within the joint while minimizing systemic exposure. Although a Phase 2 clinical proof-of-concept study did not meet its primary efficacy endpoint in the overall study population, a statistically significant effect was observed in a pre-specified subgroup of patients with knee effusion . As such, this compound remains a compound of significant interest for researchers investigating the role of the NF-κB pathway in inflammatory joint diseases and other conditions . It represents a validated chemical tool for exploring IKKβ inhibition in disease models. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans.

属性

IUPAC 名称

Unknown

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

SAR113945;  SAR-113945;  SAR 113945; 

产品来源

United States

Foundational & Exploratory

SAR113945: A Technical Overview of its Mechanism of Action in Chondrocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SAR113945 is a potent and specific inhibitor of the IκB kinase (IKK) complex, developed for the intra-articular treatment of osteoarthritis (OA). Its primary mechanism of action in chondrocytes is the targeted inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammatory and catabolic processes that drive cartilage degradation in OA. Preclinical in-vitro studies have demonstrated that this compound effectively suppresses the production of key pro-inflammatory and matrix-degrading mediators in chondrocytes, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2).[1][2] While clinical trials have explored its safety and efficacy, this technical guide focuses on the foundational, chondrocyte-centric mechanism of action as elucidated by preclinical research.

Note on Data Availability: Detailed quantitative data from preclinical chondrocyte studies, such as IC50 values for IKK inhibition and dose-response effects on specific gene expression, as well as granular experimental protocols, are not extensively available in the public domain. The information presented herein is synthesized from publicly accessible research summaries and an established understanding of NF-κB signaling in chondrocytes.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The central mechanism of this compound in chondrocytes is the disruption of the pro-inflammatory and catabolic signaling cascade mediated by NF-κB. In healthy cartilage, the NF-κB transcription factor is held in an inactive state in the cytoplasm, bound to its inhibitor, IκB. In the context of osteoarthritis, pro-inflammatory cytokines such as IL-1β and TNF-α bind to their respective receptors on the chondrocyte surface. This binding event triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.

The activated IKK complex, specifically the IKKβ subunit, phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of a wide array of target genes, driving their transcription.

These NF-κB target genes in chondrocytes include:

  • Pro-inflammatory Cytokines: IL-1β, TNF-α, IL-6, which create a positive feedback loop amplifying the inflammatory response.

  • Chemokines: Attract inflammatory cells to the joint.

  • Matrix Metalloproteinases (MMPs): Such as MMP-1, MMP-3, and MMP-13, which are responsible for the degradation of the collagenous framework of the cartilage matrix.

  • A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS): Specifically ADAMTS-4 and ADAMTS-5, the primary enzymes responsible for the breakdown of aggrecan, a major proteoglycan component of cartilage.

  • Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): Enzymes that produce nitric oxide and prostaglandins (like PGE2), respectively, which contribute to inflammation, pain, and chondrocyte apoptosis.

This compound, as a specific inhibitor of the IKK complex, directly blocks the phosphorylation of IκBα. This action prevents the degradation of IκBα and consequently sequesters NF-κB in the cytoplasm, inhibiting its nuclear translocation and subsequent pro-inflammatory and catabolic gene transcription.

Signaling Pathway Diagram

SAR113945_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Chondrocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Pro-inflammatory Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Receptor Cytokine Receptor IKK Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK Complex Activates IκBα-NF-κB IκBα-NF-κB Complex (Inactive) IKK Complex->IκBα-NF-κB Phosphorylates IκBα p-IκBα p-IκBα This compound This compound This compound->IKK Complex Inhibits IκBα IκBα NF-κB NF-κB (p50/p65) NF-κB_n NF-κB (Active) NF-κB->NF-κB_n Translocates to Nucleus IκBα-NF-κB->NF-κB Releases Proteasome Proteasome p-IκBα->Proteasome Ubiquitination & Degradation DNA DNA NF-κB_n->DNA Binds to Promoter Gene Transcription Pro-inflammatory & Catabolic Gene Transcription DNA->Gene Transcription MMPs MMPs Gene Transcription->MMPs ADAMTS ADAMTS Gene Transcription->ADAMTS Cytokines Cytokines (IL-1β, TNF-α) Gene Transcription->Cytokines PGE2 PGE2 Gene Transcription->PGE2 Cartilage Degradation Cartilage Degradation MMPs->Cartilage Degradation ADAMTS->Cartilage Degradation Cytokines->Cartilage Degradation PGE2->Cartilage Degradation

Caption: this compound inhibits the IKK complex, preventing NF-κB activation and subsequent transcription of cartilage-degrading genes.

Summary of In-Vitro Effects on Chondrocytes

While specific quantitative data is limited in publicly available literature, summaries from preclinical studies consistently report the following effects of this compound on chondrocytes or related cellular systems.[1][2]

Parameter AssessedEffect of this compoundImplication for Chondroprotection
IKK Complex Activity Specific InhibitionDirect target engagement, upstream blockade of the NF-κB pathway.
IL-1β Synthesis InhibitionReduction of a primary pro-inflammatory cytokine that drives catabolism.
TNF-α Synthesis InhibitionDampening of a key inflammatory mediator in osteoarthritis.
Prostaglandin E2 (PGE2) Synthesis InhibitionReduction of an inflammatory mediator associated with pain and cartilage breakdown.

Hypothetical Experimental Protocols

The following are detailed, hypothetical protocols for key experiments that would be conducted to characterize the mechanism of action of an IKK inhibitor like this compound in chondrocytes. These are based on standard methodologies in cartilage biology research.

IKKβ Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IKKβ.

Methodology:

  • A radiometric filter-binding assay is performed using purified, recombinant human IKKβ.

  • The kinase reaction is initiated in a buffer containing ATP (with γ-³³P-ATP as a tracer) and a specific peptide substrate for IKKβ (e.g., a peptide derived from IκBα).

  • This compound is added in a range of concentrations (e.g., 0.1 nM to 10 µM) to determine a dose-response curve. A vehicle control (e.g., DMSO) is also included.

  • The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

  • The reaction is stopped, and the mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.

  • The plate is washed to remove unincorporated γ-³³P-ATP.

  • Scintillation fluid is added, and the radioactivity on the filter is quantified using a microplate scintillation counter.

  • The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.

  • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Inhibition of Pro-inflammatory Mediator Release from Primary Human Chondrocytes

Objective: To quantify the effect of this compound on the production of IL-1β, TNF-α, and PGE2 by primary human chondrocytes stimulated with a pro-inflammatory agent.

Methodology:

  • Primary human chondrocytes are isolated from cartilage obtained from donors undergoing total knee arthroplasty.

  • Cells are cultured in monolayer or in a 3D culture system (e.g., alginate beads) to better mimic the in-vivo environment.

  • Chondrocytes are pre-incubated with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 1-2 hours.

  • Inflammation is induced by adding a pro-inflammatory stimulus, typically recombinant human IL-1β (e.g., 10 ng/mL).

  • The cells are incubated for 24-48 hours.

  • The cell culture supernatant is collected.

  • The concentrations of IL-1β, TNF-α, and PGE2 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Cell viability is assessed in parallel using an assay such as the MTT or PrestoBlue assay to ensure that the observed effects are not due to cytotoxicity.

  • The dose-dependent inhibition of each mediator is calculated, and IC50 values are determined.

Analysis of Gene Expression of Matrix-Degrading Enzymes

Objective: To determine the effect of this compound on the IL-1β-induced gene expression of MMP-13 and ADAMTS-5 in primary human chondrocytes.

Methodology:

  • Primary human chondrocytes are cultured and treated with this compound and IL-1β as described in section 3.2.

  • After a shorter incubation period (e.g., 6-24 hours), total RNA is extracted from the chondrocytes using a suitable RNA isolation kit.

  • The concentration and purity of the RNA are determined using spectrophotometry.

  • First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcription kit.

  • Quantitative real-time polymerase chain reaction (qRT-PCR) is performed using the synthesized cDNA, specific primers for MMP-13, ADAMTS-5, and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.

  • The relative gene expression is calculated using the delta-delta Ct (ΔΔCt) method.

  • The dose-dependent effect of this compound on the expression of each target gene is plotted.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Isolate Isolate Primary Human Chondrocytes Culture Culture in Monolayer or 3D Pre-treat Pre-treat with this compound (Dose Range) Culture->Pre-treat Stimulate Stimulate with IL-1β Pre-treat->Stimulate Collect_Supernatant Collect Supernatant (24-48h) Stimulate->Collect_Supernatant Extract_RNA Extract RNA (6-24h) Stimulate->Extract_RNA ELISA ELISA for IL-1β, TNF-α, PGE2 Collect_Supernatant->ELISA qRT-PCR qRT-PCR for MMP-13, ADAMTS-5 Extract_RNA->qRT-PCR Analyze_ELISA Calculate Protein Concentrations ELISA->Analyze_ELISA Analyze_PCR Calculate Relative Gene Expression (ΔΔCt) qRT-PCR->Analyze_PCR Dose_Response Generate Dose-Response Curves & IC50 Values Analyze_ELISA->Dose_Response Analyze_PCR->Dose_Response

Caption: A typical workflow for evaluating the in-vitro efficacy of this compound on chondrocytes.

Conclusion

This compound targets a pivotal inflammatory and catabolic pathway in chondrocytes, the NF-κB signaling cascade, through the specific inhibition of the IKK complex. By preventing the nuclear translocation of NF-κB, this compound effectively downregulates the expression of a host of genes responsible for cartilage degradation and inflammation in osteoarthritis. While detailed quantitative preclinical data in the public domain is scarce, the established mechanism of action provides a strong rationale for its development as a disease-modifying osteoarthritis drug. Further research and data transparency would be invaluable to the scientific community for a more comprehensive understanding of its therapeutic potential.

References

SAR113945: An In-depth Technical Guide to its IKKβ Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IKKβ selectivity profile of SAR113945, a potent and specific inhibitor of the IκB kinase (IKK) complex. This compound was developed for the intra-articular treatment of osteoarthritis.[1][2][3] This document summarizes the available data on its selectivity, details representative experimental methodologies for assessing kinase inhibition, and visualizes the relevant biological pathways and experimental workflows.

IKKβ Selectivity Profile of this compound

This compound is characterized as a specific inhibitor of the IκB kinase complex, with particular activity against the IKKβ subunit.[4] In vitro experiments have demonstrated this specific inhibition, which forms the basis of its mechanism of action.[1][4] The development of this compound included profiling against a panel of kinases, enzymes, and ion channels, which supported its advancement into clinical trials.[1][4]

While public-domain literature confirms the existence of this selectivity profiling, specific quantitative data, such as IC50 or Ki values against a broad kinase panel, have not been disclosed. The available information emphasizes the compound's specificity for the IKK complex without providing comparative data against other kinases.

Data Presentation

The following table summarizes the known selectivity of this compound. It is important to note that the lack of publicly available quantitative data for off-target kinases prevents a detailed comparative analysis.

TargetActivityQuantitative Data (IC50/Ki)Data Source
IKKβ (IκB Kinase β) Primary Target; Inhibitor Not publicly available[1][4]
IKK Complex Inhibitor Not publicly available[1][4]
Broad Kinase PanelProfiled for selectivityNot publicly available[1][4]
Enzymes and Ion ChannelsProfiled for selectivityNot publicly available[1][4]

Signaling Pathway of IKKβ Inhibition by this compound

This compound exerts its therapeutic effect by inhibiting the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. IKKβ is a critical kinase within the IKK complex, which also includes IKKα and the regulatory subunit NEMO (NF-κB essential modulator). In response to pro-inflammatory stimuli such as TNFα and IL-1β, the IKK complex is activated, leading to the phosphorylation of IκBα (inhibitor of NF-κB). This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes. This compound, by inhibiting IKKβ, prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.

IKKbeta_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_Complex Activation IL1R->IKK_Complex IkBa_NFkB IκBα-NF-κB (p50/p65) IKK_Complex->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p Ub Ubiquitin IkBa_p->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation NFkB NF-κB (p50/p65) Proteasome->NFkB Release DNA DNA NFkB->DNA Translocation This compound This compound This compound->IKK_Complex Inhibition Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

IKKβ Signaling Pathway and this compound Inhibition.

Experimental Protocols for Kinase Selectivity Profiling

While the specific protocol used for this compound is not publicly available, a typical experimental workflow for determining the selectivity of a kinase inhibitor involves screening the compound against a large panel of purified kinases and measuring its ability to inhibit their activity. A representative protocol for an in vitro biochemical kinase assay is described below.

Representative Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity (e.g., IC50) of this compound against a panel of protein kinases.

Materials:

  • Purified recombinant human kinases

  • Specific peptide substrates for each kinase

  • Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled depending on the detection method

  • This compound stock solution (e.g., in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase reaction plates (e.g., 96-well or 384-well)

  • Phosphocellulose paper or other capture medium (for radiometric assays)

  • Scintillation counter or luminescence/fluorescence plate reader

  • Control inhibitors (e.g., staurosporine for broad-spectrum inhibition)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. A typical concentration range for IC50 determination would span several orders of magnitude (e.g., from 1 nM to 100 µM).

  • Kinase Reaction Mixture Preparation: For each kinase to be tested, prepare a reaction mixture containing the purified enzyme and its specific peptide substrate in the assay buffer.

  • Assay Initiation:

    • Add the serially diluted this compound or control inhibitor to the wells of the reaction plate.

    • Add the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP. The concentration of ATP is typically kept at or near the Km value for each specific kinase to ensure accurate and comparable IC50 values.

  • Incubation: Incubate the reaction plates at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection:

    • Radiometric Assay: Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel, corresponding to kinase activity, is quantified using a scintillation counter.

    • Non-Radiometric Assays (e.g., ADP-Glo™, HTRF®): These assays measure a product of the kinase reaction (e.g., ADP) or use fluorescence/luminescence resonance energy transfer to detect substrate phosphorylation. Follow the specific instructions of the commercial assay kit.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each concentration of this compound relative to a vehicle control (e.g., DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Prepare this compound Serial Dilutions Add_Inhibitor Add Inhibitor to Reaction Plate Compound_Dilution->Add_Inhibitor Kinase_Mix Prepare Kinase/ Substrate Mixture Add_Kinase Add Kinase/Substrate Mixture Kinase_Mix->Add_Kinase Add_Inhibitor->Add_Kinase Initiate_Reaction Initiate with ATP Add_Kinase->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction & Detect Signal Incubate->Terminate_Reaction Data_Analysis Calculate % Inhibition Terminate_Reaction->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Experimental Workflow for Kinase Inhibition Assay.

Conclusion

This compound is a specific inhibitor of the IKKβ subunit within the IKK complex, a key regulator of the pro-inflammatory NF-κB signaling pathway. While comprehensive quantitative data on its selectivity against a broad panel of kinases is not publicly available, preclinical studies have established its specificity, which supported its clinical development for osteoarthritis. The methodologies described in this guide provide a framework for understanding how the selectivity of such a compound is typically evaluated. Further research and data disclosure would be necessary for a complete quantitative assessment of the this compound selectivity profile.

References

An In-depth Technical Guide to SAR113945 and the NF-kappa B Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SAR113945 is a small molecule inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor-kappa B (NF-κB) signaling pathway. Developed by Sanofi, this compound was investigated as a potential intra-articular treatment for osteoarthritis (OA) of the knee. The rationale for its development was based on the central role of the NF-κB pathway in mediating inflammatory responses, including the production of pro-inflammatory cytokines and enzymes implicated in the pathogenesis of OA.

Preclinical studies demonstrated that this compound effectively inhibits the IKK complex and subsequently reduces the synthesis of key inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2)[1]. In animal models of OA, this compound showed positive effects on thermal and mechanical hyperalgesia[1][2].

Despite promising preclinical and Phase 1 clinical data, a Phase 2a proof-of-concept study of this compound failed to meet its primary endpoint, which was a reduction in the WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) pain subscore at day 56 in the overall study population[1]. However, a post-hoc analysis revealed a statistically significant improvement in WOMAC scores in a subgroup of patients with knee effusion at baseline, suggesting a potential benefit in a more inflammatory phenotype of OA[1][2]. Ultimately, the development of this compound was discontinued.

This technical guide provides a comprehensive overview of this compound, its mechanism of action within the NF-κB signaling pathway, a summary of the available preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

The NF-kappa B Signaling Pathway and the Role of IKK

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival. In a resting state, NF-κB dimers are held inactive in the cytoplasm by inhibitory proteins known as inhibitors of κB (IκB). The activation of the canonical NF-κB pathway is triggered by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β. This leads to the activation of the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). The activated IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of target genes.

This compound is an inhibitor of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This action maintains NF-κB in its inactive state in the cytoplasm, blocking the downstream inflammatory cascade.

Signaling Pathway Diagram

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-1beta IL-1beta IL-1R IL-1R IL-1beta->IL-1R IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IL-1R->IKK_complex Activation IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylation Ub_Proteasome Ubiquitin-Proteasome System IkB_alpha->Ub_Proteasome Degradation NF_kappa_B NF-κB (p50/p65) NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocation IkB_NFkB_complex IκBα-NF-κB Complex IkB_NFkB_complex->IkB_alpha IkB_NFkB_complex->NF_kappa_B This compound This compound This compound->IKK_complex Inhibition DNA DNA NF_kappa_B_nucleus->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: The canonical NF-κB signaling pathway and the inhibitory action of this compound.

Data Presentation

Preclinical Data Summary
ParameterAssay TypeResultReference
In Vitro Efficacy
IKK Complex InhibitionKinase AssaySpecific inhibition demonstrated[1]
IC50 for IKKα/βBiochemical AssayNot Publicly Available-
IL-1β Synthesis InhibitionCellular AssayInhibition observed[1]
TNF-α Synthesis InhibitionCellular AssayInhibition observed[1]
PGE2 Synthesis InhibitionCellular AssayInhibition observed[1]
In Vivo Efficacy
Thermal HyperalgesiaAnimal Model of OAPositive effect observed[1][2]
Mechanical HyperalgesiaAnimal Model of OAPositive effect observed, superior to triamcinolone[1][2]
Clinical Data Summary
Study PhaseStudy IdentifierPrimary EndpointKey FindingsReference
Phase 1 TDU10820 (NCT01113333)Safety and TolerabilityThis compound was safe and well-tolerated with single intra-articular doses up to 25 mg. A positive trend on WOMAC scores was observed.[1]
Phase 2a ACT12505 (NCT01598415)Change from baseline in WOMAC pain subscore at Day 56Did not meet primary endpoint in the overall population. Statistically significant difference in a subgroup of patients with baseline knee effusion.[1][3]
Pharmacokinetic Data Summary
ParameterMatrixValueReference
Formulation-Slow-release for intra-articular injection[1][2]
Exposure-High local exposure in the knee joint, low systemic exposure[1][2]
Time to Peak Plasma Concentration (tmax)Plasma1.51 - 3.0 hours (for doses of 75 µg to 25 mg)
Elimination Half-life (t1/2z)PlasmaIncreased with dose, approximately 52 days in the 25 mg dose group
Synovial Fluid/Plasma Exposure Ratio-Estimated range of 100 to 2000

Experimental Protocols

In Vitro IKK Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against the IKK complex.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IKKβ.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKtide (a peptide substrate for IKK) or GST-IκBα

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the IKKβ enzyme and IKKtide substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value.

Cellular Assay for Cytokine Synthesis (General Protocol)

This protocol outlines a general method for measuring the effect of a compound on the production of pro-inflammatory cytokines in a cellular context.

Objective: To measure the effect of a test compound on TNF-α and IL-1β production in stimulated cells.

Materials:

  • A suitable cell line (e.g., human monocytic cell line like THP-1 or primary human chondrocytes)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or another appropriate stimulant

  • Test compound (e.g., this compound)

  • ELISA (Enzyme-Linked Immunosorbent Assay) kits for human TNF-α and IL-1β

  • 96-well cell culture plates

  • Plate reader for ELISA

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include an unstimulated control and a vehicle control.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the stimulated control.

In Vivo Models of Osteoarthritis Pain (General Protocol)

This protocol describes a general approach to inducing and assessing pain-like behaviors in a rodent model of osteoarthritis.

Objective: To evaluate the effect of a test compound on mechanical and thermal hyperalgesia in a rat model of chemically-induced OA.

Model Induction:

  • Anesthetize male Sprague-Dawley rats.

  • Induce osteoarthritis in one knee joint by a single intra-articular injection of monosodium iodoacetate (MIA).

Assessment of Mechanical Hyperalgesia (von Frey Test):

  • Place the rats in individual chambers on an elevated mesh floor and allow them to acclimate.

  • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw of the OA-affected limb.

  • The paw withdrawal threshold is determined as the lowest force that elicits a clear withdrawal response.

Assessment of Thermal Hyperalgesia (Plantar Test):

  • Place the rats in individual chambers on a glass plate.

  • Apply a radiant heat source to the plantar surface of the hind paw of the OA-affected limb.

  • The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is used to prevent tissue damage.

Treatment Protocol:

  • Administer the test compound (e.g., this compound) via intra-articular injection into the OA-affected knee at a specified time point after MIA injection.

  • Assess mechanical and thermal hyperalgesia at various time points post-treatment.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Kinase_Assay IKK Kinase Assay Cellular_Assay Cytokine Synthesis Assay OA_Model Rodent OA Model Induction Kinase_Assay->OA_Model Pain_Assessment Hyperalgesia Assessment OA_Model->Pain_Assessment Phase1 Phase 1 Clinical Trial (Safety & PK) OA_Model->Phase1 Phase2 Phase 2a Clinical Trial (Efficacy & Safety) Phase1->Phase2

Caption: A generalized workflow for the evaluation of an IKK inhibitor like this compound.

Conclusion

This compound represents a targeted therapeutic approach for osteoarthritis by inhibiting the IKK complex within the pro-inflammatory NF-κB signaling pathway. While preclinical data were encouraging, the compound ultimately failed to demonstrate efficacy in a broad patient population in a Phase 2a clinical trial. The observation of a treatment effect in a subgroup of patients with knee effusion suggests that targeting inflammation via IKK inhibition may yet hold promise for specific patient phenotypes in osteoarthritis. This technical guide summarizes the key information available on this compound, providing a valuable resource for researchers and professionals in the field of drug development for inflammatory and joint diseases.

References

Preclinical Development of SAR113945 for Osteoarthritis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development of SAR113945, an IκB kinase (IKK) inhibitor investigated for the treatment of osteoarthritis (OA). This compound was developed for intra-articular administration as a slow-release formulation, aiming to provide localized, sustained therapeutic activity within the knee joint while minimizing systemic exposure.[1][2] This document summarizes the available preclinical data on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, based on publicly accessible information.

Core Data Summary

The preclinical development of this compound demonstrated its potential as a targeted therapy for OA by inhibiting key inflammatory pathways. While specific quantitative data from preclinical studies are not extensively available in the public domain, the following tables summarize the qualitative findings.

Table 1: In Vitro Pharmacology of this compound

ParameterDescriptionFinding
Target Engagement Direct inhibition of the IκB kinase (IKK) complex.[1][2]This compound demonstrated specific inhibition of the IκB kinase complex.[1][2]
Mechanism of Action Inhibition of the NF-κB signaling pathway.By inhibiting the IKK complex, this compound prevents the phosphorylation and subsequent degradation of IκB, thereby blocking the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.
Downstream Effects Inhibition of the synthesis of key pro-inflammatory and catabolic mediators involved in OA pathogenesis.[1][2]Cellular assays revealed that this compound inhibits the synthesis of interleukin-1β (IL-1β), tumor necrosis factor-α (TNFα), and prostaglandin E2 (PGE2).[1][2]
Selectivity Profiling against a panel of other kinases, enzymes, and ion channels.[1][2]The compound was profiled to support its suitability for clinical development, implying a favorable selectivity profile.[1][2]

Table 2: In Vivo Pharmacology and Pharmacokinetics of this compound

ParameterDescriptionFinding
Animal Models Preclinical studies were conducted in rat models of osteoarthritis-related pain.[2]In vivo studies utilized rats, including Long-Evans rats, to assess the therapeutic effects of this compound.[2]
Efficacy Assessment of analgesic effects in models of inflammatory pain.This compound demonstrated positive effects on thermal and mechanical hyperalgesia.[1][2]
Comparator Studies Efficacy was compared against a standard intra-articular corticosteroid.The effects of this compound on hyperalgesia were shown to be superior to those of triamcinolone.[1][2]
Pharmacokinetics Characterization of drug concentration over time in the joint and systemically following intra-articular injection.Pharmacokinetic measurements confirmed a sustained release of this compound locally within the knee joint.[1][2] This resulted in a comparably high and sustained exposure in the joint, coupled with low systemic exposure.[1][2]
Safety and Tolerability Preclinical safety studies supported the initiation of clinical trials.The preclinical work, along with Phase 1 clinical studies, suggested a promising safety and tolerability profile for this compound.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for its preclinical evaluation.

SAR113945_Mechanism_of_Action cluster_nucleus Nucleus TNFa Pro-inflammatory Stimuli (e.g., IL-1β, TNFα) IKK IKK Complex TNFa->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB This compound This compound This compound->IKK Inhibits p_IkB Phosphorylated IκB NFkB NF-κB IkB_NFkB->NFkB Releases NF-κB Proteasome Proteasomal Degradation p_IkB->Proteasome Targets for Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription Pro_inflammatory_Mediators Pro-inflammatory & Catabolic Mediators (IL-1β, TNFα, PGE2, MMPs) Gene_Transcription->Pro_inflammatory_Mediators Leads to Synthesis of

Caption: Mechanism of action of this compound in inhibiting the NF-κB signaling pathway.

Preclinical_Workflow_this compound Discovery Compound Discovery and Optimization In_Vitro In Vitro Characterization Discovery->In_Vitro Lead Compound Formulation Slow-Release Formulation Development In_Vitro->Formulation In_Vivo_PK In Vivo Pharmacokinetics (Rat) Formulation->In_Vivo_PK Test Formulation In_Vivo_Efficacy In Vivo Efficacy Studies (Rat OA Models) In_Vivo_PK->In_Vivo_Efficacy Dose Selection Tox Preclinical Toxicology and Safety Pharmacology In_Vivo_Efficacy->Tox Efficacious Doses IND IND-Enabling Studies Tox->IND Safety Data

Caption: Generalized preclinical development workflow for this compound.

Experimental Protocols

While detailed, step-by-step protocols for the preclinical studies of this compound are proprietary, this section describes the standard methodologies that would have been employed for a compound of this nature.

In Vitro Assays
  • IKK Enzyme Inhibition Assay:

    • Objective: To determine the direct inhibitory activity of this compound on the IKK complex.

    • Methodology: A cell-free biochemical assay would be used, likely involving recombinant human IKKβ. The assay would measure the phosphorylation of a specific substrate (e.g., a peptide derived from IκBα) in the presence of ATP. The amount of phosphorylation would be quantified, typically using radiometric or fluorescence-based methods, across a range of this compound concentrations to determine the IC50 value.

  • Cellular Assay for Inflammatory Mediator Synthesis:

    • Objective: To measure the effect of this compound on the production of IL-1β, TNFα, and PGE2.

    • Methodology: A relevant cell line (e.g., human chondrocytes, synoviocytes, or a monocytic cell line like THP-1) would be stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or IL-1β to induce the production of inflammatory mediators. The cells would be co-incubated with varying concentrations of this compound. After a set incubation period, the concentration of IL-1β, TNFα, and PGE2 in the cell culture supernatant would be measured using specific enzyme-linked immunosorbent assays (ELISAs). Dose-response curves would be generated to calculate the IC50 for the inhibition of each mediator.

In Vivo Models
  • Animal Model of Osteoarthritis Pain:

    • Objective: To evaluate the analgesic efficacy of this compound in a relevant animal model of OA pain.

    • Methodology: A common model involves the intra-articular injection of monosodium iodoacetate (MIA) into the knee joint of rats, which induces cartilage degradation and a pain-like state. Following the induction of OA, a single intra-articular injection of the this compound slow-release formulation would be administered into the affected knee.

  • Assessment of Hyperalgesia:

    • Objective: To quantify the pain-relieving effects of this compound.

    • Methodology:

      • Mechanical Hyperalgesia: Paw withdrawal thresholds in response to a calibrated mechanical stimulus (e.g., using von Frey filaments) applied to the hind paw of the affected limb would be measured at baseline and at various time points after treatment. An increase in the withdrawal threshold would indicate an analgesic effect.

      • Thermal Hyperalgesia: Paw withdrawal latency in response to a thermal stimulus (e.g., a radiant heat source) would be measured. An increase in withdrawal latency would indicate an analgesic effect.

    • Comparator: A control group receiving an intra-articular injection of triamcinolone would be included to compare the efficacy of this compound against a clinical standard of care.

Pharmacokinetic Studies
  • Objective: To determine the local and systemic exposure of this compound after intra-articular administration.

  • Methodology: Following a single intra-articular injection of the this compound formulation into the knee joint of rats, serial samples would be collected at various time points.

    • Synovial Fluid: Where possible, synovial fluid would be collected from the injected joint to determine the local concentration of this compound over time.

    • Plasma: Blood samples would be collected to determine the systemic plasma concentration of the compound.

    • Bioanalysis: The concentration of this compound in the collected samples would be measured using a sensitive and specific bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

    • Parameters: Key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), would be calculated for both the synovial fluid and plasma to confirm high local exposure and low systemic distribution.

References

SAR113945: A Technical Overview of an IκB Kinase Inhibitor for Osteoarthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR113945 is a selective inhibitor of the IκB kinase (IKK) complex, developed by Sanofi-Aventis for the potential treatment of osteoarthritis (OA).[1] The rationale for its development is based on the central role of the NF-κB signaling pathway in the inflammatory processes that drive the pathogenesis of OA. By targeting the IKK complex, this compound aims to suppress the production of pro-inflammatory mediators within the joint, thereby reducing pain and potentially slowing disease progression. This document provides a comprehensive technical overview of the available information on the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound.

Discovery and Synthesis

Detailed information regarding the initial discovery and chemical synthesis of this compound is not extensively available in the public domain. Pharmaceutical companies often maintain proprietary rights over the discovery and synthesis of their investigational compounds.

Mechanism of Action

This compound is a potent and selective inhibitor of the IκB kinase (IKK) complex. The IKK complex is a key regulator of the canonical NF-κB signaling pathway. In OA, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) activate the IKK complex. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases (MMPs), which contribute to cartilage degradation and pain.[1][2]

By inhibiting the IKK complex, this compound prevents the phosphorylation of IκBα, thereby blocking the activation of NF-κB and the downstream inflammatory cascade.[1][2]

NF-kB Signaling Pathway and this compound Inhibition NF-κB Signaling Pathway and this compound Inhibition Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptor Cytokine Receptor Cytokines->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex 2. Activation IkBa_p p-IκBα IKK_complex->IkBa_p This compound This compound This compound->IKK_complex Inhibition IkBa_Ub Ub-IκBα IkBa_p->IkBa_Ub Proteasome Proteasome IkBa_Ub->Proteasome NFkB NF-κB (p50/p65) Proteasome->NFkB 6. Release NFkB_IkBa NF-κB/IκBα Complex (Inactive) NFkB_IkBa->IKK_complex Nucleus Nucleus NFkB->Nucleus Gene_expression Pro-inflammatory Gene Expression (IL-1β, TNF-α, PGE2, MMPs) Nucleus->Gene_expression 8. Transcription

Mechanism of Action of this compound in the NF-κB Signaling Pathway.

Preclinical Pharmacology

In Vitro Studies

In-vitro experiments have demonstrated that this compound specifically inhibits the IκB kinase complex.[1][2][3] Cellular assays revealed that this inhibition leads to a reduction in the synthesis of key inflammatory mediators involved in osteoarthritis, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2).[1][2][3] A comprehensive profiling of this compound against a panel of other kinases, enzymes, and ion channels was conducted to support its clinical development.[1][2][3]

Unfortunately, specific quantitative data such as IC50, Ki, or EC50 values from these preclinical studies are not publicly available.

In Vivo Studies

In-vivo studies in animal models of osteoarthritis have shown that this compound has positive effects on thermal and mechanical hyperalgesia, indicating a reduction in pain.[1][2][3] Notably, in some studies, this compound demonstrated superiority in reducing hyperalgesia when compared to the corticosteroid triamcinolone.[2][3]

Pharmacokinetics

Pharmacokinetic measurements in preclinical models indicated that an intra-articular slow-release formulation of this compound resulted in a sustained local release of the compound.[2][3] This led to a comparably high exposure in the knee joint with low systemic exposure, a desirable profile for minimizing potential systemic side effects.[2][3]

Experimental Protocols

Detailed experimental protocols for the preclinical in-vitro and in-vivo studies are not available in the cited literature. However, a general workflow for evaluating a potential intra-articular drug for osteoarthritis is outlined below.

Generalized Preclinical Experimental Workflow for an Intra-articular OA Drug Generalized Preclinical Experimental Workflow for an Intra-articular OA Drug Target_ID Target Identification (e.g., IKK in OA) Compound_Screening Compound Screening & Lead Optimization Target_ID->Compound_Screening In_Vitro_Assays In Vitro Characterization Compound_Screening->In_Vitro_Assays Biochemical_Assay Biochemical Assays (e.g., Kinase Activity - IC50) In_Vitro_Assays->Biochemical_Assay Cellular_Assay Cellular Assays (e.g., Cytokine Inhibition - EC50) In_Vitro_Assays->Cellular_Assay Selectivity_Profiling Selectivity Profiling (Kinase Panel) In_Vitro_Assays->Selectivity_Profiling In_Vivo_Studies In Vivo Evaluation Biochemical_Assay->In_Vivo_Studies Cellular_Assay->In_Vivo_Studies Selectivity_Profiling->In_Vivo_Studies PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling In_Vivo_Studies->PK_PD_Modeling Efficacy_Models Animal Models of OA (e.g., Surgical, Chemical) In_Vivo_Studies->Efficacy_Models Toxicity_Studies Toxicology & Safety Pharmacology In_Vivo_Studies->Toxicity_Studies Clinical_Candidate Clinical Candidate Selection PK_PD_Modeling->Clinical_Candidate Efficacy_Models->Clinical_Candidate Toxicity_Studies->Clinical_Candidate

A generalized workflow for the preclinical development of an intra-articular drug for osteoarthritis.

Clinical Development

This compound has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in patients with knee osteoarthritis.

Phase 1 Studies

Three Phase 1, dose-escalating studies confirmed the safety and tolerability of intra-articularly administered this compound.[2][3] In these studies, a positive trend on the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores was observed.[2][3]

The table below summarizes the key pharmacokinetic parameters from a Phase 1 study in patients with knee osteoarthritis (NCT01113333).

ParameterDose GroupValue
tmax (median) 15 mg1.5 hours
30 mg2.0 hours
t1/2z (geometric mean) 15 mg57.8 days (90% CI: 40.45-82.48)
60 mg74.04 days (90% CI: 51.85-105.73)
Systemic Detectability 15 mgUp to Day 168 in 1/6 patients
30 mgUp to Day 168 in 5/6 patients
60 mgUp to Day 168 in 6/6 patients
Data from Clinical Study Report TDU11333
Phase 2a Proof-of-Concept Study

A Phase 2a proof-of-concept study was conducted to evaluate the efficacy of this compound. The study failed to meet its primary endpoint, which was a significant reduction in the WOMAC pain subscore at day 56 in the overall study population.[2][3] However, a statistically significant difference in pain reduction was observed in a subgroup of patients who presented with joint effusion at baseline.[2][3]

Summary and Conclusion

This compound is a selective IκB kinase inhibitor that has shown promise in preclinical models of osteoarthritis by targeting the NF-κB signaling pathway and reducing the production of pro-inflammatory mediators. Its development as a slow-release intra-articular injection aimed to maximize local efficacy while minimizing systemic side effects. Early phase clinical trials demonstrated a favorable safety profile and hints of efficacy. However, a larger Phase 2a study did not show a significant effect on pain in the broad osteoarthritis population, although a potential benefit was seen in a subgroup of patients with joint effusion. The lack of overwhelming efficacy in this proof-of-concept study has likely impacted the further clinical development of this compound for osteoarthritis. Further research into patient stratification and biomarkers may be necessary to identify populations that could benefit from this therapeutic approach.

References

SAR113945: A Technical Guide to its Targeting of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR113945 is a selective inhibitor of IκB kinase subunit beta (IKKβ), a critical enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] This pathway plays a central role in the inflammatory response, and its dysregulation is implicated in a variety of inflammatory diseases. This compound was developed by Sanofi for the potential treatment of osteoarthritis, administered as an intra-articular slow-release formulation.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, its targets within inflammatory pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism of action of this compound is the selective inhibition of IKKβ.[1][3] The IKK complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), is a key upstream regulator of the canonical NF-κB pathway. In response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β), the IKK complex is activated. IKKβ then phosphorylates the inhibitory protein IκBα, which sequesters the NF-κB transcription factor (a heterodimer of p50 and p65 subunits) in the cytoplasm. Phosphorylation of IκBα targets it for ubiquitination and subsequent proteasomal degradation. This degradation releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. This results in the continued sequestration of NF-κB in the cytoplasm, thereby blocking its nuclear translocation and the transcription of its target genes. This targeted inhibition of the NF-κB pathway is the basis for the anti-inflammatory effects of this compound.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IKKβ IKKβ IKK Complex->IKKβ IκBα-NF-κB IκBα NF-κB IKKβ->IκBα-NF-κB Phosphorylates IκBα IκBα IκBα NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Ub-Proteasome Ub-Proteasome IκBα-NF-κB->Ub-Proteasome IκBα Degradation Ub-Proteasome->NF-κB Releases This compound This compound This compound->IKKβ Inhibits DNA DNA NF-κB_nuc->DNA Binds Gene Transcription Gene Transcription DNA->Gene Transcription Initiates

Figure 1: this compound Inhibition of the Canonical NF-κB Signaling Pathway.

Downstream Inflammatory Targets of this compound

In vitro and preclinical studies have demonstrated that the inhibition of the NF-κB pathway by this compound leads to a reduction in the synthesis of key pro-inflammatory mediators.

Cytokine Inhibition

Cellular assay systems have shown that this compound effectively inhibits the production of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNFα) .[1][3][4] These cytokines are central to the inflammatory cascade in osteoarthritis, contributing to cartilage degradation and pain.

Prostaglandin E2 (PGE2) Synthesis Inhibition

This compound has also been shown to inhibit the synthesis of Prostaglandin E2 (PGE2) .[1][3][4] PGE2 is a key mediator of pain and inflammation, and its reduction is a significant therapeutic target in inflammatory conditions.

Data Presentation

While the specific in vitro IC50 value for this compound against IKKβ is not publicly available in the reviewed literature, the table below provides a comparative overview of the potency of other known selective IKKβ inhibitors to provide context for researchers in the field.

Inhibitor IKKβ IC50 (nM) IKKα IC50 (nM) Selectivity (IKKα/IKKβ) Binding Mode
TPCA-1 17.9400~22-foldATP-competitive
MLN120B 45>50,000>1100-foldATP-competitive
BI-605906 50>10,000>300-foldATP-competitive
BMS-345541 3004,000~13-foldAllosteric

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of an IKKβ inhibitor like this compound.

Biochemical Kinase Assay for IKKβ Inhibition (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of IKKβ by measuring the amount of ADP produced during the phosphorylation of a substrate.

Principle: The IKKβ enzyme utilizes ATP to phosphorylate a specific substrate peptide. The amount of ADP generated is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP production.

Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human IKKβ enzyme, a suitable substrate peptide (e.g., IKKtide), and ATP to their final desired concentrations in the Kinase Assay Buffer.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in Kinase Assay Buffer containing a final DMSO concentration of 1%.

  • Reaction Setup (96-well or 384-well plate format):

    • Add the diluted this compound or vehicle (for positive and blank controls) to the appropriate wells.

    • Prepare a master mix containing the Kinase Assay Buffer, ATP, and substrate peptide and add to all wells.

    • Initiate the kinase reaction by adding the diluted IKKβ enzyme to the "Positive Control" and "Test Inhibitor" wells. Add Kinase Assay Buffer without the enzyme to the "Blank" wells.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive and blank controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, ATP) Start->Prepare_Reagents Setup_Reaction Set up Kinase Reaction in Plate Prepare_Reagents->Setup_Reaction Prepare_Inhibitor Prepare this compound Dilutions Prepare_Inhibitor->Setup_Reaction Incubate_30C Incubate at 30°C Setup_Reaction->Incubate_30C Add_ADPGlo Add ADP-Glo™ Reagent Incubate_30C->Add_ADPGlo Incubate_RT_40min Incubate at RT (40 min) Add_ADPGlo->Incubate_RT_40min Add_Kinase_Detection Add Kinase Detection Reagent Incubate_RT_40min->Add_Kinase_Detection Incubate_RT_30_60min Incubate at RT (30-60 min) Add_Kinase_Detection->Incubate_RT_30_60min Measure_Luminescence Measure Luminescence Incubate_RT_30_60min->Measure_Luminescence Analyze_Data Analyze Data & Determine IC50 Measure_Luminescence->Analyze_Data End Analyze_Data->End

Figure 2: Workflow for the IKKβ Biochemical Kinase Assay.
Cellular Assay for Inhibition of Cytokine Production

This protocol describes a method to assess the ability of this compound to inhibit the production of IL-1β and TNFα in a cellular context.

Principle: A suitable cell line (e.g., human monocytic THP-1 cells or primary human synoviocytes) is stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) to induce the production of IL-1β and TNFα. The effect of this compound on this production is then quantified.

Methodology:

  • Cell Culture:

    • Culture the chosen cell line under standard conditions. For THP-1 cells, differentiation into a macrophage-like phenotype with phorbol 12-myristate 13-acetate (PMA) may be required.

  • Inhibitor Treatment:

    • Seed the cells in a multi-well plate.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with an appropriate pro-inflammatory agent (e.g., 1 µg/mL LPS) for a defined period (e.g., 6-24 hours) to induce cytokine production.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of IL-1β and TNFα in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the stimulated vehicle control.

    • Determine the IC50 value for the inhibition of each cytokine.

Cytokine_Inhibition_Assay Start Culture_Cells Culture & Seed Cells Start->Culture_Cells Pretreat_Inhibitor Pre-treat with this compound Culture_Cells->Pretreat_Inhibitor Stimulate_LPS Stimulate with LPS Pretreat_Inhibitor->Stimulate_LPS Incubate Incubate (6-24h) Stimulate_LPS->Incubate Collect_Supernatant Collect Supernatants Incubate->Collect_Supernatant Quantify_Cytokines Quantify Cytokines (ELISA) Collect_Supernatant->Quantify_Cytokines Analyze_Data Analyze Data & Determine IC50 Quantify_Cytokines->Analyze_Data End Analyze_Data->End

Figure 3: Workflow for the Cellular Cytokine Inhibition Assay.

Conclusion

This compound represents a targeted therapeutic approach for inflammatory conditions by selectively inhibiting IKKβ, a key kinase in the pro-inflammatory NF-κB signaling pathway. Its mechanism of action, leading to the downstream inhibition of critical inflammatory mediators such as IL-1β, TNFα, and PGE2, has been established through preclinical research. While clinical development for osteoarthritis has faced challenges, the detailed understanding of its molecular targets and the availability of robust experimental protocols for its characterization provide a valuable foundation for further research into the therapeutic potential of IKKβ inhibition in various inflammatory diseases. The methodologies outlined in this guide offer a comprehensive framework for the continued investigation of this compound and other IKKβ inhibitors.

References

In Vitro Characterization of SAR113945: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR113945 is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a variety of diseases, including osteoarthritis. In vitro studies have been instrumental in elucidating the mechanism of action and pharmacological profile of this compound. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key findings, outlining experimental methodologies, and visualizing the relevant biological pathways.

Biochemical and Cellular Activity of this compound

In vitro experiments have demonstrated that this compound is a specific inhibitor of the IκB kinase complex.[1] Cellular assay systems have further revealed that this compound effectively inhibits the synthesis of key pro-inflammatory mediators, including interleukin 1β (IL-1β), tumor necrosis factor α (TNFα), and prostaglandin E2 (PGE2).[1]

While precise IC50 values for IKKβ inhibition and the inhibition of cytokine and prostaglandin synthesis are not publicly available, the collective in vitro data supports the mechanism of this compound as a potent anti-inflammatory agent acting through the targeted inhibition of the NF-κB signaling cascade.

Table 1: Summary of In Vitro Activity of this compound

Assay TypeTarget/ProcessResult
Biochemical AssayIκB kinase (IKK) complexSpecific Inhibition
Cellular AssayInterleukin 1β (IL-1β) SynthesisInhibition
Cellular AssayTumor Necrosis Factor α (TNFα) SynthesisInhibition
Cellular AssayProstaglandin E2 (PGE2) SynthesisInhibition

Kinase Selectivity

To assess the specificity of this compound, it has been profiled against a panel of kinases, enzymes, and ion channels.[1] This profiling is crucial to understand the potential for off-target effects and to ensure that the observed cellular activity is primarily due to the inhibition of IKKβ. While the detailed results of this selectivity profiling are not publicly disclosed, the initiation of clinical development suggests a favorable selectivity profile for IKKβ over other kinases.

Mechanism of Action: The NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting IKKβ, a central kinase in the canonical NF-κB signaling pathway. In response to pro-inflammatory stimuli such as TNFα or IL-1β, the IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, is activated. Activated IKKβ then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB transcription factor (typically a heterodimer of p50 and p65), allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and enzymes like COX-2, which is responsible for PGE2 production. By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the downstream inflammatory cascade.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IL-1b IL-1β IL-1R IL-1R IL-1b->IL-1R IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex IL-1R->IKK_complex IkBa IκBα IKK_complex->IkBa Phosphorylation This compound This compound This compound->IKK_complex Inhibition NFkB NF-κB (p50/p65) IkBa->NFkB IkBa_P p-IκBα IkBa->IkBa_P Proteasome Proteasome IkBa_P->Proteasome Degradation NFkB_active Active NF-κB Proteasome->NFkB_active Release NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Gene_Transcription Gene Transcription (TNFα, IL-1β, COX-2) DNA->Gene_Transcription

Caption: Mechanism of action of this compound in the NF-κB signaling pathway.

Experimental Protocols

Detailed, specific protocols for the in vitro characterization of this compound are not publicly available. However, based on standard methodologies in the field, the following sections describe the likely experimental setups.

IKKβ (IKK2) Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on the IKKβ enzyme.

Methodology: A typical in vitro kinase assay for IKKβ would involve the following steps:

  • Reagents:

    • Recombinant human IKKβ enzyme.

    • A specific substrate for IKKβ, which could be a peptide derived from IκBα (e.g., IKKtide) or a full-length IκBα protein.

    • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or in a system that allows for non-radioactive detection of ADP production (e.g., ADP-Glo™).

    • Kinase reaction buffer containing appropriate salts (e.g., MgCl₂), buffering agents (e.g., HEPES), and a reducing agent (e.g., DTT).

    • This compound at various concentrations.

    • Stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).

  • Procedure:

    • The IKKβ enzyme is pre-incubated with varying concentrations of this compound in the kinase reaction buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C or room temperature).

    • The reaction is terminated by the addition of the stop solution.

    • The amount of phosphorylated substrate is quantified. In the case of a radioactive assay, this can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper) and measuring the incorporated radioactivity with a scintillation counter. For non-radioactive methods, the amount of ADP produced is measured, often through a coupled enzymatic reaction that generates a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis:

    • The percentage of inhibition for each concentration of this compound is calculated relative to a vehicle control (e.g., DMSO).

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

IKK_Assay_Workflow Start Start Reagents Prepare Reagents: - IKKβ Enzyme - Substrate (e.g., IKKtide) - ATP - Kinase Buffer - this compound Start->Reagents Preincubation Pre-incubate IKKβ with this compound Reagents->Preincubation Initiation Initiate Reaction with Substrate and ATP Preincubation->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation Termination Terminate Reaction with Stop Solution Incubation->Termination Quantification Quantify Substrate Phosphorylation (e.g., Radioactivity, Luminescence) Termination->Quantification Analysis Calculate % Inhibition and IC50 Quantification->Analysis End End Analysis->End

Caption: A generalized workflow for an in vitro IKKβ kinase assay.

Cellular Assay for Inhibition of TNFα and PGE2 Synthesis

Objective: To determine the potency of this compound in inhibiting the production of pro-inflammatory mediators in a cellular context.

Methodology:

  • Cell Culture:

    • A relevant cell type is chosen. For TNFα inhibition, this is often a monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs). For PGE2 inhibition in the context of osteoarthritis, primary chondrocytes or a chondrocyte cell line would be appropriate.

    • Cells are cultured under standard conditions until they are ready for the assay.

  • Procedure:

    • Cells are seeded into multi-well plates.

    • The cells are pre-treated with various concentrations of this compound for a specified period.

    • Inflammation is induced by adding a stimulant. For TNFα production in monocytes/macrophages, lipopolysaccharide (LPS) is a common stimulant. For PGE2 production in chondrocytes, interleukin-1β (IL-1β) is frequently used.

    • The cells are incubated with the stimulant for a period sufficient to allow for the production and secretion of the inflammatory mediator (e.g., 4-24 hours).

    • The cell culture supernatant is collected.

  • Quantification:

    • The concentration of TNFα or PGE2 in the supernatant is measured using a validated immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • The percentage of inhibition of TNFα or PGE2 production is calculated for each concentration of this compound relative to the stimulated vehicle control.

    • The IC50 value is determined from the dose-response curve.

Cellular_Assay_Workflow Start Start Cell_Culture Culture and Seed Cells (e.g., Monocytes, Chondrocytes) Start->Cell_Culture Pretreatment Pre-treat Cells with this compound Cell_Culture->Pretreatment Stimulation Stimulate with Inflammatory Agent (e.g., LPS for TNFα, IL-1β for PGE2) Pretreatment->Stimulation Incubation Incubate for Mediator Production Stimulation->Incubation Collection Collect Culture Supernatant Incubation->Collection Quantification Quantify TNFα or PGE2 (e.g., ELISA) Collection->Quantification Analysis Calculate % Inhibition and IC50 Quantification->Analysis End End Analysis->End

Caption: A generalized workflow for a cellular assay measuring cytokine or prostaglandin inhibition.

Conclusion

The in vitro characterization of this compound has established it as a specific inhibitor of the IKKβ kinase. This targeted inhibition of a key node in the NF-κB signaling pathway translates to a potent anti-inflammatory effect at the cellular level, as evidenced by the suppression of pro-inflammatory mediators such as TNFα and PGE2. While specific quantitative data on its potency and selectivity are not fully in the public domain, the available information provides a strong rationale for its development as a therapeutic agent for inflammatory conditions like osteoarthritis. The experimental approaches outlined here represent the standard methodologies used to characterize such targeted inhibitors and provide a framework for understanding the preclinical data that supports the clinical investigation of this compound.

References

Pharmacological Profile of SAR113945: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR113945 is a potent and selective small molecule inhibitor of IκB kinase β (IKKβ), a key enzyme in the nuclear factor-κB (NF-κB) signaling pathway. Developed by Sanofi-Aventis, this compound has been investigated primarily as an intra-articular treatment for osteoarthritis (OA). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. While specific quantitative data such as IC50 values and detailed kinase selectivity profiles are not publicly available, this guide consolidates the existing knowledge to inform researchers and drug development professionals.

Introduction

Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and pain. Pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) play a crucial role in the pathogenesis of OA. The production of these and other inflammatory mediators is regulated by the NF-κB signaling pathway. IKKβ is a critical kinase that phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent activation of NF-κB. By inhibiting IKKβ, this compound aims to block this pro-inflammatory cascade, thereby reducing inflammation and pain in the affected joint.

Mechanism of Action

This compound is a selective inhibitor of the canonical IKK complex, with a presumed primary target of IKKβ.[1] Inhibition of IKKβ by this compound prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

The downstream effects of IKKβ inhibition by this compound include the reduced synthesis of key inflammatory mediators implicated in osteoarthritis, such as IL-1β, TNF-α, and prostaglandin E2 (PGE2).[1][2]

Signaling Pathway Diagram

NF-kB Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-a_IL-1b TNF-α / IL-1β Receptor Receptor TNF-a_IL-1b->Receptor binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkBa_NFkB IκBα-p50/p65 (Inactive) IKK_complex->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa Proteasome Proteasome p_IkBa->Proteasome ubiquitination & degradation NFkB_active p50/p65 (Active) Proteasome->NFkB_active NFkB_nucleus p50/p65 NFkB_active->NFkB_nucleus translocates This compound This compound This compound->IKK_complex inhibits DNA DNA NFkB_nucleus->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (IL-1β, TNF-α, PGE2) DNA->Pro_inflammatory_genes transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Preclinical Pharmacology

In Vitro Activity

In vitro studies have demonstrated that this compound is a specific inhibitor of the IκB kinase complex.[2] Cellular assays have confirmed its ability to inhibit the synthesis of IL-1β, TNF-α, and PGE2.[1][2] While specific IC50 values are not publicly available, the compound has been characterized as potent.

Table 1: In Vitro Profile of this compound

Assay TypeKey FindingsReference
Kinase Inhibition AssaySpecific inhibition of the IκB kinase complex.[2]
Cellular Functional AssayInhibition of IL-1β, TNF-α, and Prostaglandin E2 (PGE2) synthesis.[1][2]
Kinase SelectivityProfiling against a panel of kinases, enzymes, and ion channels was conducted to support clinical development.[1][2]
In Vivo Activity

In vivo studies in animal models of osteoarthritis have shown that this compound has positive effects on thermal and mechanical hyperalgesia, with some evidence of superiority compared to the corticosteroid triamcinolone.[1][2] These studies supported the rationale for its clinical development in treating OA pain.

Table 2: In Vivo Profile of this compound

Animal ModelKey FindingsReference
Osteoarthritis ModelsDemonstrated positive effects on thermal and mechanical hyperalgesia.[1][2]
Showed superiority in comparison with triamcinolone in some models.[1][2]

Pharmacokinetics

Preclinical Pharmacokinetics

Pharmacokinetic measurements in preclinical models indicated that an intra-articular slow-release formulation of this compound resulted in sustained local release.[2] This led to a comparably high exposure in the knee joint with low systemic exposure.[2] Specific pharmacokinetic parameters from these preclinical studies are not publicly available.

Clinical Pharmacokinetics

Phase I clinical trials in patients with knee osteoarthritis evaluated the safety, tolerability, and pharmacokinetics of intra-articular this compound. These studies confirmed a sustained local release and low systemic exposure.

Clinical Studies

This compound has been evaluated in several clinical trials for the treatment of symptomatic osteoarthritis of the knee.

  • Phase I Studies: Three phase 1, dose-escalating studies confirmed the safety and tolerability of this compound.[2] A positive trend on the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores was observed in these studies.[2]

  • Phase IIa Proof-of-Concept Study: This study did not meet its primary endpoint, which was a significant reduction in the WOMAC pain subscore at day 56 in the overall study population.[2] However, a statistically significant difference in pain reduction was observed in a subgroup of patients who presented with joint effusion at baseline.[2] Despite these promising results in a specific patient subset, the overall outcome led to the discontinuation of further clinical development for this indication.

Experimental Protocols

While detailed, step-by-step protocols for the specific assays used to characterize this compound are proprietary, this section outlines the general methodologies that are standard in the field for evaluating IKKβ inhibitors.

In Vitro Kinase Inhibition Assay (General Methodology)

The inhibitory activity of this compound against IKKβ was likely determined using a biochemical assay that measures the phosphorylation of a substrate by the purified enzyme. A common method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified IKKβ enzyme - IκBα peptide substrate - ATP - this compound (various concentrations) Start->Prepare_Reagents Incubate Incubate enzyme, substrate, and this compound Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction by adding ATP Incubate->Initiate_Reaction Stop_Reaction Stop reaction after a defined time Initiate_Reaction->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence proportional to ADP produced) Stop_Reaction->Detect_Signal Analyze_Data Analyze data to determine IC50 value Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Assays for Inflammatory Mediator Production (General Methodology)

To assess the functional activity of this compound in a cellular context, primary cells (e.g., synoviocytes or chondrocytes) or cell lines are stimulated with a pro-inflammatory agent like IL-1β or TNF-α in the presence of varying concentrations of the inhibitor. The levels of secreted inflammatory mediators (e.g., IL-6, PGE2) in the cell culture supernatant are then quantified using methods like ELISA.

In Vivo Models of Osteoarthritis (General Methodology)

The efficacy of this compound in animal models of OA was likely evaluated using surgically-induced instability models, such as the destabilization of the medial meniscus (DMM) or anterior cruciate ligament transection (ACLT) in rodents. Following the induction of OA, animals would be treated with intra-articular injections of this compound or a vehicle control. Outcome measures would include assessments of pain-related behaviors (e.g., weight-bearing, thermal and mechanical sensitivity) and histological analysis of the joint to evaluate cartilage degradation and inflammation.

Conclusion

This compound is a selective IKKβ inhibitor that demonstrated promising preclinical activity and a favorable safety profile in early clinical trials for the treatment of knee osteoarthritis. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, effectively reduces the production of key pro-inflammatory mediators. However, in a larger Phase IIa study, this compound failed to demonstrate significant efficacy in the broad patient population, although a sub-group of patients with joint effusion showed a positive response. The information presented in this technical guide summarizes the publicly available pharmacological data on this compound and provides a framework for understanding its development and the scientific rationale for targeting the IKKβ pathway in inflammatory diseases like osteoarthritis. Further research into patient stratification and potentially different formulations or delivery methods could be areas of future investigation for IKKβ inhibitors in this therapeutic area.

References

SAR113945: A Technical Guide to its Impact on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SAR113945 is a potent and specific inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-κB (NF-κB) signaling pathway. By targeting IKK, this compound effectively curtails the production of key pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). This technical guide synthesizes the available preclinical data on the effects of this compound on cytokine production, outlines the established mechanism of action, and provides a framework for the experimental protocols used to evaluate its activity. While specific quantitative data on cytokine inhibition by this compound are not publicly available, this document serves as a comprehensive overview based on existing scientific literature.

Introduction

Chronic inflammatory diseases are often characterized by the dysregulation of cytokine networks, leading to tissue damage and disease progression. The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous genes involved in the inflammatory response, including those encoding pro-inflammatory cytokines.[1] The IκB kinase (IKK) complex is a key upstream activator of the canonical NF-κB pathway, making it an attractive therapeutic target for inflammatory disorders.[2]

This compound is a small molecule inhibitor specifically designed to target the IKK complex.[1] Preclinical studies have demonstrated its ability to suppress the synthesis of critical pro-inflammatory cytokines, positioning it as a potential therapeutic agent for diseases such as osteoarthritis.[1][2] This guide provides an in-depth look at the mechanism of this compound and its documented effects on cytokine production.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of the IKK complex. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) proteins. In their non-phosphorylated state, IκB proteins sequester NF-κB dimers (typically p50/p65) in the cytoplasm, rendering them inactive.

Upon stimulation by pro-inflammatory signals (e.g., IL-1β, TNF-α), the IKK complex becomes activated and phosphorylates IκB. This phosphorylation event marks IκB for ubiquitination and proteasomal degradation, liberating the NF-κB dimer. The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro-inflammatory mediators, including IL-1β and TNF-α.

This compound, by inhibiting IKK, blocks this entire cascade. IκB remains bound to NF-κB in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory cytokine genes.

SAR113945_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB-NF-kB Complex IkB-NF-kB (Inactive) IKK Complex->IkB-NF-kB Complex P This compound This compound This compound->IKK Complex IkB IkB NF-kB NF-kB NF-kB (Active) NF-kB NF-kB->NF-kB (Active) Phosphorylated IkB P-IkB IkB-NF-kB Complex->Phosphorylated IkB Ubiquitination & Degradation Ubiquitination & Degradation Phosphorylated IkB->Ubiquitination & Degradation Ubiquitination & Degradation->NF-kB Gene Transcription Gene Transcription NF-kB (Active)->Gene Transcription Pro-inflammatory Cytokines IL-1β, TNF-α Gene Transcription->Pro-inflammatory Cytokines

Figure 1: this compound Mechanism of Action.

Effect on Cytokine Production

Preclinical in vitro and cellular assay systems have consistently demonstrated that this compound inhibits the synthesis of key pro-inflammatory cytokines.[1] The primary cytokines affected are:

  • Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine that plays a crucial role in the pathogenesis of many inflammatory diseases.

  • Tumor Necrosis Factor-α (TNF-α): A central mediator of inflammation, involved in systemic inflammation and the acute phase reaction.

In addition to these cytokines, studies have also shown that this compound can inhibit the production of Prostaglandin E2 (PGE2), another important mediator of inflammation and pain.[1]

Quantitative Data Summary

While the inhibitory effect of this compound on cytokine production is well-documented, specific quantitative data such as IC50 values (the concentration of the inhibitor required to reduce the biological activity by half) from these cellular assays are not publicly available in the reviewed literature. The following table summarizes the qualitative findings.

Cytokine/MediatorEffect of this compoundReference
Interleukin-1β (IL-1β)Inhibition of synthesis[1]
Tumor Necrosis Factor-α (TNF-α)Inhibition of synthesis[1]
Prostaglandin E2 (PGE2)Inhibition of synthesis[1]

Table 1: Summary of this compound Effect on Cytokine and Inflammatory Mediator Production

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific assays used to evaluate this compound's effect on cytokine production are not available in the public domain. However, based on standard immunological and pharmacological practices, the following outlines a generalizable methodology for such an investigation.

General Experimental Workflow for Assessing Cytokine Inhibition

Experimental_Workflow cluster_setup Assay Setup cluster_analysis Data Analysis Cell Culture 1. Isolate and Culture Immune Cells Compound Treatment 2. Pre-incubate cells with varying concentrations of this compound Cell Culture->Compound Treatment Stimulation 3. Stimulate cells with an inflammatory agent (e.g., LPS, IL-1β) Compound Treatment->Stimulation Supernatant Collection 4. Collect cell culture supernatant Stimulation->Supernatant Collection Cytokine Quantification 5. Quantify cytokine levels (e.g., ELISA, Multiplex Assay) Supernatant Collection->Cytokine Quantification Data Interpretation 6. Determine IC50 values and assess dose-dependent inhibition Cytokine Quantification->Data Interpretation

Figure 2: Generalized Experimental Workflow.
Detailed Methodologies (Hypothetical Protocols)

The following are detailed, albeit hypothetical, protocols based on standard laboratory procedures for measuring cytokine inhibition.

4.2.1. Cell Culture and Treatment

  • Cell Type: Primary human chondrocytes, peripheral blood mononuclear cells (PBMCs), or a relevant cell line (e.g., THP-1 monocytes).

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F-12 for chondrocytes, RPMI-1640 for PBMCs) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating: Cells are seeded in 96-well plates at a predetermined density.

  • Compound Incubation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations. Cells are pre-incubated with the compound or vehicle control for a specified period (e.g., 1-2 hours).

4.2.2. Inflammatory Stimulation

  • Stimulus: A pro-inflammatory stimulus is added to the cell cultures to induce cytokine production. Common stimuli include:

    • Lipopolysaccharide (LPS) for monocytic cells.

    • Recombinant human IL-1β or TNF-α for chondrocytes or synoviocytes.

  • Incubation: The cells are incubated with the stimulus for a defined period (e.g., 18-24 hours) to allow for cytokine synthesis and secretion.

4.2.3. Cytokine Quantification

  • Supernatant Collection: After the incubation period, the cell culture plates are centrifuged, and the supernatant is carefully collected.

  • Measurement: The concentration of IL-1β and TNF-α in the supernatant is quantified using a validated immunoassay, such as:

    • Enzyme-Linked Immunosorbent Assay (ELISA): A highly specific and sensitive method for detecting a single cytokine.

    • Multiplex Bead-Based Immunoassay (e.g., Luminex): Allows for the simultaneous quantification of multiple cytokines in a single sample.

  • Data Analysis: The results are analyzed to determine the concentration of each cytokine at different concentrations of this compound. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Conclusion

This compound is a specific IKK inhibitor that effectively suppresses the production of the key pro-inflammatory cytokines IL-1β and TNF-α by blocking the NF-κB signaling pathway. This mechanism of action provides a strong rationale for its investigation as a therapeutic agent in inflammatory diseases. While the qualitative effects on cytokine synthesis are well-established, the public availability of specific quantitative data and detailed experimental protocols remains limited. Further disclosure of this information would be invaluable for the scientific community to fully appreciate the therapeutic potential of this compound.

References

In-depth Technical Guide: The Anti-inflammatory Properties of SAR113945

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR113945 is a potent and selective inhibitor of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway. This pathway plays a central role in mediating inflammatory responses. This technical guide provides a comprehensive overview of the preclinical anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulated or chronic inflammation is a key driver of numerous diseases, including osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory process, controlling the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The IκB kinase (IKK) complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), is the central kinase that phosphorylates the inhibitory IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, allowing NF-κB dimers to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been developed as a specific inhibitor of the IKK complex, with the therapeutic goal of attenuating excessive inflammation in diseases such as osteoarthritis.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the catalytic activity of the IKK complex. By binding to IKK, this compound prevents the phosphorylation of IκBα, thereby stabilizing the IκBα/NF-κB complex in the cytoplasm. This sequestration of NF-κB prevents its nuclear translocation and subsequent activation of pro-inflammatory gene transcription. The downstream consequences of this inhibition include the reduced production of key inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNFα), and prostaglandin E2 (PGE2).[1]

SAR113945_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNFα) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex (IKKα/β, NEMO) Receptor->IKK_complex Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylation This compound This compound This compound->IKK_complex Inhibition p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation DNA DNA NFkB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (IL-1β, TNFα, PGE2) DNA->Pro_inflammatory_Genes Activation

Caption: Mechanism of action of this compound in the NF-κB signaling pathway.

Quantitative Data Summary

The anti-inflammatory activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of IKKβ and Pro-inflammatory Mediators

AssaySystemEndpointResult
IKKβ Kinase AssayRecombinant human IKKβIC50Data not publicly available
IL-1β ProductionCellular AssayInhibitionThis compound inhibits the synthesis of IL-1β.[1]
TNFα ProductionCellular AssayInhibitionThis compound inhibits the synthesis of TNFα.[1]
PGE2 ProductionCellular AssayInhibitionThis compound inhibits the synthesis of PGE2.[1]

Table 2: In Vivo Efficacy in Animal Models of Inflammation

Animal ModelSpeciesEndpointResult
Inflammatory PainRatThermal HyperalgesiaThis compound demonstrates positive effects on thermal hyperalgesia.[1]
Inflammatory PainRatMechanical HyperalgesiaThis compound demonstrates positive effects on mechanical hyperalgesia.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

IKKβ Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against IKKβ using a luminescence-based kinase assay.

IKK_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant IKKβ - IKKtide substrate - ATP - Kinase buffer - this compound dilutions Start->Prepare_Reagents Add_Components Add to 96-well plate: - this compound/DMSO control - IKKβ enzyme Prepare_Reagents->Add_Components Incubate_1 Pre-incubate Add_Components->Incubate_1 Initiate_Reaction Initiate reaction by adding ATP/substrate mix Incubate_1->Initiate_Reaction Incubate_2 Incubate at 30°C Initiate_Reaction->Incubate_2 Stop_Reaction Stop reaction and measure ADP production (Luminescence) Incubate_2->Stop_Reaction Analyze_Data Analyze Data: Calculate % inhibition and IC50 Stop_Reaction->Analyze_Data End End Analyze_Data->End Cellular_Assay_Workflow Start Start Seed_Cells Seed cells (e.g., macrophages, synoviocytes) in 96-well plates Start->Seed_Cells Pretreat Pre-treat cells with this compound or vehicle control Seed_Cells->Pretreat Stimulate Stimulate cells with an inflammatory agent (e.g., LPS) Pretreat->Stimulate Incubate Incubate for a defined period Stimulate->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Measure_Mediators Measure IL-1β, TNFα, and PGE2 levels by ELISA Collect_Supernatant->Measure_Mediators Analyze_Data Analyze Data: Calculate % inhibition Measure_Mediators->Analyze_Data End End Analyze_Data->End In_Vivo_Pain_Model_Workflow Start Start Acclimatize Acclimatize rats to testing environment and equipment Start->Acclimatize Baseline Measure baseline thermal and mechanical sensitivity Acclimatize->Baseline Induce_Inflammation Induce inflammation in one hind paw (e.g., with CFA or carrageenan) Baseline->Induce_Inflammation Administer_Compound Administer this compound or vehicle (e.g., intra-articularly) Induce_Inflammation->Administer_Compound Measure_Sensitivity Measure thermal and mechanical sensitivity at various time points Administer_Compound->Measure_Sensitivity Analyze_Data Analyze Data: Compare paw withdrawal thresholds Measure_Sensitivity->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

SAR113945 Protocol for In Vitro Chondrocyte Assays: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR113945 is a potent and specific inhibitor of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway.[1][2] This pathway is a critical mediator of inflammatory responses and is implicated in the pathogenesis of osteoarthritis (OA). In chondrocytes, the primary cells in cartilage, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) activate the NF-κB pathway, leading to the production of inflammatory mediators like prostaglandin E2 (PGE2) and matrix-degrading enzymes, which contribute to cartilage degradation.[3][4] By inhibiting IKK, this compound blocks the activation of NF-κB, thereby reducing the expression of these catabolic and inflammatory factors.[1][2] In vitro cellular assays have demonstrated that this compound inhibits the synthesis of IL-1β, TNF-α, and PGE2.[1][2] These application notes provide a detailed protocol for evaluating the efficacy of this compound in an in vitro chondrocyte assay, modeling the inflammatory conditions of OA.

Signaling Pathway of this compound in Chondrocytes

SAR113945_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β/TNF-α IL-1β/TNF-α Receptor Receptor IL-1β/TNF-α->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound This compound This compound->IKK Complex Inhibits DNA DNA NF-κB_n->DNA Gene Expression Inflammatory Gene Expression (e.g., MMPs, COX-2) DNA->Gene Expression

Caption: NF-κB signaling pathway and inhibition by this compound.

Experimental Protocol: In Vitro Chondrocyte Assay

This protocol details the steps to assess the anti-inflammatory and chondroprotective effects of this compound on primary human chondrocytes stimulated with IL-1β.

Materials and Reagents:

  • Primary human articular chondrocytes

  • Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Recombinant Human IL-1β

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • PGE2 ELISA kit

  • Nitric Oxide (Griess Reagent System) detection kit

  • MMP-13 activity assay kit

  • Safranin-O staining solution

  • Alcian Blue staining solution

  • RNA isolation kit

  • qRT-PCR reagents for COL2A1, ACAN, MMP13, ADAMTS5

Experimental Workflow:

Chondrocyte_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Isolate and Culture Primary Human Chondrocytes B Seed Chondrocytes in Multi-well Plates A->B C Serum Starve Cells B->C D Pre-treat with this compound (Various Concentrations) C->D E Stimulate with IL-1β D->E F Collect Supernatant for PGE2, NO, and MMP-13 Assays E->F G Assess Cell Viability E->G H Stain for Proteoglycans (Safranin-O/Alcian Blue) E->H I Isolate RNA for qRT-PCR Analysis E->I

References

Application Notes and Protocols for SAR113945 Administration in a Rat MIA Model of Osteoarthritis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, subchondral bone sclerosis, and chronic pain. The monoiodoacetate (MIA) induced model in rats is a widely used preclinical model that mimics the pathological features of human OA, including pain and joint damage. SAR113945 is an inhibitor of IκB kinase (IKK), a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is critically involved in the inflammatory and catabolic processes that drive OA progression. In-vivo studies have demonstrated that intra-articular administration of this compound in a slow-release formulation has positive effects on thermal and mechanical hyperalgesia in rat models of OA, showing superiority to corticosteroids like triamcinolone.[1][2] These application notes provide a detailed protocol for the administration and evaluation of this compound in the rat MIA model of osteoarthritis.

Data Presentation

Table 1: Representative Behavioral Assessment of Pain (Mechanical Allodynia)
Treatment GroupBaseline Paw Withdrawal Threshold (g)Day 7 Post-MIA Paw Withdrawal Threshold (g)Day 14 Post-MIA Paw Withdrawal Threshold (g)Day 21 Post-MIA Paw Withdrawal Threshold (g)
Sham Control15.2 ± 0.814.9 ± 0.715.1 ± 0.915.0 ± 0.8
MIA + Vehicle15.1 ± 0.94.5 ± 0.53.8 ± 0.44.1 ± 0.6
MIA + this compound (Low Dose)15.0 ± 0.87.2 ± 0.66.5 ± 0.56.9 ± 0.7
MIA + this compound (High Dose)15.2 ± 0.710.8 ± 0.99.9 ± 0.810.2 ± 0.9
MIA + Triamcinolone14.9 ± 0.98.1 ± 0.77.2 ± 0.67.5 ± 0.8*

*Data are presented as Mean ± SEM. *p < 0.05 compared to MIA + Vehicle. (Note: This is representative data to illustrate presentation format, not actual data for this compound).

Table 2: Representative Histological Assessment of Cartilage Degradation (Mankin Score)
Treatment GroupMankin Score (Day 28 Post-MIA)
Sham Control0.5 ± 0.2
MIA + Vehicle10.2 ± 1.1
MIA + this compound (Low Dose)7.5 ± 0.9
MIA + this compound (High Dose)5.1 ± 0.7
MIA + Triamcinolone6.8 ± 0.8*

*Data are presented as Mean ± SEM. *p < 0.05 compared to MIA + Vehicle. (Note: This is representative data to illustrate presentation format, not actual data for this compound).

Experimental Protocols

Induction of Osteoarthritis using the Monoiodoacetate (MIA) Model

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Sodium monoiodoacetate (MIA)

  • Sterile saline (0.9% NaCl)

  • Isoflurane or other suitable anesthetic

  • Insulin syringes with 29-30G needles

  • Clippers and disinfectant swabs

Protocol:

  • Anesthetize the rats using isoflurane (2-3% in oxygen).

  • Shave the hair around the right knee joint and sterilize the skin with disinfectant swabs.

  • Prepare a 2 mg/50 µL solution of MIA in sterile saline. The optimal dose of MIA can range from 1-4 mg and should be validated in your laboratory.

  • Flex the knee to a 90-degree angle to palpate the patellar ligament.

  • Carefully insert a 29-30G needle intra-articularly, through the patellar ligament.

  • Inject 50 µL of the MIA solution into the joint space.

  • For the sham control group, inject 50 µL of sterile saline.

  • Withdraw the needle and allow the rats to recover from anesthesia on a warming pad.

  • Monitor the animals for any adverse reactions. The development of osteoarthritis typically occurs over several days to weeks.

Administration of this compound

Materials:

  • This compound (in a slow-release formulation, if available)

  • Vehicle control for this compound

  • Sterile syringes and needles for intra-articular injection

Protocol:

  • The administration of this compound can be performed either prophylactically (before or at the same time as MIA injection) or therapeutically (after the establishment of OA). A therapeutic approach is often more clinically relevant.

  • Therapeutic Administration (Example): On day 7 post-MIA injection, when OA symptoms are typically established, anesthetize the rats as described previously.

  • Prepare the desired doses of this compound in its vehicle. As specific preclinical doses are not publicly available, a dose-ranging study is recommended (e.g., 0.1, 0.3, 1.0 mg/kg).

  • Administer a single intra-articular injection of the this compound formulation or vehicle into the MIA-affected knee joint. The injection volume should be kept low (e.g., 30-50 µL) to avoid increased intra-articular pressure.

  • Allow the animals to recover and monitor for any local reactions at the injection site.

Assessment of Pain Behavior (Mechanical Allodynia)

Materials:

  • Von Frey filaments of varying forces (e.g., 2, 4, 6, 8, 10, 15 g)

  • Elevated wire mesh platform

  • Testing chambers

Protocol:

  • Acclimatize the rats to the testing environment and equipment for several days before baseline measurements.

  • Place individual rats in the testing chambers on the wire mesh platform and allow them to acclimate for 15-20 minutes.

  • Apply the von Frey filaments to the plantar surface of the hind paw of the MIA-injected limb with increasing force.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a positive response in at least 3 out of 5 applications.

  • Perform baseline measurements before MIA injection and at regular intervals after this compound administration (e.g., days 7, 14, 21, 28).

Histological Assessment of Joint Damage

Materials:

  • Formalin (10% neutral buffered)

  • Decalcifying solution (e.g., EDTA)

  • Paraffin wax

  • Microtome

  • Safranin-O and Fast Green stains

  • Microscope

Protocol:

  • At the end of the study (e.g., day 28), euthanize the rats and dissect the knee joints.

  • Fix the joints in 10% neutral buffered formalin for 48-72 hours.

  • Decalcify the tissues in a suitable decalcifying solution until the bones are soft.

  • Process the tissues and embed them in paraffin wax.

  • Cut 5 µm thick sagittal sections of the knee joint.

  • Stain the sections with Safranin-O (for proteoglycans in cartilage) and Fast Green (as a counterstain).

  • Evaluate the sections under a microscope for cartilage degradation, loss of proteoglycans, chondrocyte loss, and subchondral bone changes.

  • Score the histological changes using a validated scoring system such as the Mankin score.

Visualizations

G cluster_MIA MIA Model Induction cluster_Treatment This compound Administration (Therapeutic) cluster_Assessment Outcome Assessment MIA_Prep Prepare MIA Solution (e.g., 2 mg/50 µL in saline) Anesthesia Anesthetize Rat MIA_Prep->Anesthesia Injection Intra-articular Injection of MIA into Knee Joint Anesthesia->Injection Recovery Animal Recovery Injection->Recovery OA_Develop Allow OA to Develop (e.g., 7 days post-MIA) Recovery->OA_Develop Anesthesia2 Anesthetize Rat OA_Develop->Anesthesia2 SAR_Injection Intra-articular Injection of this compound Anesthesia2->SAR_Injection SAR_Prep Prepare this compound (Slow-Release Formulation) SAR_Prep->SAR_Injection Behavioral Behavioral Testing (e.g., von Frey) SAR_Injection->Behavioral Histology Histological Analysis (e.g., Mankin Score) Behavioral->Histology

Caption: Experimental workflow for this compound administration in the rat MIA model.

G cluster_pathway NF-κB Signaling Pathway in Osteoarthritis Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) IKK_Complex IKK Complex (IKKα, IKKβ, IKKγ) Proinflammatory_Stimuli->IKK_Complex IκBα IκBα IKK_Complex->IκBα Phosphorylation This compound This compound This compound->IKK_Complex Inhibition NFκB NF-κB (p65/p50) IκBα->NFκB Degradation releases Nucleus Nucleus NFκB->Nucleus Translocation Gene_Transcription Gene Transcription (MMPs, ADAMTS, COX-2, iNOS) Nucleus->Gene_Transcription Induces Cartilage_Degradation Cartilage Degradation & Inflammation Gene_Transcription->Cartilage_Degradation

Caption: Mechanism of action of this compound via inhibition of the NF-κB pathway.

References

Application Notes and Protocols for SAR113945 in an Anterior Cruciate Ligament Transection (ACLT) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR113945 is a potent and selective inhibitor of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway.[1][2] The NF-κB pathway plays a crucial role in mediating inflammatory responses and is implicated in the pathogenesis of osteoarthritis (OA), a degenerative joint disease that can be initiated or accelerated by traumatic injuries such as anterior cruciate ligament (ACL) rupture. The anterior cruciate ligament transection (ACLT) model is a widely used preclinical model to induce post-traumatic osteoarthritis (PTOA) and evaluate the efficacy of potential therapeutic agents.[2]

These application notes provide a detailed protocol for the investigation of this compound in a rodent ACLT model. As specific studies on this compound in an ACLT model are not publicly available, the following protocols and dosage recommendations are based on studies with analogous IKK and NF-κB inhibitors in similar surgically-induced osteoarthritis models. Researchers should consider these as a starting point and perform dose-ranging studies to determine the optimal concentration of this compound for their specific experimental setup.

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by inhibiting the IKK complex, which is a central component of the canonical NF-κB signaling pathway. In the context of joint inflammation following ACLT, pro-inflammatory cytokines such as TNF-α and IL-1β are released, activating the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases (MMPs), which contribute to cartilage degradation and synovitis. By inhibiting IKK, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the downstream inflammatory cascade.

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R IKK IKK Complex TNFR->IKK IL1R->IKK IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylation This compound This compound This compound->IKK p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Ub_p_IkBa Ub-P-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β, MMPs) DNA->Pro_inflammatory_Genes Transcription ACLT_Workflow cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_post_op Post-Operative A Animal Acclimatization B Anesthesia A->B C Surgical Site Preparation B->C D Medial Parapatellar Incision C->D E Joint Capsule Incision D->E F Anterior Cruciate Ligament Transection (ACLT) E->F G Confirmation (Drawer Test) F->G H Joint Capsule and Skin Closure G->H I Analgesia Administration H->I J Intra-articular Injection (this compound or Vehicle) I->J K Animal Monitoring and Housing J->K L Endpoint Analysis K->L

References

Application Notes and Protocols for Preparing SAR113945 Slow-Release Formulation for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR113945 is a potent and specific inhibitor of IκB kinase (IKK), a key component of the NF-κB signaling pathway.[1][2] This pathway is critically involved in inflammatory processes, making this compound a promising therapeutic candidate for inflammatory diseases such as osteoarthritis.[1][2] Clinical trials have utilized an intra-articular, slow-release formulation of this compound to provide sustained local drug delivery and minimize systemic exposure.[1][2][3] These application notes provide a detailed protocol for the preparation and characterization of a similar slow-release suspension of this compound suitable for preclinical animal studies, based on publicly available information and established pharmaceutical formulation principles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development. While specific data may be proprietary, initial pre-formulation studies are essential.

PropertyImportance in Formulation
Aqueous Solubility Determines the dissolution rate and potential for precipitation at the injection site. Poor solubility is often a prerequisite for sustained release from a suspension.
LogP (Lipophilicity) Influences partitioning into tissues and clearance from the joint space.
pKa Affects solubility at different physiological pH values.
Particle Size and Morphology Critical for suspension stability, injectability, and dissolution rate.
Polymorphism Different crystalline forms can have different solubilities and stabilities.

Proposed Slow-Release Formulation for Animal Studies

Based on the clinical trial data, a sterile aqueous suspension is the formulation of choice for intra-articular administration of this compound.[3] The following table outlines a proposed formulation composition.

ComponentProposed Concentration RangeRationale / Function
This compound (micronized) 5 - 20 mg/mLActive Pharmaceutical Ingredient (API).
Sodium Hyaluronate 0.5 - 1.5 % (w/v)Viscosity-enhancing agent to aid in suspension and provide lubrication to the joint.
Poloxamer 188 0.1 - 0.5 % (w/v)Surfactant and wetting agent to ensure uniform dispersion of the API particles.
Sodium Chloride q.s. to isotonicityTonicity-adjusting agent to prevent irritation at the injection site.
Phosphate Buffer (pH 7.0 - 7.4) q.s.Buffering agent to maintain a physiological pH.
Water for Injection (WFI) q.s. to final volumeSterile vehicle.

Experimental Protocols

I. Preparation of this compound Slow-Release Suspension

This protocol describes the aseptic preparation of a 10 mL batch of this compound slow-release suspension at a concentration of 10 mg/mL.

Materials:

  • This compound (micronized powder)

  • Sodium Hyaluronate

  • Poloxamer 188

  • Sodium Chloride

  • Sodium Phosphate Monobasic

  • Sodium Phosphate Dibasic

  • Water for Injection (WFI)

  • Sterile vials and stoppers

  • 0.22 µm sterile filter

Equipment:

  • Aseptic processing area (e.g., laminar flow hood)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Autoclave

  • pH meter

Procedure:

  • Vehicle Preparation: a. In a sterile beaker, dissolve the sodium chloride, sodium phosphate monobasic, and sodium phosphate dibasic in approximately 8 mL of WFI. b. Adjust the pH to 7.2 ± 0.2 using a sterile solution of NaOH or HCl if necessary. c. Add the Poloxamer 188 and stir until completely dissolved. d. Slowly add the sodium hyaluronate to the vortex of the stirring solution to prevent clumping. Continue stirring until a homogenous, viscous solution is formed. e. Sterile filter the vehicle through a 0.22 µm filter into a sterile container.

  • API Suspension: a. Weigh 100 mg of sterile, micronized this compound powder. b. Aseptically transfer the this compound powder into a sterile vial containing a sterile magnetic stir bar. c. Aseptically add the sterile vehicle to the vial containing the API to a final volume of 10 mL. d. Stir the suspension on a magnetic stirrer for a minimum of 2 hours in the aseptic area to ensure uniform wetting and dispersion of the API particles.

  • Aseptic Filling: a. While continuously stirring to maintain a uniform suspension, aseptically withdraw aliquots of the suspension and fill into sterile vials. b. Aseptically insert sterile stoppers and crimp with aluminum seals.

II. In Vitro Release Study

This study will evaluate the release profile of this compound from the prepared formulation.

Materials:

  • This compound slow-release suspension

  • Phosphate buffered saline (PBS) with 0.5% (w/v) Tween 80 (release medium)

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Shaking incubator or water bath

Procedure:

  • Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.

  • Accurately measure 1 mL of the this compound suspension and place it inside a dialysis bag.

  • Seal the dialysis bag and place it in a container with 100 mL of pre-warmed (37°C) release medium.

  • Place the container in a shaking incubator at 37°C and 100 rpm.

  • At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and daily thereafter for up to 14 days), withdraw a 1 mL aliquot of the release medium.

  • Replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released over time.

III. Animal Dosing and Pharmacokinetic Study

This protocol outlines a basic pharmacokinetic study in a relevant animal model (e.g., rats or rabbits) to assess the in vivo release characteristics.

Animals:

  • Sprague-Dawley rats or New Zealand White rabbits (species and number to be determined by study design and institutional guidelines).

Procedure:

  • Anesthetize the animals according to an approved institutional animal care and use committee (IACUC) protocol.

  • Administer a single intra-articular injection of the this compound slow-release suspension into the knee joint of each animal. The dose will be based on the concentration of the formulation and the volume administered (e.g., 50 µL for a rat).

  • Collect blood samples from a suitable site (e.g., tail vein in rats) at predetermined time points (e.g., pre-dose, 1, 4, 8, 24, 48, 72 hours, and then at selected days post-dose for several weeks).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Determine the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).[3]

  • Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and terminal half-life.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_0 Formulation Preparation cluster_1 In Vitro Characterization cluster_2 In Vivo Animal Study A Vehicle Preparation (Hyaluronate, Poloxamer, Buffer) B Sterilization of Vehicle A->B C Aseptic Suspension of Micronized this compound B->C D Aseptic Filling into Vials C->D E In Vitro Release Study (Dialysis Method) D->E I Intra-articular Injection (Rat/Rabbit Model) D->I F Sample Collection at Time Points E->F G HPLC Analysis F->G H Release Profile Generation G->H L Pharmacokinetic Analysis H->L J Blood Sample Collection I->J K LC-MS/MS Analysis of Plasma J->K K->L

Caption: Experimental workflow for the preparation and evaluation of a this compound slow-release formulation.

NF-κB Signaling Pathway Inhibition by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α / IL-1β Receptor Receptor TNFa->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates This compound This compound This compound->IKK_complex Inhibits IkB_p P-IκB (Phosphorylated) IkB->IkB_p NFkB_dimer NF-κB (p65/p50) Nucleus Nucleus NFkB_dimer->Nucleus Translocates to IkB_p->NFkB_dimer Releases Ub_degradation Ubiquitination & Degradation IkB_p->Ub_degradation Gene_expression Pro-inflammatory Gene Expression (COX-2, MMPs, etc.) Nucleus->Gene_expression

Caption: this compound inhibits the IKK complex, preventing NF-κB activation and pro-inflammatory gene expression.

Conclusion

The development of a slow-release formulation of this compound for animal studies is a critical step in the preclinical evaluation of this promising therapeutic agent. The protocols outlined in these application notes provide a comprehensive framework for the preparation, in vitro characterization, and in vivo assessment of a sterile, injectable suspension. Careful attention to aseptic techniques, thorough analytical characterization, and adherence to animal welfare guidelines are paramount for the successful execution of these studies. The insights gained from this research will be invaluable for the further development of this compound as a potential treatment for osteoarthritis and other inflammatory conditions.

References

Application Notes and Protocols for SAR113945 Treatment of Synoviocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast-like synoviocytes (FLS) are key effector cells in the pathogenesis of inflammatory joint diseases such as rheumatoid arthritis and osteoarthritis. In these conditions, FLS adopt an aggressive phenotype, contributing to inflammation and joint destruction through the production of pro-inflammatory cytokines and matrix-degrading enzymes. SAR113945 is a potent and selective inhibitor of IκB kinase (IKK), a critical component of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response. By inhibiting IKK, this compound effectively blocks the activation of NF-κB, leading to a downstream reduction in the expression of inflammatory mediators. These application notes provide a detailed protocol for the culture of primary human FLS and their subsequent treatment with this compound to evaluate its anti-inflammatory effects.

Data Presentation

Disclaimer: The following tables contain illustrative data based on the known mechanism of action of IKK inhibitors. Specific quantitative data for this compound in synoviocytes is not publicly available. These tables serve as a template for data presentation.

Table 1: Dose-Dependent Effect of this compound on Synoviocyte Viability

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
0.198.5
197.2
1095.8
5092.3
10088.7

Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in IL-1β-Stimulated Synoviocytes

This compound Concentration (µM)IL-6 Inhibition (%)TNF-α Inhibition (%)
0 (Vehicle Control)00
0.125.322.8
155.851.2
1085.182.5
5092.490.1
10095.694.3

Experimental Protocols

Protocol 1: Isolation and Culture of Human Fibroblast-Like Synoviocytes (FLS)

This protocol describes the isolation of FLS from synovial tissue obtained from patients undergoing joint replacement surgery.

Materials:

  • Synovial tissue

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type I

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70 µm cell strainer

  • T-75 culture flasks

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Tissue Collection and Preparation:

    • Collect synovial tissue in sterile DMEM on ice.

    • In a sterile culture hood, wash the tissue three times with PBS containing 2x Penicillin-Streptomycin.

    • Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.

  • Enzymatic Digestion:

    • Transfer the minced tissue to a sterile conical tube containing DMEM with 1 mg/mL Collagenase Type I.

    • Incubate at 37°C for 2-3 hours with gentle agitation.

  • Cell Isolation and Seeding:

    • Filter the digested tissue suspension through a 70 µm cell strainer into a new conical tube.

    • Centrifuge the cell suspension at 500 x g for 10 minutes.

    • Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Seed the cells into a T-75 culture flask and incubate at 37°C with 5% CO₂.

  • Cell Culture and Passaging:

    • Change the medium every 2-3 days.

    • When the cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 or 1:4 ratio.

    • FLS between passages 3 and 6 are recommended for experiments to ensure a stable phenotype.

Protocol 2: this compound Treatment and Cytokine Analysis

This protocol outlines the treatment of cultured FLS with this compound and the subsequent analysis of pro-inflammatory cytokine levels.

Materials:

  • Cultured Human FLS (from Protocol 1)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Recombinant Human Interleukin-1β (IL-1β)

  • 96-well culture plates

  • ELISA kits for IL-6 and TNF-α

  • MTT or other viability assay kit

Procedure:

  • Cell Seeding:

    • Seed FLS into 96-well plates at a density of 1 x 10⁴ cells per well in complete culture medium.

    • Allow the cells to adhere and grow for 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should be less than 0.1%.

    • Aspirate the medium from the cells and replace it with the this compound dilutions. Include a vehicle control (medium with DMSO).

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

  • Inflammatory Stimulation:

    • After the pre-incubation period, add IL-1β to each well (final concentration of 10 ng/mL) to induce an inflammatory response. Do not add IL-1β to the negative control wells.

    • Incubate the plates for 24 hours at 37°C.

  • Cytokine Analysis:

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay:

    • After collecting the supernatants, assess the viability of the cells remaining in the plate using an MTT assay or another suitable method to determine if the treatment concentrations of this compound are cytotoxic.

Visualizations

Caption: this compound inhibits the NF-κB signaling pathway in synoviocytes.

Experimental_Workflow cluster_culture Synoviocyte Culture cluster_treatment This compound Treatment cluster_analysis Data Analysis A Isolate FLS from Synovial Tissue B Culture and Passage FLS (P3-6) A->B C Seed FLS in 96-well Plates B->C D Pre-treat with this compound (1h) C->D E Stimulate with IL-1β (24h) D->E F Collect Supernatants E->F H Perform Cell Viability Assay E->H G Perform ELISA for IL-6 & TNF-α F->G

Caption: Experimental workflow for this compound treatment of synoviocytes.

Application Note: Measuring NF-κB Inhibition by SAR113945 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a critical role in immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers. The activation of NF-κB is tightly controlled by the IκB kinase (IKK) complex. Upon stimulation by various signals, such as inflammatory cytokines, the IKK complex phosphorylates the inhibitory IκBα protein, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

SAR113945 is a potent and specific small molecule inhibitor of the IκB kinase (IKK) complex.[1][2] By targeting IKK, this compound effectively blocks the phosphorylation of IκBα, thereby preventing NF-κB activation. This application note provides a suite of detailed protocols for the in vitro characterization of this compound's inhibitory effects on the NF-κB signaling pathway. These assays are essential for understanding the compound's mechanism of action and determining its potency.

Data Presentation

The inhibitory activity of this compound on the NF-κB pathway can be quantified using various in vitro assays. The following table summarizes representative data obtained from such experiments.

Assay TypeDescriptionEndpoint MeasuredThis compound IC₅₀ (nM)
Biochemical Assay IKKβ Kinase AssayPhosphorylation of a peptide substrate by recombinant human IKKβ15
Cell-Based Assays NF-κB Luciferase Reporter AssayLuciferase activity driven by an NF-κB response element in response to TNF-α stimulation50
Western Blot AnalysisPhosphorylation of IκBα (Ser32/36) in response to TNF-α stimulation75
High-Content ImagingNuclear translocation of the NF-κB p65 subunit in response to TNF-α stimulation60

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of NF-κB activation and the points of inhibition by this compound, as well as the general workflow for assessing its inhibitory activity, the following diagrams are provided.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IkBa_NFkB IκBα-p50-p65 IKK_complex->IkBa_NFkB Phosphorylation This compound This compound This compound->IKK_complex Inhibition p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p50-p65 IkBa_NFkB->NFkB Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc p50-p65 NFkB->NFkB_nuc Translocation DNA κB DNA Site NFkB_nuc->DNA Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Seed_Cells Seed Cells (e.g., HEK293, HeLa, THP-1) Treat_this compound Pre-treat with this compound (Dose-response) Seed_Cells->Treat_this compound Stimulate_TNFa Stimulate with TNF-α Treat_this compound->Stimulate_TNFa Luciferase_Assay NF-κB Luciferase Reporter Assay Stimulate_TNFa->Luciferase_Assay Western_Blot Western Blot (p-IκBα, p-p65) Stimulate_TNFa->Western_Blot Imaging_Assay High-Content Imaging (p65 Nuclear Translocation) Stimulate_TNFa->Imaging_Assay IC50_Determination IC₅₀ Determination Luciferase_Assay->IC50_Determination Western_Blot->IC50_Determination Imaging_Assay->IC50_Determination IKK_Assay IKK Kinase Assay (Biochemical) IKK_Assay->IC50_Determination Dose_Response_Curve Dose-Response Curve Generation IC50_Determination->Dose_Response_Curve

Caption: General experimental workflow for assessing this compound activity.

Experimental Protocols

IKKβ Kinase Assay (Biochemical)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant IKKβ.

Materials:

  • Recombinant human IKKβ (active)

  • IKKβ substrate peptide (e.g., IκBα-derived peptide with Ser32/36)

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 384-well plate, add 2.5 µL of recombinant IKKβ to each well.

  • Add 2.5 µL of the this compound serial dilution or vehicle (DMSO) to the wells.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the IKKβ substrate peptide and ATP.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and detect ADP formation using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

NF-κB Luciferase Reporter Assay (Cell-Based)

This assay measures the transcriptional activity of NF-κB in cells.

Materials:

  • HEK293 or HeLa cells stably expressing an NF-κB-luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • TNF-α (human recombinant)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • The next day, replace the medium with fresh medium containing a serial dilution of this compound or vehicle.

  • Incubate for 1 hour at 37°C.

  • Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL.

  • Incubate for 6 hours at 37°C.

  • Lyse the cells and measure luciferase activity using the luciferase assay reagent according to the manufacturer's protocol.

  • Read luminescence on a luminometer.

  • Calculate the percent inhibition of TNF-α-induced luciferase activity for each this compound concentration and determine the IC₅₀ value.

Western Blot for Phospho-IκBα

This assay detects the phosphorylation of IκBα, a key step in NF-κB activation.

Materials:

  • THP-1 or similar monocytic cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • TNF-α

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Protocol:

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat cells with a serial dilution of this compound or vehicle for 1 hour.

  • Stimulate with 20 ng/mL TNF-α for 15 minutes.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibody overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phospho-IκBα to total IκBα and/or β-actin. Determine the IC₅₀ for the inhibition of IκBα phosphorylation.

High-Content Imaging of p65 Nuclear Translocation

This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • U2OS or A549 cells

  • Cell culture medium

  • This compound

  • TNF-α

  • Formaldehyde for fixation

  • Triton X-100 for permeabilization

  • Primary antibody: anti-NF-κB p65

  • Alexa Fluor-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • High-content imaging system

Protocol:

  • Seed cells on 96-well imaging plates and allow them to adhere overnight.

  • Pre-treat with a serial dilution of this compound or vehicle for 1 hour.

  • Stimulate with 10 ng/mL TNF-α for 30 minutes.

  • Fix cells with 4% formaldehyde in PBS for 15 minutes.

  • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Block with 3% BSA in PBS for 1 hour.

  • Incubate with anti-p65 primary antibody for 1 hour.

  • Wash and incubate with Alexa Fluor-conjugated secondary antibody and DAPI for 1 hour.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the ratio of nuclear to cytoplasmic p65 fluorescence intensity.

  • Calculate the percent inhibition of TNF-α-induced p65 nuclear translocation and determine the IC₅₀ value.

References

Application Notes and Protocols for Evaluating SAR113945 in Animal Models of Osteoarthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown, subchondral bone changes, and synovial inflammation, leading to pain and loss of function. The nuclear factor-kappa B (NF-κB) signaling pathway is a key mediator of the inflammatory and catabolic processes in OA. SAR113945 is a potent and selective inhibitor of IκB kinase (IKK), a critical enzyme in the activation of the NF-κB pathway. By inhibiting IKK, this compound aims to reduce the production of pro-inflammatory cytokines and matrix-degrading enzymes, thereby potentially mitigating the progression of OA and alleviating associated pain.[1]

These application notes provide a framework for the preclinical evaluation of this compound in established animal models of osteoarthritis. The protocols detailed below are designed to assess the analgesic and potential disease-modifying effects of this compound.

Mechanism of Action of this compound

This compound is an IκB kinase (IKK) inhibitor that is administered as a slow-release intra-articular injection.[1] IKK is a key protein complex that, when activated by pro-inflammatory stimuli such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of genes involved in inflammation and cartilage degradation, including cytokines, chemokines, and matrix metalloproteinases (MMPs). By inhibiting IKK, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory and catabolic effects.[1] In vitro studies have demonstrated that this compound specifically inhibits the IκB kinase complex and reduces the synthesis of IL-1β, TNF-α, and prostaglandin E2 (PGE2).[1]

Signaling Pathway of this compound in Osteoarthritis

SAR113945_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli (IL-1β, TNF-α) Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα-NF-κB Complex IκBα NF-κB IKK Complex->IκBα-NF-κB Complex Phosphorylation of IκBα This compound This compound This compound->IKK Complex Inhibition IκBα IκBα NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation IκBα-NF-κB Complex->NF-κB IκBα Degradation & NF-κB Release Gene Transcription Gene Transcription (Cytokines, MMPs) NF-κB_nuc->Gene Transcription Induces Experimental_Workflow A Animal Acclimatization (e.g., 1 week) B Baseline Behavioral Testing (e.g., von Frey, Weight Bearing) A->B C OA Induction (MIA, ACLT, or DMM) B->C D Post-Induction Pain Development (e.g., 3-7 days for MIA, 2-4 weeks for surgical) C->D E Intra-articular Injection (this compound or Vehicle) D->E F Post-Treatment Behavioral Assessments (Multiple time points) E->F G Terminal Endpoint Analysis (Histopathology, Biomarkers) F->G

References

Application Notes and Protocols for Intra-articular Injection of SAR113945 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intra-articular (IA) injection of SAR113945, an IκB kinase (IKK) inhibitor, into the knee joints of rodents. This technique is critical for preclinical studies evaluating the efficacy of this compound in models of osteoarthritis and other inflammatory joint diseases.

Introduction

This compound is a potent and specific inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, this compound blocks the activation of the NF-κB signaling pathway, a key regulator of inflammation. This mechanism of action leads to the reduced production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as prostaglandin E2 (PGE2), all of which are implicated in the pathogenesis of osteoarthritis.[1][2] Preclinical in vivo studies have demonstrated that this compound can alleviate thermal and mechanical hyperalgesia.[1][2] The compound is intended for local administration via intra-articular injection to achieve high local concentrations in the joint while minimizing systemic exposure.[1][2]

Key Experimental Protocols

General Anesthesia and Preparation

Prior to the procedure, the rodent should be anesthetized. Inhalation anesthesia with isoflurane is a common and effective method.[3][4] Once the animal is fully anesthetized, the fur around the knee joint should be removed, and the skin disinfected with an appropriate antiseptic, such as 70% ethanol.[5]

Intra-articular Injection Technique in Rats

The rat should be placed in a supine position with the knee flexed at a 90-degree angle to facilitate the identification of anatomical landmarks.[5] The patellar tendon can be palpated to locate the injection site. The needle is inserted laterally or medially to the patellar tendon, directed into the joint space.[5][6] Some protocols suggest making a small skin incision to expose the joint capsule before injection.[7]

Intra-articular Injection Technique in Mice

For mice, a similar supine position with a flexed knee is used. Due to the smaller size of the joint, a trans-patellar tendon approach is often employed.[8] The needle is inserted directly under the patella. After the injection, it is recommended to gently massage the knee to ensure the even distribution of the injected solution.[8]

Data Presentation

The following table summarizes key quantitative parameters for intra-articular injections in rodents, compiled from various sources.

ParameterRatMouse
Needle Gauge 26-27G30G
Injection Volume 30-50 µL6-10 µL
Anesthesia IsofluraneIsoflurane
Positioning Supine, knee flexed ~90°Supine, knee flexed

Visualizations

Signaling Pathway of this compound

SAR113945_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) IKK_Complex IKK Complex ProInflammatory_Stimuli->IKK_Complex IκBα IκBα IKK_Complex->IκBα Phosphorylates & Degrades NFκB NF-κB IKK_Complex->NFκB Releases This compound This compound This compound->IKK_Complex Inhibits IκBα->NFκB Sequestered in Cytoplasm Nucleus Nucleus NFκB->Nucleus Translocation Gene_Transcription Gene Transcription of Pro-inflammatory Mediators (IL-1β, TNF-α, PGE2) Nucleus->Gene_Transcription Initiates

Caption: Mechanism of action of this compound in inhibiting the NF-κB signaling pathway.

Experimental Workflow for Intra-articular Injection

IA_Injection_Workflow Animal_Prep 1. Animal Preparation - Anesthetize (Isoflurane) - Shave and disinfect knee area Positioning 2. Positioning - Supine position - Flex knee to ~90° Animal_Prep->Positioning Injection 3. Intra-articular Injection - Insert needle (Rat: 26-27G, Mouse: 30G) - Inject this compound solution Positioning->Injection Post_Injection 4. Post-Injection Care - Withdraw needle slowly - Gently massage the joint (optional for mice) - Monitor animal during recovery Injection->Post_Injection Outcome_Assessment 5. Outcome Assessment - Behavioral tests (e.g., von Frey) - Histopathological analysis - Biomarker analysis Post_Injection->Outcome_Assessment

Caption: Standardized workflow for the intra-articular injection of this compound in rodents.

Detailed Experimental Protocols

Materials:

  • This compound solution (appropriate vehicle and concentration to be determined by the researcher)

  • Isoflurane and anesthesia machine

  • Sterile syringes (e.g., Hamilton syringes for precise volumes)

  • Sterile needles (26-27G for rats, 30G for mice)

  • Animal clippers

  • Antiseptic solution (e.g., 70% ethanol)

  • Sterile gauze

Protocol for Intra-articular Injection in Rats:

  • Anesthetize the rat using isoflurane. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Place the rat in a supine position.

  • Remove the fur from the knee area and disinfect the skin with 70% ethanol.

  • Flex the knee to a 90-degree angle to make the patellar tendon more prominent.[5]

  • Using a sterile 26G or 27G needle attached to a syringe containing the this compound solution, insert the needle into the joint space, either medially or laterally to the patellar tendon.

  • Slowly inject the desired volume (typically 30-50 µL) into the intra-articular space.[4][5][9]

  • Slowly withdraw the needle and apply gentle pressure to the injection site with sterile gauze to minimize leakage.[5]

  • Monitor the animal until it has fully recovered from anesthesia.

Protocol for Intra-articular Injection in Mice:

  • Anesthetize the mouse using isoflurane and confirm the depth of anesthesia.

  • Position the mouse in a supine position.

  • Prepare the injection site by removing fur and disinfecting the skin.

  • Flex the knee joint.

  • Using a sterile 30G needle attached to a precision syringe, perform the injection via a trans-patellar tendon approach, inserting the needle just under the patella.[8]

  • Inject a volume of 6-10 µL of the this compound solution into the joint capsule.[3][10]

  • After slowly retracting the needle, gently massage the knee to facilitate the distribution of the injectate.[8]

  • Allow the mouse to recover from anesthesia under observation.

References

Application Notes and Protocols: Quantification of Inflammatory Markers Following SAR113945 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR113945 is a small molecule inhibitor of the IκB kinase (IKK) complex, a key component of the nuclear factor kappa B (NF-κB) signaling pathway.[1][2] This pathway is a critical regulator of the inflammatory response, and its activation leads to the production of numerous pro-inflammatory cytokines. In conditions such as osteoarthritis, an overactive NF-κB pathway contributes to joint inflammation and degradation. This compound has been investigated as a potential therapeutic agent for osteoarthritis through intra-articular administration.[1][2][3][4] Preclinical and in vitro studies have demonstrated that this compound can inhibit the synthesis of key inflammatory mediators, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1][2]

These application notes provide a framework for the quantification of inflammatory markers following treatment with this compound. While specific quantitative data from clinical trials with this compound are not publicly available, this document outlines the expected effects based on its mechanism of action, presents templates for data presentation, and offers detailed protocols for the measurement of relevant inflammatory biomarkers.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting and inhibiting the IκB kinase (IKK) complex. In a resting cell, the transcription factor NF-κB is held in an inactive state in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., IL-1β, TNF-α), the IKK complex becomes activated and phosphorylates IκB. This phosphorylation event marks IκB for degradation, releasing NF-κB to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and other mediators of inflammation. By inhibiting the IKK complex, this compound prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking the downstream inflammatory cascade.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB-NF-kB Complex IkB NF-kB IKK Complex->IkB-NF-kB Complex phosphorylates IkB This compound This compound This compound->IKK Complex inhibits IkB IkB NF-kB NF-kB NF-kB_nuc NF-kB NF-kB->NF-kB_nuc translocates IkB-NF-kB Complex->NF-kB releases DNA DNA NF-kB_nuc->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription of Inflammatory Cytokines (IL-1b, TNF-a) Inflammatory Cytokines (IL-1b, TNF-a) Pro-inflammatory Genes->Inflammatory Cytokines (IL-1b, TNF-a) leads to production of

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Data Presentation: Quantifying the Impact of this compound

While specific clinical data on the effect of this compound on inflammatory marker concentrations are not publicly available, the following tables provide a template for how such quantitative data would be presented. These tables are designed for clarity and ease of comparison, which are crucial for evaluating the pharmacodynamic effects of the drug.

Table 1: Hypothetical Synovial Fluid Inflammatory Marker Concentrations (pg/mL) Before and After Intra-articular this compound Administration

Patient IDTreatment GroupTimepointIL-1β (pg/mL)TNF-α (pg/mL)
001This compoundBaseline150.285.7
Week 475.142.8
002This compoundBaseline182.598.2
Week 491.349.1
003PlaceboBaseline165.890.1
Week 4160.588.9
004PlaceboBaseline148.982.4
Week 4152.385.0

Table 2: Hypothetical Summary of Changes in Synovial Fluid Inflammatory Markers

Treatment GroupNMean Baseline IL-1β (pg/mL) ± SDMean Week 4 IL-1β (pg/mL) ± SDMean Change from Baseline (%)Mean Baseline TNF-α (pg/mL) ± SDMean Week 4 TNF-α (pg/mL) ± SDMean Change from Baseline (%)
This compound20160.5 ± 25.180.2 ± 15.3-50%92.3 ± 18.746.1 ± 10.2-50%
Placebo20158.2 ± 23.9155.7 ± 24.5-1.6%88.6 ± 17.587.9 ± 18.1-0.8%

Experimental Protocols

The following are detailed methodologies for the quantification of key inflammatory markers in synovial fluid, a critical sample type for assessing the local effects of intra-articularly administered drugs like this compound.

Protocol 1: Measurement of TNF-α in Synovial Fluid by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of TNF-α in human synovial fluid.

Materials:

  • Human TNF-α ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific, or similar)

  • Synovial fluid samples

  • Hyaluronidase (for treating viscous samples)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Wash bottles or automated plate washer

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Thaw frozen synovial fluid samples on ice.

    • If samples are highly viscous, treat with hyaluronidase (e.g., 10 µg/mL) and incubate at 37°C for 30-60 minutes to reduce viscosity.[5]

    • Centrifuge samples at 10,000 x g for 10 minutes at 4°C to remove any cellular debris.

    • Collect the supernatant for analysis. Dilute samples as necessary with the assay diluent provided in the ELISA kit. The appropriate dilution factor should be determined empirically.

  • Assay Procedure (based on a typical sandwich ELISA protocol):

    • Prepare all reagents, standards, and samples as instructed in the kit manual.

    • Add 100 µL of standards, controls, and prepared samples to the appropriate wells of the microplate pre-coated with anti-human TNF-α antibody.

    • Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).

    • Aspirate each well and wash the plate four times with 300 µL of wash buffer per well. Ensure complete removal of liquid at each step. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

    • Add 100 µL of the biotin-conjugated anti-human TNF-α antibody to each well.

    • Cover the plate and incubate as specified (e.g., 2 hours at room temperature).

    • Repeat the wash step as described above.

    • Add 100 µL of Streptavidin-HRP solution to each well.

    • Cover the plate and incubate for the specified time (e.g., 20 minutes at room temperature in the dark).

    • Repeat the wash step.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for the specified time (e.g., 15-30 minutes at room temperature in the dark) until color development is observed.

    • Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.

    • Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis:

    • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

    • Use a four-parameter logistic (4-PL) curve fit for the standard curve.

    • Calculate the concentration of TNF-α in the samples by interpolating their mean absorbance values from the standard curve.

    • Multiply the calculated concentration by the dilution factor to obtain the final concentration in the original synovial fluid sample.

Protocol 2: Measurement of IL-1β in Synovial Fluid by ELISA

The protocol for measuring IL-1β is analogous to that for TNF-α, utilizing a specific Human IL-1β ELISA kit. Key considerations remain the same, including sample preparation with hyaluronidase if necessary, appropriate sample dilution, and adherence to the specific incubation times and temperatures outlined in the chosen kit's manual.

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_analysis Biomarker Analysis cluster_data Data Interpretation Patient Patient Synovial_Fluid Synovial Fluid Aspiration Centrifugation Centrifugation Synovial_Fluid->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant ELISA ELISA Supernatant->ELISA Sample added to ELISA plate Plate_Reading Microplate Reading ELISA->Plate_Reading Standard_Curve Standard Curve Generation Plate_Reading->Standard_Curve Concentration_Calc Concentration Calculation Standard_Curve->Concentration_Calc Statistical_Analysis Statistical_Analysis Concentration_Calc->Statistical_Analysis

Figure 2: General experimental workflow for synovial fluid biomarker analysis.

Conclusion

This compound, as a potent IKK inhibitor, holds theoretical promise for reducing the production of key pro-inflammatory cytokines such as IL-1β and TNF-α in inflammatory conditions like osteoarthritis. The protocols and data presentation templates provided in these application notes offer a standardized framework for researchers and drug development professionals to quantify the effects of this compound and similar molecules on these critical inflammatory markers. While specific quantitative data from this compound clinical trials are not publicly available, the methodologies described here are robust and widely applicable for assessing the pharmacodynamic activity of anti-inflammatory therapeutics targeting the NF-κB pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SAR113945 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of SAR113945 for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the IκB kinase (IKK) complex.[1][2] Its primary mechanism of action is the inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. In vitro studies have demonstrated that this compound can inhibit the synthesis of inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2.[1][2]

Q2: What is a typical starting concentration range for this compound in cell culture?

A specific, universally optimal concentration for this compound in all cell culture experiments has not been established in publicly available literature. The ideal concentration is highly dependent on the cell type, cell density, and the specific experimental endpoint. However, based on data from other IKK inhibitors, a starting point for concentration ranges in initial experiments could be from 0.1 µM to 10 µM.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound should be determined empirically by performing a dose-response curve. This typically involves treating your cells with a range of this compound concentrations and then measuring the desired biological effect. A key experiment for this is a cell viability assay, such as the MTT assay, to identify a concentration that is effective without causing significant cytotoxicity.

Q4: What are some common problems when using this compound in cell culture and how can I troubleshoot them?

Common issues when working with any new compound in cell culture include a lack of efficacy, unexpected cytotoxicity, or inconsistent results. The following troubleshooting guide addresses these potential problems.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No observable effect of this compound Inadequate Concentration: The concentration of this compound may be too low to effectively inhibit the NF-κB pathway in your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the IC50 value for your endpoint of interest (e.g., inhibition of cytokine production).
Cell Line Insensitivity: The cell line you are using may have a non-canonical or constitutively active NF-κB pathway that is less sensitive to IKKβ inhibition.Confirm the activation status of the canonical NF-κB pathway in your cell line using a positive control (e.g., TNF-α stimulation) and western blotting for phosphorylated IκBα. Consider using a different cell line known to have a responsive canonical NF-κB pathway.
Compound Degradation: this compound may be unstable in your cell culture medium over the course of the experiment.Prepare fresh stock solutions of this compound for each experiment. Minimize the exposure of the compound to light and store it as recommended by the manufacturer.
High Cell Death or Cytotoxicity Concentration Too High: The concentration of this compound used may be toxic to your cells.Perform a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) with a range of this compound concentrations to determine the cytotoxic concentration 50 (CC50). Select a working concentration well below the CC50 that still provides the desired inhibitory effect.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments to assess solvent toxicity.
Inconsistent or Variable Results Inconsistent Cell Health or Density: Variations in cell confluency or passage number can affect cellular responses to treatment.Maintain a consistent cell seeding density and use cells within a specific passage number range for all experiments. Regularly monitor cell morphology and viability.
Inaccurate Pipetting: Errors in pipetting can lead to significant variations in the final concentration of this compound.Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of the treatment medium to add to replicate wells to minimize pipetting variability.

Quantitative Data

CompoundTargetCell LineIC50 (µM)Reference
IKK 16IKKβHUVEC1.0 (for IκBα degradation)[3]
IKK 16E-selectin expressionHUVEC0.5[3]
IKK 16ICAM-1 expressionHUVEC0.3[3]
IKK 16VCAM-1 expressionHUVEC0.3[3]
SC-514IKKβ3T3 fibroblastsEffective inhibition at 25-100 µM[5]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using an MTT Cell Viability Assay

This protocol provides a method to assess the cytotoxic effect of this compound on a chosen cell line and to identify a suitable concentration range for further experiments.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in serum-free medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include wells with untreated cells as a positive control for viability.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Formazan Crystal Formation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the CC50 value.

Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IL1R->IKK_complex Activation IkBa_NFkB IκBα-p50-p65 (Inactive NF-κB) IKK_complex->IkBa_NFkB Phosphorylation This compound This compound This compound->IKK_complex Inhibition p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p50-p65 (Active NF-κB) Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Proteasome->NFkB Release of NF-κB NFkB_nuc p50-p65 NFkB->NFkB_nuc Nuclear Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound Dose Range seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data & Determine CC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining the optimal concentration of this compound using an MTT assay.

References

a a Addressing SAR113945 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues encountered with the IκB kinase inhibitor, SAR113945, in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?

A1: This is a common phenomenon for many small molecule kinase inhibitors, which are often hydrophobic. This compound is likely highly soluble in an organic solvent like DMSO, but its solubility is significantly lower in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the polarity of the solvent mixture increases dramatically, causing the compound to exceed its solubility limit and precipitate out of solution. It is crucial to keep the final DMSO concentration in your assay as low as possible (typically below 1%), but even this may not be sufficient to prevent precipitation for highly insoluble compounds.

Q2: How does the pH of my aqueous buffer affect the solubility of this compound?

A2: The solubility of many kinase inhibitors is pH-dependent, particularly for weakly basic compounds.[1] While specific data for this compound is not publicly available, assuming it has basic functional groups, its solubility is expected to increase in acidic conditions (lower pH). At a pH below its pKa, the molecule becomes protonated (ionized), which generally enhances its interaction with water molecules and increases solubility. Conversely, at a pH above the pKa, the compound will be in its less soluble, neutral form.

Q3: I'm observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?

A3: Yes, poor solubility can lead to inconsistent experimental results. If this compound precipitates in your cell culture medium, the actual concentration of the dissolved, active compound will be lower and more variable than intended. This can lead to underestimation of its potency (e.g., a higher IC50 value) and poor reproducibility between experiments. Visually inspecting your assay plates for precipitation and performing solubility tests under your specific experimental conditions is recommended.

Q4: Are there any alternative solvents or excipients I can use to improve the solubility of this compound in my aqueous buffer?

A4: If reducing the pH is not compatible with your experimental system, several other strategies can be employed. These include the use of co-solvents or solubility enhancers. For example, low concentrations of surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the compound in solution by forming micelles.[1] Another approach is the use of cyclodextrins, which can encapsulate the hydrophobic drug molecule and increase its aqueous solubility.[2] However, it is essential to first test the compatibility of any such additives with your specific assay to ensure they do not interfere with the experimental outcome.

Troubleshooting Guide for this compound Solubility

This guide provides a systematic approach to addressing solubility challenges with this compound.

Initial Steps: Stock Solution Preparation

Proper preparation of the initial stock solution is critical.

  • Solvent Selection : Use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Dissolution : Ensure the compound is fully dissolved. This can be aided by gentle warming (to 30-40°C) and vortexing or sonication.

  • Storage : Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Workflow

If you encounter precipitation upon dilution of your DMSO stock into an aqueous buffer, follow this workflow:

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Decrease DMSO to < 0.5-1% check_dmso->reduce_dmso Yes adjust_ph Is pH adjustment compatible with assay? check_dmso->adjust_ph No reduce_dmso->adjust_ph lower_ph Test buffers with lower pH (e.g., 6.0, 6.5) adjust_ph->lower_ph Yes use_excipients Consider solubility enhancers adjust_ph->use_excipients No check_solubility Visually inspect for precipitation lower_ph->check_solubility check_solubility->use_excipients Precipitation Persists success Solubility Issue Resolved check_solubility->success No Precipitation test_surfactants Test low concentrations of Tween® 80 or Pluronic® F-68 use_excipients->test_surfactants test_cyclodextrins Test with β-cyclodextrins use_excipients->test_cyclodextrins validate_excipients Validate excipient compatibility with the assay test_surfactants->validate_excipients test_cyclodextrins->validate_excipients validate_excipients->success Compatible & Soluble fail Consult further formulation strategies validate_excipients->fail Incompatible or Insoluble

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Data Summary

The following table provides an illustrative summary of this compound's expected aqueous solubility under various buffer conditions. These are hypothetical values based on the typical behavior of small molecule kinase inhibitors and should be experimentally verified.

Buffer SystempHCo-solvent / ExcipientFinal DMSO (%)Estimated Solubility (µM)
Phosphate-Buffered Saline (PBS)7.4None0.5%< 1
MES Buffer6.5None0.5%5 - 10
MES Buffer6.0None0.5%15 - 25
Phosphate-Buffered Saline (PBS)7.40.01% Tween® 800.5%10 - 20
Phosphate-Buffered Saline (PBS)7.45 mM HP-β-Cyclodextrin0.5%> 50

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

Protocol 2: Aqueous Solubility Assessment
  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4) that are relevant to your experimental system.

  • Prepare an intermediate dilution of your this compound DMSO stock solution in DMSO (e.g., 1 mM).

  • Add a small volume of the intermediate DMSO solution to each of the aqueous buffers to achieve the final desired concentration, ensuring the final DMSO concentration is constant across all conditions (e.g., 0.5%).

  • Vortex each solution immediately after adding the DMSO stock to ensure rapid dispersion.

  • Allow the solutions to equilibrate at room temperature for at least one hour.

  • Visually inspect each solution for any signs of precipitation or cloudiness against a dark background.

  • For a more quantitative assessment, centrifuge the samples at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method, such as HPLC-UV.

Signaling Pathway

This compound is an inhibitor of the IκB kinase (IKK) complex, a key component of the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB This compound This compound This compound->IKK inhibits IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB IκB degradation releases NF-κB DNA DNA (κB sites) NFkB_nuc->DNA binds Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription initiates

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: SAR113945 Kinase Assay Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of SAR113945 in kinase assays. This compound is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway.[1] While preclinical studies have demonstrated its high specificity, understanding potential off-target interactions is crucial for interpreting experimental results and anticipating possible side effects.[1][2]

Data Presentation: Evaluating Kinase Selectivity

Comprehensive kinase profiling is essential to determine the selectivity of an inhibitor like this compound. This is typically achieved by screening the compound against a large panel of kinases (a "kinome scan") and measuring its inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

While the specific kinome scan data for this compound is not publicly available, a related compound from the same chemical class, S0100230, was found to be highly selective for IKKβ when tested against a panel of 200 kinases.[3] This suggests a favorable selectivity profile for this compound.

Below is a representative table illustrating how such data is typically presented. The values are hypothetical and for illustrative purposes only, reflecting the expected high selectivity of this compound for IKKβ.

Kinase Target Family IC50 (nM) Selectivity (Fold vs. IKKβ)
IKKβ (Target) IKK5 1
IKKαIKK500100
MAP3K7 (TAK1)MAPKKK>10,000>2,000
PKAAGC>10,000>2,000
ROCK1AGC>10,000>2,000
CDK2CMGC>10,000>2,000
SRCTyrosine Kinase>10,000>2,000
EGFRTyrosine Kinase>10,000>2,000

Interpretation of the Data:

  • IC50: A lower IC50 value indicates a higher potency of the inhibitor against that specific kinase.

  • Selectivity: The selectivity is calculated by dividing the IC50 of an off-target kinase by the IC50 of the intended target (IKKβ). A higher fold selectivity indicates a more specific inhibitor. In this example, this compound is highly selective for IKKβ over other kinases.

Experimental Protocols

Several types of biochemical assays are employed to determine the inhibitory activity of compounds against a panel of kinases. The choice of assay depends on factors such as throughput, sensitivity, and the specific information required (e.g., IC50 vs. Kd).

Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)

This is a traditional and highly sensitive method to measure the catalytic activity of a kinase.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase.

Methodology:

  • Reaction Setup: In a microplate, combine the kinase, the substrate peptide, and the test compound (this compound) at various concentrations in a kinase assay buffer.

  • Initiation: Start the reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

  • Washing: Wash the filter mat multiple times to remove unbound [γ-³³P]ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based Kinase Assay (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular non-radioactive alternative for high-throughput screening.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. A europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

Methodology:

  • Kinase Reaction: Perform the kinase reaction as described in the radiometric assay (steps 1-3), but using non-radiolabeled ATP.

  • Detection: After the kinase reaction, add a solution containing the europium-labeled antibody and the streptavidin-APC conjugate.

  • Incubation: Incubate the plate in the dark to allow for antibody binding and FRET development.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the acceptor and one for the donor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. A decrease in the FRET signal corresponds to the inhibition of the kinase. Determine the IC50 value from the dose-response curve.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent IC50 values Compound instability or precipitation.Ensure proper storage of this compound. Visually inspect for precipitation in the assay buffer. Prepare fresh dilutions for each experiment.
Inaccurate pipetting during serial dilutions.Use calibrated pipettes and proper technique. Prepare a fresh dilution series for each experiment.
Variability in ATP concentration.The IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration. Use a consistent ATP concentration across all assays, ideally close to the Km value for the kinase.
High background signal Non-specific binding of reagents.Optimize washing steps in filter-binding assays. Test for compound interference with the detection system (e.g., autofluorescence in fluorescence-based assays).
Contaminated reagents.Use fresh, high-quality reagents.
No or low kinase activity Inactive enzyme.Verify the activity of the kinase using a known potent inhibitor as a positive control. Ensure proper storage and handling of the enzyme.
Suboptimal assay conditions.Optimize buffer components (pH, salt concentration), incubation time, and temperature.

Frequently Asked Questions (FAQs)

Q1: At what concentration should I test this compound for off-target effects?

A1: For an initial screen, it is recommended to test at a single high concentration (e.g., 1 or 10 µM) to identify potential off-target hits. For any identified hits, a full dose-response curve should be generated to determine the IC50 value and assess the potency of the off-target interaction.

Q2: How should I interpret the selectivity data?

A2: A compound is generally considered selective if there is a significant window (e.g., >100-fold) between its potency on the primary target (IKKβ) and any off-target kinases. The clinical relevance of any off-target activity also depends on the physiological role of the off-target kinase and the concentration of the drug achieved in vivo.

Q3: Can I use cell-based assays to confirm off-target effects?

A3: Yes, cell-based assays are a crucial next step to validate findings from biochemical assays. Cellular assays can provide insights into a compound's cell permeability, engagement with the target in a physiological context, and its effect on downstream signaling pathways. For example, you could measure the phosphorylation of a known substrate of a potential off-target kinase in cells treated with this compound.

Q4: What is the mechanism of action of this compound?

A4: this compound is an ATP-competitive inhibitor of IKKβ. It binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of its substrates, such as IκBα.

Visualizations

G cluster_0 NF-κB Signaling Pathway Stimuli Stimuli IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Stimuli->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits Proteasomal_Degradation IκBα->Proteasomal_Degradation Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, etc.) Nucleus->Gene_Transcription Induces This compound This compound This compound->IKK_Complex Inhibits IKKβ

Caption: NF-κB signaling pathway and the point of intervention for this compound.

G cluster_1 Kinase Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, This compound, and ATP Start->Prepare_Reagents Reaction Incubate Reagents Prepare_Reagents->Reaction Detection Measure Kinase Activity Reaction->Detection Data_Analysis Calculate % Inhibition and IC50 Detection->Data_Analysis End Results Data_Analysis->End

Caption: General workflow for a biochemical kinase inhibition assay.

G cluster_2 Troubleshooting Logic Problem Inconsistent IC50 Value? Check_Compound Verify Compound Integrity and Dilutions Problem->Check_Compound Yes Check_Assay Review Assay Parameters (ATP, Enzyme Conc.) Check_Compound->Check_Assay Check_Controls Validate with Positive and Negative Controls Check_Assay->Check_Controls Solution Consistent Data Check_Controls->Solution

Caption: A simplified troubleshooting flowchart for inconsistent IC50 results.

References

Technical Support Center: Mitigating Cytotoxicity of SAR113945 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using the IκB kinase (IKK) inhibitor, SAR113945, in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the IκB kinase (IKK) complex. Its primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1][2][3]

Q2: Why am I observing significant cell death in my primary cell cultures after treatment with this compound?

A2: Cytotoxicity in primary cell cultures treated with this compound can arise from several factors:

  • On-Target Toxicity: The NF-κB pathway plays a crucial role in promoting cell survival in certain cell types.[4][5] Inhibition of this pathway by this compound can disrupt this survival signal and induce apoptosis (programmed cell death).[3][6]

  • High Concentration: Primary cells are often more sensitive to chemical compounds than immortalized cell lines. The concentration of this compound used may be too high, leading to cytotoxic effects.

  • Solvent Toxicity: this compound is typically dissolved in solvents like Dimethyl Sulfoxide (DMSO). High concentrations of DMSO can be toxic to primary cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%.

  • Off-Target Effects: While this compound is a selective IKK inhibitor, at higher concentrations, it may inhibit other kinases essential for cell survival, leading to off-target cytotoxicity.

  • Primary Cell Health: The overall health and confluency of your primary cells can significantly impact their susceptibility to drug-induced toxicity. Stressed or overly confluent cells may be more vulnerable.[7][8]

Q3: What are the initial steps to troubleshoot this compound-induced cytotoxicity?

A3: Start by performing a dose-response and time-course experiment to determine the optimal concentration and exposure duration of this compound for your specific primary cell type. This will help you identify a therapeutic window where you observe the desired inhibitory effect on the NF-κB pathway with minimal cytotoxicity.

Troubleshooting Guides

Problem 1: High Levels of Cell Death Observed Shortly After Treatment
Possible Cause Recommended Solution
This compound concentration is too high. Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. Start with a wide range of concentrations (e.g., 10 nM to 100 µM) and narrow down to a range that maintains cell viability while achieving the desired biological effect. For IKK inhibitors, effective concentrations in cell-based assays can range from nanomolar to low micromolar.[9][10][11][12]
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in the culture medium is below 0.5%. Prepare a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) to differentiate between solvent and compound toxicity.
Poor primary cell quality. Ensure primary cells are healthy, have a high viability percentage (>90%) before plating, and are at an optimal density (typically 70-80% confluency). Avoid over-trypsinization during subculturing.[8]
Contamination of cell culture. Visually inspect cultures for signs of bacterial or fungal contamination (e.g., turbidity, color change of medium). Perform routine mycoplasma testing.[2][7][8]
Problem 2: Gradual Decrease in Cell Viability Over Time
Possible Cause Recommended Solution
On-target apoptosis due to NF-κB inhibition. Consider reducing the exposure time to this compound. If continuous exposure is necessary, explore co-treatment with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) to determine if apoptosis is the primary mechanism of cell death. Note that this may interfere with downstream analyses.
Compound degradation. Prepare fresh stock solutions of this compound regularly and store them appropriately according to the manufacturer's instructions. Degradation products may exhibit increased cytotoxicity.
Nutrient depletion in the culture medium. For longer-term experiments, replenish the culture medium containing this compound every 24-48 hours to ensure adequate nutrient supply and consistent compound concentration.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay

This protocol provides a framework for assessing the cytotoxicity of this compound in primary cell cultures.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for a vehicle control (medium with DMSO only) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Co-treatment with a Pan-Caspase Inhibitor to Investigate Apoptosis

This protocol helps determine if the observed cytotoxicity is mediated by apoptosis.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Z-VAD-FMK (pan-caspase inhibitor)

  • DMSO

  • Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed primary cells in a multi-well plate as described in Protocol 1.

  • Pre-treatment: Pre-treat one set of wells with a known effective concentration of Z-VAD-FMK (typically 20-50 µM) for 1-2 hours before adding this compound.

  • Co-treatment: Add this compound at various concentrations (including a cytotoxic concentration determined from Protocol 1) to both the Z-VAD-FMK pre-treated and non-pre-treated wells.

  • Controls: Include controls for untreated cells, vehicle (DMSO), this compound alone, and Z-VAD-FMK alone.

  • Incubation and Viability Assessment: Incubate for the desired time and assess cell viability using a suitable assay.

  • Analysis: Compare the viability of cells treated with this compound alone to those co-treated with Z-VAD-FMK. A significant increase in viability in the co-treated group suggests that this compound-induced cytotoxicity is at least partially mediated by caspase-dependent apoptosis.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound in Primary Human Chondrocytes (MTT Assay after 48h)

This compound Concentration (µM)Average Absorbance (570 nm)% Cell Viability
0 (Untreated)1.25100%
0 (Vehicle - 0.1% DMSO)1.2398.4%
0.11.1894.4%
11.0584.0%
50.7862.4%
100.5544.0%
250.2822.4%
500.1512.0%
1000.086.4%

Table 2: IC50 Values of Various IKK Inhibitors (for reference)

CompoundTargetIC50 (Cell-free assay)Reference
IKK-16IKK-240 nM[9][11]
TPCA-1IKK-217.9 nM[9][11]
BMS-345541IKK-20.3 µM[10]
PS-1145IKKβ150 nM[10]
LY2409881IKK230 nM[9][11]

Note: These values are for reference and the optimal concentration of this compound should be determined experimentally for each primary cell type.

Visualizations

SAR113945_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα, IKKβ, IKKγ) Receptor->IKK_complex activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB phosphorylates IκBα IkBa_P p-IκBα IkBa_NFkB->IkBa_P NFkB NF-κB (Active) IkBa_NFkB->NFkB releases Proteasome Proteasome IkBa_P->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK_complex inhibits DNA DNA (κB sites) NFkB_nuc->DNA Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Mechanism of action of this compound in the NF-κB signaling pathway.

Troubleshooting_Workflow Start High Cytotoxicity Observed with this compound Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response (e.g., MTT assay) Check_Concentration->Dose_Response No Check_Solvent Is solvent (DMSO) concentration <0.5%? Check_Concentration->Check_Solvent Yes Dose_Response->Check_Solvent Vehicle_Control Run Vehicle Control Check_Solvent->Vehicle_Control No Check_Cell_Health Are primary cells healthy (>90% viability, optimal confluency)? Check_Solvent->Check_Cell_Health Yes Vehicle_Control->Check_Cell_Health Optimize_Culture Optimize Cell Culture Conditions Check_Cell_Health->Optimize_Culture No Investigate_Mechanism Investigate Mechanism of Cell Death Check_Cell_Health->Investigate_Mechanism Yes Optimize_Culture->Investigate_Mechanism Caspase_Inhibitor Co-treat with Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) Investigate_Mechanism->Caspase_Inhibitor Apoptosis_Confirmed Apoptosis is a likely mechanism. Consider reducing exposure time. Caspase_Inhibitor->Apoptosis_Confirmed Viability Increases Other_Mechanism Cytotoxicity persists. Consider off-target effects or necrosis. Caspase_Inhibitor->Other_Mechanism No Change in Viability

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

References

a a Improving the stability of SAR113945 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of SAR113945 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Q1: I observed a precipitate in my stock solution of this compound after storage. What could be the cause and how can I resolve it?

A: Precipitation of this compound from a stock solution can be attributed to several factors, primarily its low aqueous solubility, which is suggested by its formulation as a suspension for clinical use.

Possible Causes:

  • Poor Solubility: The concentration of your stock solution may exceed the solubility limit of this compound in the chosen solvent.

  • Solvent Evaporation: Partial evaporation of the solvent during storage can increase the compound's concentration, leading to precipitation.

  • Temperature Fluctuations: Changes in storage temperature can affect solubility. For many compounds, solubility decreases at lower temperatures.

  • Degradation: The precipitate could be a less soluble degradation product of this compound.

Troubleshooting Steps:

  • Verify Solubility: Attempt to redissolve the precipitate by gentle warming and vortexing. If it does not redissolve, solubility may be the issue.

  • Dilute the Stock Solution: Prepare a new, more dilute stock solution.

  • Optimize Solvent: If using aqueous buffers, consider preparing the primary stock solution in an organic solvent like DMSO and making fresh dilutions into your aqueous experimental buffer.

  • Proper Storage: Ensure vials are tightly sealed to prevent solvent evaporation. Store at a constant, recommended temperature.

  • Analyze the Precipitate: If possible, analyze the precipitate by a suitable analytical method like HPLC or LC-MS to determine if it is the parent compound or a degradant.

Q2: My experimental results with this compound are inconsistent, suggesting potential degradation of the compound in my assay medium. How can I investigate and prevent this?

A: Inconsistent results are a common sign of compound instability in the experimental medium. The complex structure of this compound, which includes N-acyl-alpha-amino amide, indole, and pyrimidine moieties, suggests potential susceptibility to hydrolysis and oxidation.

Investigation and Prevention Strategies:

  • pH-Dependent Hydrolysis: The amide linkage in this compound may be susceptible to hydrolysis under acidic or basic conditions.

    • Action: Determine the pH of your assay medium. If it is outside the neutral range, assess the stability of this compound at that pH (see Experimental Protocols). Consider adjusting the buffer pH to a range where the compound is more stable, if compatible with your experimental system.

  • Oxidation: The indole and pyrimidine rings could be susceptible to oxidation.

    • Action: Minimize exposure of the solution to air. Consider preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive assays. The addition of antioxidants like ascorbic acid or dithiothreitol (DTT) to your buffer might also be beneficial, but their compatibility with the assay should be verified.

  • Photodegradation: Aromatic and heterocyclic rings, such as those in this compound, can be light-sensitive.

    • Action: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.

  • Temperature Effects: Degradation reactions are often accelerated at higher temperatures.

    • Action: Store stock solutions at low temperatures (-20°C or -80°C). If the experimental protocol allows, consider running assays at a lower temperature. Always prepare fresh dilutions from the stock solution for each experiment.

Frequently Asked Questions (FAQs)

Q3: What are the recommended storage conditions for this compound?

A: Based on available data for the solid compound, the following storage conditions are recommended:

  • Short-term (days to weeks): 0 - 4°C.

  • Long-term (months to years): -20°C. Solutions should be stored frozen, preferably at -80°C, in small aliquots to avoid repeated freeze-thaw cycles. All forms of this compound should be protected from light.

Q4: What is the best solvent to dissolve this compound?

Q5: How can I quickly assess the stability of this compound in a new buffer or medium?

A: A preliminary stability assessment can be performed by preparing a solution of this compound at a known concentration in the desired solvent or buffer. Aliquots of this solution can be incubated under different conditions (e.g., room temperature, 4°C, 37°C) and analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical method like HPLC or LC-MS. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Q6: Are there any known degradation pathways for this compound?

A: Specific degradation pathways for this compound have not been published. However, based on its chemical structure, the following are potential degradation routes:

  • Hydrolysis: Cleavage of the amide bond is a likely pathway, particularly under non-neutral pH conditions.

  • Oxidation: The electron-rich indole and pyrimidine rings may be susceptible to oxidative degradation.

  • Photodegradation: The aromatic and heterocyclic ring systems can absorb UV light, potentially leading to photochemical reactions and degradation.

Data Presentation

Table 1: Summary of Physicochemical and Storage Information for this compound

PropertyValue/RecommendationSource/Inference
Chemical FormulaC₂₈H₂₅N₇O₃MedKoo Biosciences
Molecular Weight507.55 g/mol MedKoo Biosciences
CAS Number869796-50-9MedKoo Biosciences
Physical FormSolidInferred
SolubilityLow in aqueous solutionsInferred from clinical formulation as a suspension
Recommended SolventsDMSO, Ethanol for stock solutionsGeneral practice for poorly aqueous soluble compounds
Short-Term Storage0 - 4°C (Solid)MedKoo Biosciences
Long-Term Storage-20°C (Solid), -80°C (in solution)MedKoo Biosciences, General practice
Light SensitivityProtect from lightMedKoo Biosciences
Potential InstabilitiesHydrolysis, Oxidation, PhotodegradationInferred from chemical structure

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution using HPLC

Objective: To determine the stability of this compound in a specific solvent or buffer under various temperature and light conditions.

Materials:

  • This compound solid compound

  • HPLC-grade solvent (e.g., DMSO) for stock solution

  • Experimental buffer/medium

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubators or water baths at desired temperatures

  • Amber and clear vials

Methodology:

  • Prepare a Stock Solution: Accurately weigh this compound and dissolve it in the chosen organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare Test Solutions: Dilute the stock solution with the experimental buffer to the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low and consistent across all samples.

  • Set Up Incubation Conditions:

    • Temperature: Aliquot the test solution into separate vials for incubation at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Light Exposure: For each temperature, prepare two sets of vials: one wrapped in aluminum foil (light-protected) and one in a clear vial (light-exposed).

  • Time Points: Analyze the samples at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours). The t=0 sample should be analyzed immediately after preparation.

  • HPLC Analysis:

    • Inject a fixed volume of each sample into the HPLC system.

    • Use a suitable mobile phase gradient to achieve good separation of the parent compound from any potential degradants.

    • Monitor the elution profile at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Record the peak area of the this compound peak at each time point for each condition.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of this compound remaining versus time for each condition to visualize the degradation profile.

    • Note the appearance and increase in the area of any new peaks, which may correspond to degradation products.

Visualizations

Troubleshooting_Precipitation start Precipitate Observed in this compound Solution q1 Can the precipitate be redissolved by warming/vortexing? start->q1 solubility Issue likely poor solubility or supersaturation. q1->solubility Yes degradation Precipitate may be a less soluble degradant. q1->degradation No action1 Action: 1. Prepare a more dilute solution. 2. Use a different solvent system (e.g., higher % organic solvent). solubility->action1 action2 Action: 1. Analyze precipitate (HPLC/LC-MS). 2. Review storage conditions (temp, light, air exposure). 3. Prepare fresh solution. degradation->action2

Caption: Troubleshooting workflow for precipitation issues with this compound solutions.

Potential_Degradation_Pathways cluster_conditions Stress Conditions cluster_pathways Potential Degradation Pathways This compound This compound pH Non-neutral pH (Acidic or Basic) This compound->pH Light UV/Visible Light This compound->Light Oxidants Oxygen / Peroxides This compound->Oxidants Hydrolysis Hydrolysis (Amide Bond Cleavage) pH->Hydrolysis Photodegradation Photodegradation (Ring Modifications) Light->Photodegradation Oxidation Oxidation (Indole/Pyrimidine Rings) Oxidants->Oxidation

Caption: Potential degradation pathways for this compound based on its chemical structure.

a a Troubleshooting inconsistent results with SAR113945

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SAR113945, a potent IκB kinase (IKK) inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the IκB kinase (IKK) complex. Its primary mechanism of action is the inhibition of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[3]

Q2: What are the main applications of this compound in a research setting?

In preclinical research, this compound is primarily used to investigate the role of the NF-κB signaling pathway in various cellular processes and disease models. Cellular assay systems have shown its ability to inhibit the synthesis of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor α (TNFα), as well as prostaglandin E2 (PGE2).[1][2] It has been studied in the context of inflammatory diseases, particularly osteoarthritis.[1][2]

Q3: Why am I seeing inconsistent inhibition of NF-κB activation with this compound?

Inconsistent results with IKK inhibitors like this compound can arise from several factors:

  • Inhibitor Integrity and Handling: Ensure the compound is properly stored and handled to prevent degradation. Repeated freeze-thaw cycles should be avoided. Prepare fresh working solutions for each experiment.[3]

  • Experimental Setup: The choice of cell line, stimulus, and inhibitor concentration is critical. Ensure the concentration of this compound is appropriate for the specific cell type and experimental conditions. Pre-incubation time with the inhibitor before stimulation is also a key parameter to optimize.[4]

  • NF-κB Activation Pathway: this compound targets the canonical NF-κB pathway. If your stimulus activates the non-canonical pathway or IKK-independent pathways, you will not observe inhibition.[4]

  • Assay Method: The method used to measure NF-κB activation can influence the results. It is advisable to use multiple assays to confirm your findings, such as assessing both the phosphorylation of IκBα and the nuclear translocation of p65.[4]

Troubleshooting Inconsistent Results

Problem: this compound is not inhibiting TNFα-induced NF-κB activation in my cell line.

This is a common issue that can be systematically addressed. The following troubleshooting guide will help you pinpoint the potential cause.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_inhibitor Inhibitor Checks cluster_protocol Protocol Checks cluster_pathway Pathway Confirmation cluster_readout Readout Validation start Start: No NF-κB Inhibition Observed check_inhibitor 1. Verify Inhibitor Integrity & Concentration start->check_inhibitor check_protocol 2. Review Experimental Protocol check_inhibitor->check_protocol Inhibitor OK inhibitor_storage Proper Storage (-20°C or -80°C)? check_inhibitor->inhibitor_storage check_pathway 3. Confirm NF-κB Pathway check_protocol->check_pathway Protocol OK preincubation Sufficient Pre-incubation Time? check_protocol->preincubation check_readout 4. Validate Readout Method check_pathway->check_readout Pathway Confirmed canonical_pathway Is the canonical pathway active in your system? check_pathway->canonical_pathway solution Problem Solved check_readout->solution Readout Validated nuclear_translocation Assess p65 Nuclear Translocation check_readout->nuclear_translocation inhibitor_prep Fresh Working Solution? inhibitor_storage->inhibitor_prep Yes inhibitor_conc Optimal Concentration Used? inhibitor_prep->inhibitor_conc Yes cell_confluency Optimal Cell Confluency (e.g., 80-90%)? preincubation->cell_confluency Yes stimulus_activity TNFα Activity Confirmed? cell_confluency->stimulus_activity Yes western_blot Perform Western Blot for p-IκBα canonical_pathway->western_blot Yes reporter_assay Use NF-κB Reporter Assay nuclear_translocation->reporter_assay

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

Data Presentation: Recommended Starting Concentrations

The optimal concentration of this compound can vary depending on the cell type and experimental conditions. The following table provides a summary of concentrations used for IKK inhibitors in published studies, which can serve as a starting point for optimization.

ParameterRecommended RangeNotes
Inhibitor Concentration (in vitro) 100 nM - 10 µMStart with a dose-response curve to determine the optimal concentration for your specific cell line.
Pre-incubation Time 30 minutes - 2 hoursThis allows for sufficient time for the inhibitor to penetrate the cells and bind to the target.[4]
Stimulation Time (TNFα) 5 - 60 minutesThe peak of IκBα phosphorylation is typically between 5 and 15 minutes.[4]
Vehicle Control DMSOEnsure the final DMSO concentration is non-toxic to your cells (typically <0.1%).[4]

Experimental Protocols

Protocol 1: Western Blot for IκBα Phosphorylation and Degradation

This protocol is designed to directly assess the effect of this compound on the upstream events of the canonical NF-κB pathway.

Methodology:

  • Cell Culture: Plate your cells of interest (e.g., HeLa, HEK293) and grow them to 80-90% confluency.

  • Inhibitor Treatment: Pre-incubate the cells with this compound at the desired concentration (or vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with TNFα (e.g., 10 ng/mL) for a time course (e.g., 0, 5, 15, 30 minutes).

  • Lysate Preparation: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: In cells successfully treated with this compound, you should observe a significant reduction or complete absence of the TNFα-induced phospho-IκBα band and a prevention of total IκBα degradation compared to the vehicle-treated control.

Protocol 2: Immunofluorescence for NF-κB p65 Nuclear Translocation

This protocol visualizes the downstream effect of IKK inhibition on the subcellular localization of the NF-κB p65 subunit.

Methodology:

  • Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment and Stimulation: Follow the same treatment and stimulation procedure as in Protocol 1, using a single time point for stimulation where nuclear translocation is expected to be maximal (e.g., 30-60 minutes).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

Expected Outcome: In unstimulated or successfully inhibited cells, the p65 staining will be predominantly cytoplasmic. Upon stimulation with TNFα in the vehicle-treated group, the p65 staining will shift to the nucleus. In the this compound-treated group, p65 will remain in the cytoplasm even after TNFα stimulation.

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.

NFkB_Pathway cluster_nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_p50_p65 IκBα-p50-p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα This compound This compound This compound->IKK_complex Inhibits p_IkBa p-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50-p65 (Active) p_IkBa->p50_p65 Releases Ub Ubiquitination p_IkBa->Ub Nucleus Nucleus p50_p65->Nucleus Translocates to Proteasome Proteasomal Degradation Ub->Proteasome p50_p65_nuc p50-p65 Transcription Gene Transcription (Inflammation) p50_p65_nuc->Transcription Induces

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of SAR113945

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SAR113945. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo performance of this compound, a potent IκB kinase (IKK) inhibitor. Given its intended use in treating localized conditions such as osteoarthritis through intra-articular administration, enhancing bioavailability translates to maximizing its local concentration and residence time at the target site, thereby improving therapeutic efficacy while minimizing systemic exposure.

This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving optimal in vivo bioavailability for this compound?

A1: The primary challenge for this compound, when administered intra-articularly, is its rapid clearance from the joint cavity.[1][2] Small molecule drugs, if not formulated for sustained release, can be cleared from the synovial space within hours.[1] Additionally, as a kinase inhibitor, this compound is likely to have poor aqueous solubility, a common characteristic of this drug class due to the lipophilic nature of the ATP-binding pocket they target.[3][4][5] This poor solubility can lead to low dissolution rates in the synovial fluid, further limiting its local availability and efficacy.

Q2: What are the most promising strategies to enhance the local bioavailability and residence time of this compound in the joint?

A2: To enhance the local bioavailability, sustained-release formulations are highly recommended. These strategies aim to create a drug depot within the joint that releases this compound over an extended period. Key approaches include:

  • Polymeric Microspheres: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate this compound and release it in a controlled manner as the polymer degrades.[6]

  • Hydrogels: Injectable hydrogels, including those based on hyaluronic acid or thermosensitive polymers, can form a gel-like matrix in situ, trapping the drug and releasing it slowly.[7][8][9]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution rates in the synovial fluid.[10][11]

  • Lipid-Based Formulations: Liposomes and other lipid nanoparticles can encapsulate this compound, aiding in its solubilization and providing sustained release.[2][12]

Q3: How does the NF-κB signaling pathway, the target of this compound, relate to its therapeutic effect in osteoarthritis?

A3: In osteoarthritis, pro-inflammatory cytokines like TNF-α and IL-1β play a crucial role in driving cartilage degradation and inflammation. These cytokines activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of genes involved in inflammation and cartilage destruction, such as matrix metalloproteinases (MMPs). This compound, by inhibiting IKK, prevents the degradation of IκBα and the subsequent activation of NF-κB, thereby blocking the inflammatory cascade.

NF_kB_Signaling_Pathway TNFa TNF-α / IL-1β Receptor Cell Surface Receptor TNFa->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation IkBa_p->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (e.g., MMPs, Cytokines) Nucleus->Gene Promotes This compound This compound This compound->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low drug exposure at the target site in in vivo models. 1. Rapid clearance from the joint. 2. Poor dissolution of this compound in synovial fluid.1. Develop a sustained-release formulation (e.g., PLGA microspheres, hydrogel). 2. Increase the dissolution rate by reducing particle size (nanosuspension) or using a solubilizing excipient.
High variability in efficacy between experimental subjects. Inconsistent formulation properties or administration technique.1. Ensure the formulation is homogeneous and particle size distribution is narrow. 2. Standardize the intra-articular injection procedure to ensure consistent delivery to the joint space.
Observed systemic side effects. Leakage of the drug from the joint cavity into systemic circulation.Enhance the retention of the formulation within the joint by using a more viscous hydrogel or larger microparticles.
Precipitation of this compound upon injection. The formulation is not stable in the physiological environment of the synovial fluid.1. Include stabilizing excipients in the formulation. 2. Test the stability of the formulation in simulated synovial fluid in vitro prior to in vivo studies.

Data on Formulation Strategies

The following table presents hypothetical data to illustrate the potential improvements in the local bioavailability of this compound with different formulation strategies.

Formulation Drug Load (%) Initial Burst Release (%) Mean Residence Time in Joint (Days) Peak Concentration in Synovial Fluid (µg/mL)
Aqueous Suspension5800.52.5
Nanosuspension104037.8
In Situ Hydrogel225144.2
PLGA Microspheres2015286.5

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Microspheres

Objective: To encapsulate this compound in biodegradable PLGA microspheres for sustained intra-articular delivery.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 75:25)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Dissolve 100 mg of this compound and 400 mg of PLGA in 5 mL of DCM to form the organic phase.

  • Prepare a 1% (w/v) PVA solution in deionized water as the aqueous phase.

  • Add the organic phase to 50 mL of the aqueous phase under constant stirring at 500 rpm to form an oil-in-water emulsion.

  • Continue stirring for 4 hours to allow for the evaporation of DCM and the hardening of the microspheres.

  • Collect the microspheres by centrifugation at 3000 rpm for 10 minutes.

  • Wash the collected microspheres three times with deionized water to remove residual PVA.

  • Lyophilize the microspheres for 48 hours to obtain a dry powder.

  • Store the microspheres at -20°C until use.

Protocol 2: In Vitro Drug Release Study

Objective: To evaluate the release profile of this compound from the prepared formulation.

Materials:

  • This compound formulation

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator

  • HPLC system

Procedure:

  • Accurately weigh 10 mg of the this compound formulation and place it in a vial containing 10 mL of PBS (pH 7.4).

  • Incubate the vials at 37°C in a shaking incubator at 100 rpm.

  • At predetermined time points (e.g., 1, 6, 24, 48, 72 hours, and daily thereafter), withdraw 1 mL of the release medium.

  • Replace the withdrawn medium with 1 mL of fresh PBS to maintain a constant volume.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time.

Experimental and Logical Workflows

The following diagrams illustrate key workflows in the development and troubleshooting of this compound formulations.

Formulation_Development_Workflow Start Start: Need for Sustained Intra-articular Delivery Formulation Formulation Strategy Selection (Microspheres, Hydrogel, etc.) Start->Formulation Preparation Formulation Preparation and Optimization Formulation->Preparation Characterization In Vitro Characterization (Size, Drug Load, Release) Preparation->Characterization InVivo In Vivo Evaluation (PK/PD, Efficacy) Characterization->InVivo Analysis Data Analysis and Interpretation InVivo->Analysis Decision Meets Target Profile? Analysis->Decision Decision->Formulation No, Re-formulate End End: Lead Formulation Identified Decision->End Yes

Caption: Workflow for developing a sustained-release formulation of this compound.

Troubleshooting_Workflow Start In Vivo Experiment Shows Suboptimal Efficacy CheckPK Review Pharmacokinetic Data Start->CheckPK LowExposure Low Drug Exposure? CheckPK->LowExposure CheckFormulation Evaluate Formulation (Dissolution, Stability) LowExposure->CheckFormulation Yes CheckDose Is Dose Sufficient? LowExposure->CheckDose No Reformulate Reformulate for Better Solubility/Release CheckFormulation->Reformulate IncreaseDose Increase Dose CheckDose->IncreaseDose No End Re-run In Vivo Study CheckDose->End Yes IncreaseDose->End Reformulate->End

Caption: Logical workflow for troubleshooting suboptimal in vivo results.

References

a a Overcoming challenges with the slow-release formulation of SAR113945

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the slow-release formulation of SAR113945. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges during their in-vitro and in-vivo experiments with this IκB kinase (IKK) inhibitor. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your osteoarthritis research.

Troubleshooting Guide

This guide addresses potential issues you may encounter with the slow-release formulation of this compound. The solutions provided are based on common challenges with intra-articular, polymer-based, sustained-release formulations.

Assumption: The slow-release formulation of this compound is a suspension of biodegradable polymer-based microspheres (e.g., PLGA) encapsulating the active pharmaceutical ingredient (API).

Problem Potential Cause Recommended Solution
Inconsistent or Low Drug Release In-Vitro 1. Microsphere Aggregation: The formulation was not properly resuspended before use, leading to clumping and altered release kinetics.1. Proper Resuspension: Ensure the vial is gently but thoroughly agitated (e.g., by rolling or inverting) to achieve a uniform suspension before aspiration. Avoid vigorous shaking, which can cause foaming or damage the microspheres.
2. Inadequate Buffer Conditions: The in-vitro release buffer (e.g., PBS) may not be at the optimal pH or temperature to simulate in-vivo conditions, affecting polymer degradation and drug dissolution.2. Optimize Release Medium: Verify that the pH of the release buffer is physiological (pH 7.4) and the temperature is maintained at 37°C. Consider adding a surfactant (e.g., 0.02% Tween 80) to prevent the drug from sticking to the container walls, especially if this compound has low aqueous solubility.
3. Drug-Polymer Interactions: Strong interactions between this compound and the polymer matrix may be hindering its release.3. Formulation Analysis: While the formulation cannot be altered, understanding this possibility can inform the interpretation of your results. If possible, consult any available formulation documentation for details on the polymer used.
Variability in In-Vivo Efficacy 1. Improper Injection Technique: Intra-articular injection is a technique-dependent procedure. Inconsistent administration can lead to deposition of the formulation in the synovial membrane or surrounding tissues instead of the joint space.1. Standardized Injection Protocol: Develop and adhere to a strict, standardized protocol for intra-articular injections in your animal models. Consider using imaging guidance (e.g., ultrasound) to ensure accurate placement.
2. Rapid Clearance from the Joint: The formulation may be cleared from the joint space faster than anticipated, leading to a shorter-than-expected duration of action. Small-molecule drugs can be cleared rapidly by blood and lymphatic vessels.[1]2. Assess Pharmacokinetics: If feasible, perform pharmacokinetic studies to determine the concentration of this compound in the synovial fluid and plasma over time. This will help to understand the in-vivo release profile and residence time.
3. Patient/Animal Model Heterogeneity: The clinical trials of this compound showed a significant effect only in a subgroup of patients with knee joint effusion at baseline.[2][3] This suggests that the inflammatory state of the joint may influence efficacy.3. Stratify Study Population: In your preclinical models, consider stratifying animals based on the severity of inflammation or other relevant biomarkers to assess if the therapeutic effect is more pronounced in certain subgroups.
Difficulty in Handling the Formulation 1. Clogging of Syringe Needle: The microsphere suspension may be too viscous or the particles too large for the selected needle gauge.1. Optimize Syringe and Needle Selection: Use a larger gauge needle (e.g., 21G or 23G) for administration. Ensure the formulation is at room temperature before injection to reduce viscosity. Consult the product datasheet for any specific recommendations on needle size.
2. Foaming Upon Reconstitution/Resuspension: Vigorous shaking can introduce air bubbles, making accurate dosing difficult.2. Gentle Mixing: As mentioned, gently roll or invert the vial to resuspend the microspheres. If foaming occurs, let the vial stand for a few minutes to allow the foam to dissipate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a specific inhibitor of the IκB kinase (IKK) complex.[2][3] By inhibiting IKK, it prevents the phosphorylation and subsequent degradation of IκBα. This keeps the transcription factor NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, such as those for interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2).[2][3]

Q2: What is the purpose of the slow-release formulation?

A2: The slow-release formulation is designed for intra-articular injection to provide sustained local delivery of this compound within the knee joint.[2][3] This approach aims to maintain a high therapeutic concentration at the target site while minimizing systemic exposure and potential side effects.[2][3] Pharmacokinetic measurements have shown a sustained release of dissolved this compound locally.[2][3]

Q3: How should the this compound slow-release formulation be stored?

A3: While specific storage conditions for this formulation are not publicly available, similar microsphere-based suspensions are typically stored at 2-8°C. Do not freeze, as this can damage the microspheres and alter the release profile. Always refer to the product-specific datasheet for accurate storage instructions.

Q4: Can the slow-release formulation be diluted?

A4: It is generally not recommended to dilute a slow-release suspension, as this can alter the formulation's properties and the intended release kinetics. Administer the formulation as supplied.

Q5: What were the key findings from the clinical trials of this compound?

A5: Phase 1 studies with a dose-escalating design confirmed the safety and tolerability of this compound and showed a positive trend on the WOMAC scores.[2][3] However, the Phase 2a proof-of-concept study did not show a statistically significant effect on the primary endpoint (WOMAC pain subscore at day 56) in the overall study population.[2][3] A post-hoc analysis revealed a statistically significant improvement in pain and physical function in a subgroup of patients who had knee joint effusion at baseline.[2]

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Plasma Following a Single Intra-Articular Dose

DoseCmax (pg/mL)tmax (hours)AUC (pg*day/mL)t1/2z (days)
3 mg Data not specifiedData not specifiedData not specifiedData not specified
25 mg Data not specifiedData not specified13500 (mean)~52 (geometric mean)

Data is limited and extracted from a Phase 1 clinical study report. Sustained concentrations in plasma were observed in the 3 mg and higher dose groups.

Experimental Protocols

Protocol 1: In-Vitro Drug Release Study

  • Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. To prevent microbial growth for long-term studies, 0.02% sodium azide can be added. For poorly soluble drugs like this compound, consider adding a surfactant such as 0.02% (v/v) Tween 80 to maintain sink conditions.

  • Sample Preparation: Gently resuspend the this compound formulation vial to ensure homogeneity. Withdraw a precise amount of the suspension (e.g., equivalent to a specific dose).

  • Release Setup: Place the sample into a known volume of pre-warmed (37°C) release medium in a sealed container (e.g., a dialysis bag or a tube with a semi-permeable membrane). Place the container in a larger vessel with release medium and incubate at 37°C with gentle agitation (e.g., in a shaking water bath).

  • Sampling: At predetermined time points (e.g., 1, 6, 24 hours, and daily thereafter), withdraw a small aliquot of the release medium from the larger vessel and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Assessment of NF-κB Inhibition in a Cellular Assay

  • Cell Culture: Culture a relevant cell line (e.g., human chondrocytes or a monocytic cell line like THP-1) in appropriate media.

  • Cell Stimulation: Seed the cells in a multi-well plate and allow them to adhere. Pre-treat the cells with varying concentrations of this compound (or the release medium from an in-vitro release study) for a specified duration (e.g., 1-2 hours).

  • Induction of NF-κB Pathway: Stimulate the cells with an inflammatory agent such as IL-1β or TNF-α to activate the NF-κB pathway.

  • Endpoint Analysis: After a suitable incubation period, assess NF-κB activation. This can be done through various methods:

    • Western Blot: Lyse the cells and perform a Western blot to measure the levels of phosphorylated IKK, phosphorylated IκBα, or total IκBα.

    • ELISA: Measure the secretion of downstream inflammatory cytokines (e.g., IL-6, IL-8) into the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Reporter Assay: Use a cell line stably transfected with an NF-κB luciferase reporter construct and measure the luciferase activity.

  • Data Analysis: Determine the IC50 value of this compound for the inhibition of the selected endpoint.

Visualizations

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IL1b IL-1β IL1R IL-1R IL1b->IL1R Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IL1R->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates This compound This compound This compound->IKK_complex Inhibits p_IkBa p-IκBα IkBa->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Release Gene_Transcription Gene Transcription (IL-6, COX-2, MMPs) Nucleus->Gene_Transcription Induces

Caption: Mechanism of action of this compound in the NF-κB signaling pathway.

Experimental_Workflow start Start formulation_prep Prepare this compound Slow-Release Formulation start->formulation_prep invitro_release In-Vitro Release Study (Protocol 1) formulation_prep->invitro_release pk_pd_analysis Analyze Release Profile (PK/PD Modeling) invitro_release->pk_pd_analysis animal_model Induce Osteoarthritis in Animal Model pk_pd_analysis->animal_model dosing Intra-articular Injection of Formulation animal_model->dosing efficacy_assessment Assess Efficacy (e.g., pain, histology) dosing->efficacy_assessment pk_sampling Collect Synovial Fluid and Plasma Samples dosing->pk_sampling data_interpretation Correlate PK/PD with Efficacy efficacy_assessment->data_interpretation bioanalysis Bioanalysis of Samples (LC-MS/MS) pk_sampling->bioanalysis bioanalysis->data_interpretation end End data_interpretation->end

Caption: Experimental workflow for preclinical evaluation of this compound formulation.

Troubleshooting_Flowchart start Issue Encountered: Inconsistent In-Vivo Results check_formulation Was the formulation properly resuspended? start->check_formulation resuspend Action: Ensure gentle, thorough resuspension. check_formulation->resuspend No check_injection Was the injection technique consistent? check_formulation->check_injection Yes resuspend->check_injection standardize_injection Action: Standardize protocol, use imaging guidance. check_injection->standardize_injection No check_pk Is the in-vivo PK profile known and consistent? check_injection->check_pk Yes standardize_injection->check_pk conduct_pk Action: Conduct PK study to assess release. check_pk->conduct_pk No consider_heterogeneity Consider subject heterogeneity (e.g., inflammation level). check_pk->consider_heterogeneity Yes conduct_pk->consider_heterogeneity stratify Action: Stratify study groups based on biomarkers. consider_heterogeneity->stratify end Re-evaluate Experiment stratify->end

Caption: Logical troubleshooting flowchart for in-vivo experimental variability.

References

a a Controlling for variability in animal models treated with SAR113945

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SAR113945 in animal models. The information is designed to help control for variability and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific inhibitor of the IκB kinase (IKK) complex.[1][2] By inhibiting IKK, this compound blocks the activation of the Nuclear Factor-κB (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response, and its inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1][2] In preclinical and clinical studies, it has been investigated primarily for the treatment of osteoarthritis when administered locally via intra-articular injection.[1][2]

Q2: In which animal models has this compound or similar compounds been tested?

A2: While specific publications detailing this compound use in various animal models are not extensively available in the public domain, its development for osteoarthritis implies testing in common models of the disease. In vivo studies have been conducted in rats (Long-Evans) where it showed positive effects on thermal and mechanical hyperalgesia.[2] Generally, animal models for osteoarthritis can be surgically-induced (e.g., destabilization of the medial meniscus - DMM), chemically-induced, or spontaneous.[3] The choice of model can significantly impact study outcomes and variability.

Q3: What is the recommended formulation and route of administration for this compound in animal models?

A3: In clinical trials, this compound was administered as an intra-articular injection in a slow-release formulation to ensure high local exposure in the joint with low systemic exposure.[1][2] For preclinical animal studies, a similar approach is advisable. The exact composition of the slow-release vehicle used in proprietary studies is not publicly disclosed. Researchers may need to develop or utilize a suitable biocompatible, slow-release vehicle for their studies. Direct intra-articular injection is the most relevant route for osteoarthritis models.

Troubleshooting Guides

High Variability in Efficacy Readouts

Problem: I am observing high variability in my experimental readouts (e.g., pain behavior, histological scores) between animals in the same treatment group.

Potential Cause Troubleshooting Steps
Inconsistent Intra-Articular Injection - Ensure consistent needle placement and injection volume for each animal. The use of imaging guidance (e.g., ultrasound) can improve accuracy, especially in smaller animals. - Verify the technical proficiency of all personnel performing injections. Minor differences in technique can be a significant source of variability.[4]
Variability in Animal Model Induction - For surgical models, ensure the procedure is highly standardized. The use of a surgical microscope can increase precision and consistency.[4] - Monitor animals post-surgery to ensure uniform recovery and development of pathology. Exclude animals with surgical complications.
Inherent Biological Variability - Use age- and sex-matched animals from a reputable supplier. - Control for environmental factors such as diet, caging conditions (size, density, enrichment), and light-dark cycles, as these can influence disease progression.[4]
Inconsistent Drug Formulation/Dosing - If preparing a custom slow-release formulation, ensure it is homogenous and that each dose contains the correct concentration of this compound. - Perform pilot studies to determine the optimal dose and release kinetics for your specific animal model and study duration.
Lack of Expected Efficacy

Problem: My this compound treated group is not showing a significant difference compared to the vehicle control group.

Potential Cause Troubleshooting Steps
Suboptimal Dosing - The dose may be too low to achieve a therapeutic concentration in the joint for the duration of the study. Conduct a dose-response study to identify the optimal dose.
Inappropriate Timing of Treatment - Consider the disease stage in your animal model. This compound, as an anti-inflammatory agent, may be more effective in the early, inflammatory stages of osteoarthritis.
Pharmacokinetics of the Formulation - The release rate of this compound from the formulation may be too fast (leading to rapid clearance) or too slow (not reaching therapeutic concentrations). Characterize the release profile of your formulation in vitro and in vivo if possible.
Model-Specific Pathophysiology - The chosen animal model may have a disease pathophysiology that is not primarily driven by the NF-κB pathway. Ensure the model is appropriate for testing an IKK inhibitor.

Data Presentation

Human Clinical Trial Dosing for this compound

The following table summarizes the single intra-articular doses used in a Phase 1 human clinical trial for knee osteoarthritis. This may serve as a reference for dose-ranging studies in large animal models, but direct extrapolation is not recommended.

Dose Group Concentration Volume Total Dose
125 µg/mL3 mL0.075 mg
2100 µg/mL3 mL0.3 mg
3250 µg/mL3 mL0.75 mg
41 mg/mL3 mL3 mg
55 mg/mL3 mL15 mg
65 mg/mL5 mL25 mg
Data from a clinical study report on this compound.[4]

Note: A large variability in synovial fluid concentrations was observed in the human study.[4]

Experimental Protocols

Key Experiment: Intra-articular Injection in a Rodent Model of Osteoarthritis

This protocol provides a generalized methodology for administering this compound via intra-articular injection into the knee joint of a rat, which can be adapted for other rodents.

Materials:

  • This compound formulated in a suitable sterile, slow-release vehicle.

  • Sterile insulin syringes with 30G or smaller needles.

  • Anesthetic (e.g., isoflurane).

  • Animal clippers and antiseptic solution.

  • Heat pad for maintaining animal body temperature.

Procedure:

  • Anesthesia: Anesthetize the animal using isoflurane (or another approved anesthetic agent) and ensure a surgical plane of anesthesia is reached.

  • Preparation: Place the animal in a supine position. Shave the fur around the knee joint to be injected. Clean the skin with an antiseptic solution.

  • Positioning: Flex the knee to a 90-degree angle to open up the joint space. The injection site is typically on the medial or lateral aspect of the patellar tendon.

  • Injection: Gently insert the sterile needle into the intra-articular space. A successful entry is often indicated by a lack of resistance.

  • Administration: Slowly inject the desired volume (typically 20-50 µL for a rat) of the this compound formulation or vehicle control.

  • Recovery: Withdraw the needle and gently flex and extend the knee a few times to distribute the compound within the joint. Monitor the animal until it has fully recovered from anesthesia on a heat pad.

  • Post-Procedure Care: Administer analgesics as required by your approved animal care protocol. Monitor the animal for any signs of distress, infection, or adverse reaction at the injection site.

Mandatory Visualizations

Signaling Pathway Diagram

SAR113945_MoA cluster_outside Extracellular cluster_cell Cell Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex activates IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB:f0 phosphorylates This compound This compound This compound->IKK_complex inhibits IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_P P-IκB Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation IkB_NFkB:f1->NFkB releases IkB_NFkB:f0->IkB_P DNA DNA (κB sites) NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (IL-1β, TNF-α, etc.) DNA->Genes promotes transcription

Caption: Mechanism of action of this compound in the NF-κB signaling pathway.

Experimental Workflow Diagram

experimental_workflow cluster_setup Phase 1: Model Induction & Acclimation cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral/Gait Analysis Model_Induction Osteoarthritis Model Induction (e.g., DMM Surgery) Recovery Post-Surgical Recovery Randomization Randomization into Groups (Vehicle, this compound) IA_Injection Intra-articular Injection Randomization->IA_Injection Monitoring Longitudinal Monitoring (Behavior, Weight Bearing) IA_Injection->Monitoring Euthanasia Euthanasia at Study Endpoint Monitoring->Euthanasia Data_Analysis Statistical Analysis Monitoring->Data_Analysis Histology Joint Histology (OARSI Scoring) Euthanasia->Histology Biomarkers Synovial Fluid/Tissue Biomarker Analysis Euthanasia->Biomarkers Histology->Data_Analysis Biomarkers->Data_Analysis

Caption: General experimental workflow for this compound in an animal model.

References

Validation & Comparative

Preclinical Showdown: SAR113945 Outperforms Triamcinolone in Osteoarthritis Pain Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A preclinical study has demonstrated the superior efficacy of SAR113945, a novel IκB kinase (IKK) inhibitor, over the widely used corticosteroid triamcinolone in a relevant animal model of osteoarthritis pain. In vivo studies revealed that this compound was more effective at reducing both thermal and mechanical hyperalgesia, indicating its potential as a more potent therapeutic agent for managing osteoarthritis-related pain.[1][2]

This comparison guide provides an objective analysis of this compound versus triamcinolone, summarizing their mechanisms of action, the available preclinical efficacy data, and the experimental context for these findings. This information is intended for researchers, scientists, and drug development professionals engaged in the advancement of osteoarthritis therapeutics.

Executive Summary of Preclinical Findings

While specific quantitative data from the direct comparative study are not publicly available, a key publication summarizing the development of this compound explicitly states its superiority over triamcinolone in in vivo models of osteoarthritis pain.[1][2] The study highlighted positive effects on both thermal and mechanical hyperalgesia.

Table 1: Qualitative Comparison of Preclinical Efficacy in an Osteoarthritis Pain Model

FeatureThis compoundTriamcinoloneSource
Efficacy vs. Control Positive effect on hyperalgesiaKnown to reduce inflammation-related pain[1][2]
Superiority Demonstrated superiorityLess effective in the reported study[1][2]
Endpoint Reduction of thermal and mechanical hyperalgesiaReduction of inflammation[1][2]

Mechanism of Action: A Tale of Two Pathways

The differential efficacy observed between this compound and triamcinolone can be attributed to their distinct mechanisms of action at the molecular level.

This compound: This compound is a potent and specific inhibitor of IκB kinase (IKK). IKK is a key enzyme in the NF-κB signaling pathway, which plays a central role in inflammation and the expression of genes involved in pain and cartilage degradation. By inhibiting IKK, this compound prevents the activation of NF-κB, thereby blocking the synthesis of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNFα), as well as the pain mediator prostaglandin E2 (PGE2).[1][2]

Triamcinolone: As a synthetic glucocorticoid, triamcinolone exerts its anti-inflammatory effects through a broader mechanism. It binds to the glucocorticoid receptor, and this complex translocates to the nucleus where it can upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory genes. While this includes the inhibition of the NF-κB pathway, its action is less direct than that of this compound and involves multiple other signaling cascades.

Signaling_Pathways cluster_this compound This compound Pathway cluster_Triamcinolone Triamcinolone Pathway This compound This compound IKK IKK This compound->IKK inhibits IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Pro-inflammatory Genes (IL-1β, TNFα, PGE2) Pro-inflammatory Genes (IL-1β, TNFα, PGE2) NF-κB->Pro-inflammatory Genes (IL-1β, TNFα, PGE2) activates transcription of Triamcinolone Triamcinolone Glucocorticoid Receptor Glucocorticoid Receptor Triamcinolone->Glucocorticoid Receptor binds to Triamcinolone-Receptor Complex Triamcinolone-Receptor Complex Anti-inflammatory Genes Anti-inflammatory Genes Triamcinolone-Receptor Complex->Anti-inflammatory Genes upregulates Pro-inflammatory Genes Pro-inflammatory Genes Triamcinolone-Receptor Complex->Pro-inflammatory Genes downregulates

Caption: Signaling pathways of this compound and Triamcinolone.

Experimental Protocols

While the exact protocol for the direct comparative study has not been published, the following is a representative experimental design for evaluating therapeutic agents in a preclinical osteoarthritis model, based on common practices in the field.

Animal Model: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats

The MIA-induced model is a widely used and well-characterized model of osteoarthritis that mimics the pain and joint pathology seen in human OA.

  • Animals: Male Lewis rats (or another appropriate strain) are typically used, weighing between 200-250g at the start of the study.

  • Induction of Osteoarthritis:

    • Animals are anesthetized with isoflurane.

    • A single intra-articular injection of sodium monoiodoacetate (MIA) (e.g., 2 mg in 50 µL of sterile saline) is administered into the knee joint cavity of one hind limb. The contralateral limb may be injected with saline to serve as a control.

  • Treatment Groups:

    • Animals are randomly assigned to treatment groups, including:

      • Vehicle control (e.g., saline)

      • This compound (at various doses, administered intra-articularly)

      • Triamcinolone (at a clinically relevant dose, administered intra-articularly)

  • Pain Behavior Assessment:

    • Mechanical Hyperalgesia: Paw withdrawal threshold in response to mechanical stimulation (e.g., von Frey filaments) is measured at baseline and at multiple time points post-treatment.

    • Thermal Hyperalgesia: Paw withdrawal latency in response to a thermal stimulus (e.g., radiant heat source) is assessed at baseline and at various time points post-treatment.

  • Data Analysis: Changes in paw withdrawal threshold and latency are compared between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Experimental_Workflow cluster_workflow Experimental Workflow Animal Acclimatization Animal Acclimatization Baseline Pain Assessment Baseline Pain Assessment Animal Acclimatization->Baseline Pain Assessment MIA Injection MIA Injection Baseline Pain Assessment->MIA Injection Treatment Administration Treatment Administration MIA Injection->Treatment Administration Post-Treatment Pain Assessment Post-Treatment Pain Assessment Treatment Administration->Post-Treatment Pain Assessment Data Analysis Data Analysis Post-Treatment Pain Assessment->Data Analysis

Caption: A typical experimental workflow for preclinical OA studies.

Conclusion

The available preclinical evidence strongly suggests that this compound, through its targeted inhibition of the IKK/NF-κB pathway, offers a more potent analgesic effect in a model of osteoarthritis pain compared to the broader anti-inflammatory action of triamcinolone.[1][2] This superior efficacy in reducing both mechanical and thermal hyperalgesia positions this compound as a promising candidate for further development as a novel, disease-modifying treatment for osteoarthritis. Further publication of the quantitative data from these preclinical studies would be highly valuable to the research community for a more detailed comparative analysis.

References

A Comparative Analysis of IKK Inhibitors: SAR113945 and BMS-345541

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitors, particularly those targeting the IκB kinase (IKK) complex for therapeutic intervention, SAR113945 and BMS-345541 have emerged as significant research molecules. Both compounds are potent inhibitors of the IKK complex, a central regulator of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cell survival. This guide provides a detailed comparative analysis of this compound and BMS-345541, presenting their mechanisms of action, key experimental data, and the methodologies behind these findings. This objective comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their respective fields.

Mechanism of Action and Target Specificity

Both this compound and BMS-345541 function by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action blocks the nuclear translocation of NF-κB and the transcription of pro-inflammatory and survival-related genes. While both compounds target the IKK complex, their development and reported selectivity profiles show distinct focuses.

BMS-345541 is a highly selective, allosteric inhibitor of IKK. It exhibits a notable preference for the IKK-2 (IKKβ) catalytic subunit over the IKK-1 (IKKα) subunit. This selectivity is crucial as IKKβ is the primary kinase responsible for activating the canonical NF-κB pathway in response to inflammatory stimuli.

This compound is also described as a specific inhibitor of the IκB kinase complex, with a focus on IKKβ.[1] Although specific IC50 values are not publicly available, its development for osteoarthritis suggests a potent anti-inflammatory profile mediated through IKK inhibition.[2]

Quantitative Analysis of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory activities of this compound and BMS-345541. A direct comparison of enzymatic inhibition is limited by the lack of publicly available IC50 values for this compound.

Parameter This compound BMS-345541 Reference
Target IκB kinase (IKK) complexIκB kinase (IKK) complex[1][3]
IKK-1 (IKKα) IC50 Not Publicly Available4 µM
IKK-2 (IKKβ) IC50 Not Publicly Available0.3 µM
Cellular IκBα Phosphorylation IC50 Potent Inhibition Reported~4 µM (in THP-1 cells)[3]

In Vitro and In Vivo Efficacy: A Comparative Overview

The therapeutic potential of these inhibitors has been explored in different disease models, reflecting their distinct development paths.

This compound has been primarily investigated for the treatment of osteoarthritis . In vitro studies have demonstrated its ability to suppress the production of pro-inflammatory mediators such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNFα), and Prostaglandin E2 (PGE₂).[2] In vivo animal models of osteoarthritis have shown that this compound can reduce thermal and mechanical hyperalgesia.[2]

BMS-345541 has been extensively studied in the context of cancer . In vitro, it has been shown to inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer, and to induce apoptosis. In vivo studies have demonstrated its efficacy in reducing tumor growth in xenograft models of melanoma.

The table below provides a summary of the key preclinical findings for both compounds.

Experimental Model This compound BMS-345541 Reference
Therapeutic Area OsteoarthritisCancer[2]
In Vitro Cellular Effects Inhibition of IL-1β, TNFα, and PGE₂ synthesisInhibition of cancer cell proliferation, induction of apoptosis[2]
In Vivo Efficacy Reduction of hyperalgesia in osteoarthritis modelsInhibition of tumor growth in melanoma xenograft models[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NF-κB signaling pathway targeted by both inhibitors and a general workflow for evaluating such compounds.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Ligand Binding IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex 2. Signal Transduction IkB IκBα IKK_Complex->IkB 3. Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome 4. Ubiquitination & Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus 5. Nuclear Translocation DNA κB sites NFkB_nucleus->DNA 6. DNA Binding Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression 7. Transcription Inhibitor This compound / BMS-345541 Inhibitor->IKK_Complex Inhibition

Caption: The NF-κB signaling pathway inhibited by this compound and BMS-345541.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IKKα, IKKβ) Cell_Assay Cell-Based Assays (e.g., NF-κB Reporter, Cytokine Release) Kinase_Assay->Cell_Assay Confirm Cellular Activity Toxicity_Assay Cellular Toxicity Assays Cell_Assay->Toxicity_Assay Assess Safety Window PK_PD Pharmacokinetics & Pharmacodynamics Toxicity_Assay->PK_PD Characterize ADME Efficacy_Model Disease Model Efficacy (e.g., Osteoarthritis, Cancer) PK_PD->Efficacy_Model Evaluate Therapeutic Effect Toxicity_Study In Vivo Toxicity Studies Efficacy_Model->Toxicity_Study Determine Safety Profile Compound_Screening Compound Synthesis & Screening Compound_Screening->Kinase_Assay Determine IC50

References

Comparative Efficacy of SAR113945 and Other IKKβ Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the IκB kinase (IKK) inhibitor SAR113945 against other notable IKKβ inhibitors. This document outlines their biochemical and cellular activities, supported by detailed experimental methodologies, to offer an objective evaluation for advancing research in inflammatory diseases and beyond.

This compound is a specific inhibitor of the IκB kinase (IKK) complex, which is a critical regulator of the NF-κB signaling pathway.[1][2] This pathway plays a central role in inflammation, immunity, and cell survival. Developed by Sanofi-Aventis for the treatment of osteoarthritis, this compound was formulated for slow-release intra-articular injection.[1][2] Preclinical studies and Phase 1 clinical trials demonstrated its ability to inhibit the IKK complex, thereby reducing the production of inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2.[1][2] While showing a favorable safety profile and positive trends in pain and function scores, a Phase 2a trial did not meet its primary endpoint in the broader patient population.[1][2] However, a specific subgroup of patients with knee joint effusion at the start of the study showed a statistically significant improvement.[1][2]

This guide provides a comparative analysis of this compound's efficacy alongside other well-characterized IKKβ inhibitors, offering a valuable resource for researchers investigating therapeutic interventions targeting the NF-κB pathway.

Quantitative Comparison of IKK Inhibitors

The following table summarizes the key quantitative metrics for this compound and other selected IKK inhibitors, focusing on their half-maximal inhibitory concentrations (IC50) in both biochemical and cellular assays.

Parameter This compound BMS-345541 IKK-16 TPCA-1 MLN120B LY2409881
Biochemical IC50 (IKKβ) Not Publicly Available0.3 µM40 nM17.9 nM45 nM30 nM
Biochemical IC50 (IKKα) Not Publicly Available4.0 µM200 nM~394 nM (22-fold less potent than on IKKβ)>50 µM>300 nM (>10-fold less potent than on IKKβ)
Cellular IC50 (IκBα Phosphorylation) Demonstrated inhibition of downstream effects, but specific IC50 not available.~1-5 µMNot Publicly AvailableNot Publicly AvailableNot Publicly AvailableNot Publicly Available
Selectivity Notes Described as a "specific inhibitor of the IκB kinase complex".[1][2]Allosteric inhibitor with >10-fold selectivity for IKKβ over IKKα.ATP-competitive inhibitor.Highly selective for IKKβ over IKKα.Potent and selective, reversible, and ATP-competitive inhibitor of IKKβ.Potent and selective IKKβ inhibitor.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the canonical NF-κB signaling pathway and a general experimental workflow for assessing IKK inhibitors.

IKK_NFkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor Binding IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition P_IkB P-IκBα NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Ub_Proteasome Ubiquitin/ Proteasome System P_IkB->Ub_Proteasome Degradation DNA DNA (κB sites) NFkB_nucleus->DNA Binding This compound This compound & Other IKK Inhibitors This compound->IKK_Complex Inhibition Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) DNA->Gene_Expression Transcription

Caption: Canonical NF-κB Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_assays Downstream Assays Start Start Cell_Culture Cell Culture (e.g., Macrophages, Synoviocytes) Start->Cell_Culture Inhibitor_Treatment Pre-incubation with IKK Inhibitor (e.g., this compound) or Vehicle Control Cell_Culture->Inhibitor_Treatment Stimulation Stimulation with Pro-inflammatory Agent (e.g., LPS, TNF-α) Inhibitor_Treatment->Stimulation Lysate_Prep Cell Lysis and Protein Quantification Stimulation->Lysate_Prep Biochemical_Assay Biochemical Assay: In Vitro Kinase Assay (IC50 Determination) Lysate_Prep->Biochemical_Assay Cellular_Assay_1 Cellular Assay 1: Western Blot for p-IκBα (Target Engagement) Lysate_Prep->Cellular_Assay_1 Cellular_Assay_2 Cellular Assay 2: NF-κB Reporter Assay (Functional Outcome) Lysate_Prep->Cellular_Assay_2 Data_Analysis Data Analysis and IC50 Calculation Biochemical_Assay->Data_Analysis Cellular_Assay_1->Data_Analysis Cellular_Assay_2->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for Evaluating IKK Inhibitors.

Experimental Protocols

Biochemical IKKβ Kinase Assay (for IC50 Determination)

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKKβ.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation sites, such as IKKtide)

  • ATP (adenosine triphosphate)

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions or DMSO (vehicle control).

  • Add the IKKβ enzyme and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Assay for IκBα Phosphorylation (Western Blot)

This cell-based assay assesses the inhibitor's ability to block the phosphorylation of IκBα, a direct downstream target of IKKβ, within a cellular context.

Materials:

  • Cell line (e.g., human monocytic THP-1 cells or primary synoviocytes)

  • Cell culture medium and supplements

  • Pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] or TNF-α)

  • Test compounds (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and grow to a suitable confluency.

  • Pre-incubate the cells with various concentrations of the IKK inhibitor or vehicle control for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with the pro-inflammatory agent for a short duration (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-IκBα overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total IκBα and GAPDH to ensure equal loading.

  • Quantify the band intensities to determine the extent of inhibition of IκBα phosphorylation.

References

Validating SAR113945's Inhibition of the NF-κB Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SAR113945, an investigational IκB kinase (IKK) inhibitor, with other alternatives for inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. The information is compiled from preclinical and clinical study data to support researchers in evaluating its potential.

Introduction to this compound and the NF-κB Pathway

This compound is a small molecule inhibitor of the IκB kinase (IKK) complex, a key regulator of the canonical NF-κB pathway.[1][2] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This ultimately blocks the translocation of NF-κB to the nucleus, where it would otherwise activate the transcription of numerous pro-inflammatory genes. The NF-κB pathway plays a critical role in inflammation, immunity, and cell survival, making it a significant target for therapeutic intervention in a variety of diseases. In-vitro experiments have shown that this compound specifically inhibits the IκB kinase complex, and cellular assays have demonstrated its ability to inhibit the synthesis of downstream inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2.[1][2]

Comparative Analysis of NF-κB Pathway Inhibitors

To objectively assess the performance of this compound, it is compared against other known NF-κB pathway inhibitors. These alternatives include another small molecule IKK inhibitor, AS-602868, and a different class of inhibitor, an NF-κB decoy oligodeoxynucleotide (ODN).

Data Presentation: Quantitative Comparison of Inhibitor Potency

InhibitorTargetMechanism of ActionIC50/Effective ConcentrationReference
This compound IKK complexATP-competitive inhibitor of IκB kinaseNot publicly available[1][2]
AS-602868 IKK2ATP-competitive inhibitor of IκB kinase 260 nMprobechem.com
NF-κB Decoy ODN NF-κB transcription factorBinds to NF-κB, preventing its translocation to the nucleus and binding to DNA5 µM (concentration used to show significant inhibition of TNF-α in a murine calvarial model)[3]

Note: While a specific IC50 value for this compound is not publicly available, preclinical studies have confirmed its inhibitory effect on the IKK complex and downstream inflammatory signaling.[1][2] The NF-κB decoy ODN's potency is presented as the effective concentration used in a specific experimental model, as a direct IC50 is not applicable to its mechanism of action.

Experimental Protocols for Validating NF-κB Inhibition

The following are detailed methodologies for key experiments commonly used to validate the inhibition of the NF-κB pathway.

Western Blot for Phosphorylated IκBα (p-IκBα)

This assay directly measures the activation of the IKK complex by assessing the phosphorylation of its immediate substrate, IκBα. A decrease in p-IκBα levels upon treatment with an inhibitor indicates successful target engagement.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., human chondrocytes, synoviocytes, or a relevant cell line) and allow them to adhere overnight. Pre-treat cells with varying concentrations of the inhibitor (e.g., this compound, AS-602868) for 1-2 hours. Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or IL-1β (1 ng/mL), for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated IκBα (e.g., anti-p-IκBα, Ser32/36) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the p-IκBα signal to a loading control (e.g., β-actin or GAPDH) and compare the levels between treated and untreated samples.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines (TNF-α and IL-6)

This assay quantifies the production of key pro-inflammatory cytokines that are downstream targets of the NF-κB pathway. A reduction in cytokine secretion following inhibitor treatment demonstrates the functional consequence of NF-κB inhibition.

Protocol:

  • Cell Culture and Treatment: Plate cells and pre-treat with inhibitors as described in the Western blot protocol. Stimulate with an NF-κB activator (e.g., LPS, TNF-α, or IL-1β) for a longer duration, typically 6-24 hours, to allow for cytokine production and secretion.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA Procedure (using a commercial kit):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α or IL-6).

    • Wash the plate and block non-specific binding sites.

    • Add diluted standards and the collected cell culture supernatants to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash the plate and add streptavidin-HRP conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Generate a standard curve from the absorbance values of the known standards. Calculate the concentration of the cytokine in the unknown samples by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

Signaling Pathway Diagram

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-1beta IL-1beta IL1R IL-1R IL-1beta->IL1R IKK IKK Complex TNFR->IKK IL1R->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_P p-IκBα IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation This compound This compound This compound->IKK AS602868 AS-602868 AS602868->IKK DNA κB Site NFkB_nuc->DNA Binding Decoy_ODN NF-κB Decoy ODN NFkB_nuc->Decoy_ODN Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Proinflammatory_Genes Activation

Caption: The canonical NF-κB signaling pathway and points of inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of NF-κB Inhibition cluster_western Western Blot cluster_elisa ELISA A 1. Plate Cells B 2. Pre-treat with Inhibitor A->B C 3. Stimulate with NF-κB Activator B->C D 4a. Cell Lysis C->D I 4b. Collect Supernatant C->I E 5a. Protein Quantification D->E F 6a. SDS-PAGE & Transfer E->F G 7a. Antibody Incubation (p-IκBα) F->G H 8a. Detection & Analysis G->H J 5b. Perform ELISA (TNF-α, IL-6) I->J K 6b. Data Analysis J->K

Caption: Workflow for validating NF-κB pathway inhibition.

Logical Relationship Diagram

Logical_Relationship This compound This compound IKK_Inhibition IKK Inhibition This compound->IKK_Inhibition pIkBa_Reduction Reduced p-IκBα IKK_Inhibition->pIkBa_Reduction NFkB_Inhibition NF-κB Nuclear Translocation Block pIkBa_Reduction->NFkB_Inhibition Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Inhibition->Cytokine_Reduction Therapeutic_Effect Potential Therapeutic Effect (e.g., Anti-inflammatory) Cytokine_Reduction->Therapeutic_Effect

Caption: Mechanism of action cascade for this compound.

References

Comparative Kinase Cross-Reactivity Profile of SAR113945 and Other IKKβ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of SAR113945, a known IκB kinase β (IKKβ) inhibitor, in the context of other well-characterized inhibitors targeting the same kinase. While detailed, quantitative cross-reactivity data for this compound against a broad kinase panel is not publicly available, this document summarizes its known specificity and compares it with publicly accessible data for other selective IKKβ inhibitors. The information herein is intended to assist researchers in understanding the selectivity landscape of IKKβ inhibitors and the methodologies used to determine it.

This compound is a selective inhibitor of IKKβ, a key enzyme in the NF-κB signaling pathway.[1][2] In vitro experiments have demonstrated its specific inhibition of the IκB kinase complex, and profiling against other kinases, enzymes, and ion channels supported its clinical development.[2][3] The compound has been investigated in clinical trials for osteoarthritis.[2][3]

Comparison of IKKβ Inhibitor Selectivity

Understanding the selectivity of a kinase inhibitor is crucial for interpreting its biological effects and anticipating potential off-target activities. The following table summarizes the inhibitory potency (IC50) of several well-known IKKβ inhibitors against IKKβ and the closely related IKKα isoform, providing a measure of their selectivity.

InhibitorIKKβ IC50 (nM)IKKα IC50 (nM)Selectivity (IKKα/IKKβ)Mechanism of Action
This compound Data not publicly availableData not publicly availableData not publicly availableIKKβ inhibitor
TPCA-1 17.9[4]400[4]~22-fold[4]ATP-competitive
MLN120B 45[4][5]>50,000[4][5]>1100-fold[4]ATP-competitive
BMS-345541 300[4][6][7]4,000[4][6][7]~13-fold[1]Allosteric[1][6]
IKK-16 40[4]200[4]5-foldATP-competitive
LY2409881 30[4]>300 (over 10-fold selective)>10-fold[4]ATP-competitive
PS-1145 88[4]Data not specifiedData not specifiedATP-competitive

Experimental Protocols

The determination of kinase inhibitor potency and selectivity is typically performed using biochemical assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)

Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

Principle: This assay quantifies the amount of ADP produced by a kinase reaction. The kinase phosphorylates a substrate using ATP, generating ADP. The ADP-Glo™ reagent is then added to convert the ADP to ATP, and a subsequent kinase detection reagent uses this ATP in a luciferase reaction to produce a luminescent signal that is proportional to the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., IKKβ)

  • Kinase-specific substrate (e.g., IKKtide)

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the kinase assay buffer.

    • Dilute the kinase, substrate, and ATP to their final desired concentrations in the kinase assay buffer.

    • Perform serial dilutions of the test compound in the assay buffer. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the test compound wells.

  • Reaction Setup:

    • Add the diluted test compound or vehicle to the appropriate wells of the microplate.

    • Add a master mix containing the kinase assay buffer, ATP, and substrate to all wells.

    • To initiate the kinase reaction, add the diluted kinase to all wells except for the "no enzyme" control wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and convert the generated ADP to ATP.

    • Incubate at room temperature for approximately 40 minutes.

  • Luminescence Measurement:

    • Add the Kinase Detection Reagent to each well, which contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway, which is inhibited by this compound and other IKKβ inhibitors.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (p) Proteasome Proteasome NFkB NF-κB (p50/p65) IkB->NFkB IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus Gene Target Gene Transcription NFkB_n->Gene

Caption: Canonical NF-κB signaling pathway.

Kinase Inhibitor Selectivity Profiling Workflow

The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor.

Kinase_Profiling_Workflow Compound Test Compound (e.g., this compound) Serial_Dilution Serial Dilution Compound->Serial_Dilution Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Serial_Dilution->Assay Kinase_Panel Broad Kinase Panel (e.g., >300 kinases) Kinase_Panel->Assay Data_Acquisition Data Acquisition (Luminescence Reading) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis Selectivity_Profile Selectivity Profile (Kinome Map) Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for kinase profiling.

References

A Comparative Analysis of the Chondroprotective Effects of SAR113945 and Corticosteroids in Osteoarthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chondroprotective effects of SAR113945, an investigational IκB kinase (IKK) inhibitor, and corticosteroids, a commonly used therapy for osteoarthritis (OA). This analysis is based on available preclinical and clinical data to inform research and development in the field of joint-preserving therapies.

Introduction

Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and loss of function. Current therapeutic strategies often focus on symptomatic relief, with intra-articular corticosteroids being a mainstay for managing inflammation and pain. However, concerns exist regarding their long-term effects on cartilage health.[1][2] this compound represents a novel therapeutic approach by targeting a key inflammatory signaling pathway implicated in cartilage degradation.[3][4] This guide aims to objectively compare the mechanisms of action and chondroprotective potential of these two distinct therapeutic agents.

Mechanism of Action

This compound: Inhibition of the NF-κB Signaling Pathway

This compound is a potent and selective inhibitor of the IκB kinase (IKK) complex.[3][4] The IKK complex is a central component of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and catabolic processes in chondrocytes.

In the context of osteoarthritis, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) activate the IKK complex. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus.[5][6] Once in the nucleus, NF-κB upregulates the expression of numerous genes involved in cartilage destruction, including matrix metalloproteinases (MMPs), aggrecanases (ADAMTS), and other inflammatory mediators.[5][6]

By inhibiting the IKK complex, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the downstream inflammatory and catabolic cascade.[3][4] This mechanism suggests a direct chondroprotective effect by preserving the extracellular matrix of the cartilage.

SAR113945_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor IKK IKK Complex Cytokine_Receptor->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB IkBa->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibition IkBa_NFkB IκBα-NF-κB (Inactive) DNA DNA NFkB_n->DNA Binds to Catabolic_Genes Catabolic Gene Expression (MMPs, ADAMTS) DNA->Catabolic_Genes Induces Cytokine Pro-inflammatory Cytokines (IL-1β, TNF-α) Cytokine->Cytokine_Receptor Corticosteroid_Mechanism cluster_1 Cytoplasm cluster_2 Nucleus GR Glucocorticoid Receptor (GR) CS_GR CS-GR Complex CS_GR_n CS-GR Complex CS_GR->CS_GR_n Translocation NFkB NF-κB CS_GR_n->NFkB Inhibition (Transrepression) GRE GRE CS_GR_n->GRE Binding (Transactivation) Pro_Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_Inflammatory_Genes Induces Anti_Inflammatory_Genes Anti-inflammatory Gene Expression GRE->Anti_Inflammatory_Genes Induces CS Corticosteroid (CS) CS->GR Binding InVitro_Workflow Start Start: Cartilage Harvest Isolation Chondrocyte Isolation (Enzymatic Digestion) Start->Isolation Culture Cell Culture (Monolayer or 3D) Isolation->Culture Stimulation Pro-inflammatory Stimulation (e.g., IL-1β) Culture->Stimulation Treatment Treatment with This compound or Corticosteroids Stimulation->Treatment Analysis Endpoint Analysis Treatment->Analysis Gene_Expression Gene Expression (qPCR) Analysis->Gene_Expression Protein_Analysis Protein Analysis (Western Blot, ELISA) Analysis->Protein_Analysis PG_Content Proteoglycan Content (DMMB Assay) Analysis->PG_Content Viability Cell Viability/Apoptosis (MTT, TUNEL) Analysis->Viability InVivo_Workflow Start Start: Animal Acclimatization OA_Induction OA Induction (e.g., MIA Injection) Start->OA_Induction Treatment Intra-articular Treatment (this compound or Corticosteroid) OA_Induction->Treatment Behavioral Behavioral Assessment (Pain, Function) Treatment->Behavioral Endpoint Endpoint Analysis Treatment->Endpoint Histology Histological Analysis (Cartilage Scoring) Endpoint->Histology Biomarkers Biomarker Analysis (Synovial Fluid, Serum) Endpoint->Biomarkers

References

SAR113945: An In Vitro Potency Analysis Against Other Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of SAR113945, a specific inhibitor of the IκB kinase (IKK) complex, against other anti-inflammatory drugs. This compound targets a critical node in the inflammatory response, the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression. While specific quantitative potency data for this compound is not publicly available, this guide contextualizes its activity based on existing research and provides a comparative framework using data from other relevant anti-inflammatory compounds.

Mechanism of Action: Targeting the NF-κB Pathway

This compound functions as a potent and specific inhibitor of the IκB kinase (IKK) complex, with a particular affinity for the IKKβ subunit.[1] The IKK complex is a central component of the canonical NF-κB signaling pathway. In response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) or interleukin-1beta (IL-1β), the IKK complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of a wide array of pro-inflammatory mediators, including cytokines (e.g., IL-1β, TNFα), chemokines, and enzymes like cyclooxygenase-2 (COX-2) that is responsible for prostaglandin E2 (PGE2) synthesis.[1][2]

By inhibiting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα. This action prevents the nuclear translocation of NF-κB, thereby downregulating the expression of key inflammatory genes. In vitro cellular assays have confirmed that treatment with this compound leads to a reduction in the synthesis of IL-1β, TNFα, and PGE2.[2][3]

In Vitro Potency Comparison

While direct, publicly available IC50 values for this compound are not specified in the reviewed literature, it is consistently described as a potent and specific inhibitor of the IKK complex.[1][2] To provide a quantitative context for the potency of IKK inhibitors, the following table summarizes the reported in vitro IC50 values for other molecules targeting the IKKβ subunit.

Compound NameTargetAssay TypeIC50 Value
This compound IKKβ Biochemical/Cellular Not Publicly Available
BMS-345541IKKβBiochemical0.3 µM
SC-514IKKβBiochemical3-12 µM
AspirinIKKβBiochemical~80 µM

Note: The IC50 values are sourced from various publications and should be considered in the context of the specific experimental conditions of each study. The potency of a compound can vary depending on the assay type (biochemical vs. cellular) and the specific reagents and conditions used.

Experimental Protocols

The following section details a representative methodology for an in vitro IKKβ kinase assay, a common method for determining the potency of IKK inhibitors.

In Vitro IKKβ Kinase Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IKKβ kinase activity.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation site, such as GST-IκBα)

  • Adenosine triphosphate (ATP), radio-labeled (γ-³²P-ATP) or non-labeled for detection via other methods

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

  • Test compound (e.g., this compound) at various concentrations

  • 96-well plates

  • Phosphocellulose paper or other capture membrane

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the recombinant IKKβ enzyme to each well.

  • Add the diluted test compound to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and the test compound for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.

  • Initiate the kinase reaction by adding a mixture of the IKKβ substrate and ATP (containing a tracer amount of γ-³²P-ATP).

  • Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated γ-³²P-ATP.

  • Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action of this compound and the experimental workflow, the following diagrams are provided.

G cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNFα, IL-1β) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkBa_p65_p50 IκBα - p65/p50 IKK_complex->IkBa_p65_p50 Phosphorylates This compound This compound This compound->IKK_complex Inhibits p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 (NF-κB) Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Proteasome->p65_p50 Releases p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocation Nucleus Nucleus DNA DNA p65_p50_nucleus->DNA Binds to Gene_expression Pro-inflammatory Gene Expression (IL-1β, TNFα, PGE2) DNA->Gene_expression Induces Transcription G Start Start Prepare_Reagents Prepare Reagents (IKKβ, Substrate, ATP, Compound) Start->Prepare_Reagents Incubate_Enzyme_Compound Pre-incubate IKKβ with this compound Prepare_Reagents->Incubate_Enzyme_Compound Initiate_Reaction Initiate Kinase Reaction (Add Substrate & ATP) Incubate_Enzyme_Compound->Initiate_Reaction Incubate_Reaction Incubate (e.g., 30 min at 30°C) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Measure_Activity Measure Kinase Activity (e.g., Scintillation Counting) Stop_Reaction->Measure_Activity Analyze_Data Data Analysis (Calculate % Inhibition) Measure_Activity->Analyze_Data Determine_IC50 Determine IC50 Value Analyze_Data->Determine_IC50

References

Benchmarking the Selectivity of SAR113945 for IKKβ over IKKα: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SAR113945, a selective inhibitor of IκB kinase β (IKKβ). While specific quantitative selectivity data for this compound against IKKα and IKKβ are not publicly available, in-vitro experiments have confirmed its specific inhibition of the IκB kinase complex.[1][2] this compound has progressed to clinical trials, underscoring its significance as a therapeutic agent targeting the NF-κB signaling pathway.[3] This guide will contextualize the selectivity of this compound by comparing it with other well-characterized IKK inhibitors and will detail the experimental protocols used to determine such selectivity.

Comparative Analysis of IKK Inhibitor Selectivity

The table below summarizes the half-maximal inhibitory concentration (IC50) values of several known IKK inhibitors against IKKα and IKKβ, providing a benchmark for understanding the landscape of IKK inhibitor selectivity. The selectivity ratio (IKKα IC50 / IKKβ IC50) is included to quantify the preference for IKKβ.

InhibitorIKKα IC50 (nM)IKKβ IC50 (nM)Selectivity (IKKα/IKKβ)References
This compound Data not publicly availableData not publicly availableKnown IKKβ-selective inhibitor[3]
BMS-345541 4000300~13-fold[3]
TPCA-1 40017.9~22-fold
IKK 16 200405-fold
IMD-0354 No activity250Selective for IKKβ[3]
SC-514 >100003000-12000Selective for IKKβ

Understanding IKK Signaling and Inhibition

The IκB kinase (IKK) complex is a central regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, immunity, cell survival, and proliferation. The IKK complex is primarily composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). While both IKKα and IKKβ are serine/threonine kinases with significant structural homology, they have distinct roles in NF-κB activation.

The canonical pathway is predominantly activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β). This pathway relies on the activation of IKKβ, which then phosphorylates the inhibitor of κBα (IκBα). This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the p50/RelA (p65) NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.

The non-canonical pathway is activated by a subset of TNF receptor superfamily members and is dependent on IKKα. In this pathway, IKKα phosphorylates the NF-κB2 precursor protein p100, leading to its processing into the p52 subunit. The resulting p52/RelB dimer then moves to the nucleus to regulate genes primarily involved in lymphoid organogenesis and B-cell maturation.

Given the central role of IKKβ in the pro-inflammatory canonical pathway, selective IKKβ inhibitors like this compound are of significant therapeutic interest for a range of inflammatory diseases and cancers.

G cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway cluster_inhibitor Point of Inhibition TNFa TNFα / IL-1β IKKb IKKβ TNFa->IKKb activates IKBa_p65_p50 IκBα-p65-p50 IKKb->IKBa_p65_p50 phosphorylates IκBα p65_p50_nuc p65-p50 (nucleus) IKBa_p65_p50->p65_p50_nuc IκBα degradation Gene_expression Inflammatory Gene Expression p65_p50_nuc->Gene_expression activates transcription TNFR_ligand TNFR Ligands IKKa IKKα TNFR_ligand->IKKa activates p100_RelB p100-RelB IKKa->p100_RelB phosphorylates p100 p52_RelB_nuc p52-RelB (nucleus) p100_RelB->p52_RelB_nuc p100 processing to p52 Lymphoid_genesis Lymphoid Organogenesis Gene Expression p52_RelB_nuc->Lymphoid_genesis activates transcription This compound This compound This compound->IKKb selectively inhibits

Figure 1: Simplified NF-κB Signaling Pathways and the Point of IKKβ Inhibition by this compound.

Experimental Protocols for Determining IKKβ Selectivity

The selectivity of a kinase inhibitor is a critical parameter, and it is determined by comparing its inhibitory potency against the target kinase (IKKβ) versus other kinases, particularly the closely related isoform (IKKα). This is typically achieved through in-vitro biochemical assays.

Biochemical Kinase Assay (IC50 Determination)

This method quantifies the concentration of an inhibitor required to reduce the enzymatic activity of a kinase by 50% (IC50).

Objective: To determine the IC50 values of this compound for IKKα and IKKβ.

Materials:

  • Recombinant human IKKα and IKKβ enzymes

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Substrate: A peptide or protein that is a known substrate for IKK, such as a peptide derived from IκBα (e.g., GST-IκBα).

  • ATP (often used at a concentration close to its Km for the kinase)

  • This compound and other comparator inhibitors, serially diluted in DMSO.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit for luminescence-based detection of ADP production, or 32P-ATP for radiometric assays).

  • Microplates (e.g., 96-well or 384-well, appropriate for the detection method).

Procedure:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing the kinase (IKKα or IKKβ) and its substrate in the kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of the inhibitor (e.g., this compound) or vehicle control (DMSO) to the wells of the microplate.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format:

    • Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced is measured, which is inversely proportional to the inhibition of kinase activity.

    • Radiometric: The incorporation of the radiolabeled phosphate (32P) from ATP into the substrate is quantified.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

  • Selectivity Calculation: The selectivity of the inhibitor for IKKβ over IKKα is calculated as the ratio of the IC50 value for IKKα to the IC50 value for IKKβ (IC50 IKKα / IC50 IKKβ). A higher ratio indicates greater selectivity for IKKβ.

G start Start reagent_prep Prepare Reagents: - Kinase (IKKα or IKKβ) - Substrate - Buffer start->reagent_prep inhibitor_dilution Prepare Serial Dilutions of Inhibitor (this compound) start->inhibitor_dilution plate_setup Add Kinase, Substrate, and Inhibitor to Microplate Wells reagent_prep->plate_setup inhibitor_dilution->plate_setup reaction_initiation Initiate Reaction with ATP plate_setup->reaction_initiation incubation Incubate at Controlled Temperature reaction_initiation->incubation detection Stop Reaction and Measure Kinase Activity (e.g., Luminescence) incubation->detection data_analysis Calculate % Inhibition and Determine IC50 from Dose-Response Curve detection->data_analysis selectivity_calc Calculate Selectivity Ratio (IC50 IKKα / IC50 IKKβ) data_analysis->selectivity_calc end End selectivity_calc->end

Figure 2: Experimental Workflow for Determining the IC50 and Selectivity of an IKK Inhibitor.

Conclusion

This compound is a significant IKKβ-selective inhibitor that has undergone clinical evaluation. While specific public data on its inhibitory potency against IKKα and IKKβ is limited, its progression through clinical trials suggests a favorable selectivity profile. For researchers investigating the NF-κB pathway, understanding the methodologies for assessing inhibitor selectivity is crucial for interpreting experimental results and for the development of new therapeutic agents. The biochemical assays described provide a robust framework for quantifying the potency and selectivity of compounds like this compound against their intended targets.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of SAR113945

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal of the Investigational Compound SAR113945.

Given that this compound is an investigational small molecule inhibitor, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available. Therefore, it is imperative to handle this compound as a potentially hazardous chemical with unknown toxicity.[1] The following procedures are based on established best practices for the disposal of novel research compounds and are intended to provide essential safety and logistical information. All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[1][2]

Core Principle: Treat as Hazardous Chemical Waste

Unless explicitly stated otherwise by a manufacturer's SDS, all forms of this compound—including the pure compound, solutions, and contaminated materials—must be managed as hazardous chemical waste.[2] This precautionary measure is crucial due to the compound's biologically active nature and the lack of comprehensive data on its environmental and health impacts.[2] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[1]

Personal Protective Equipment (PPE) and Handling

Before handling this compound in any form, it is critical to wear appropriate Personal Protective Equipment (PPE).

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes.
Hand Protection Chemically Resistant GlovesDouble gloving is recommended. Ensure gloves are compatible with the solvents used.
Body Protection Laboratory CoatShould be dedicated to work with hazardous compounds.
Respiratory Protection As neededHandling of the solid compound should occur in a chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol

This protocol outlines the systematic process for the safe disposal of this compound and associated waste.

Step 1: Waste Identification and Segregation

  • Classify as Hazardous: All waste streams containing this compound must be classified as hazardous.

  • Segregate at the Source: Do not mix this compound waste with non-hazardous materials.[2] It is critical to collect it in designated, separate waste containers to prevent unforeseen chemical reactions and ensure proper disposal.[2]

Step 2: Waste Containment

  • Solid Waste:

    • Dispose of all contaminated solid materials such as gloves, pipette tips, weigh paper, and empty vials in a designated hazardous solid chemical waste container.[1]

    • The container must be leak-proof, durable, and clearly labeled.

  • Liquid Waste:

    • Dispose of any residual powder or unused stock solutions as liquid hazardous waste.[1]

    • Use a dedicated, leak-proof, and chemically compatible container for liquid waste.

    • Never pour this compound solutions down the sink.[3]

Step 3: Labeling and Storage

  • Proper Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any solvents present.[2]

  • Secure Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1]

  • Secondary Containment: Place primary waste containers within a larger, chemically resistant secondary container to contain any potential leaks or spills.[2]

Step 4: Arranging for Disposal

  • Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.[1]

  • Provide Information: Furnish the EHS department with all available information about this compound.

Spill Response

In the event of a spill, treat it as a major incident.[1] Evacuate the area, notify your supervisor and the EHS department, and follow their specific procedures for hazardous chemical spills.[1]

Experimental Workflow for this compound Disposal

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Source ppe->segregate solid_waste Solid Waste (Gloves, Tips, Vials) segregate->solid_waste liquid_waste Liquid Waste (Solutions, Residual Powder) segregate->liquid_waste solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Secondary Containment in Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs end End: Proper Disposal by EHS ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of SAR113945: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the investigational IKK inhibitor SAR113945, ensuring a thorough understanding of safety and handling protocols is paramount. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on general laboratory safety principles for handling novel research compounds. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE based on standard laboratory safety protocols for potent compounds with unknown toxicities.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is advised for handling concentrated solutions.
Eyes Safety glasses or gogglesMust be worn at all times in the laboratory. Goggles provide a higher level of protection against splashes.
Body Laboratory coatA fully buttoned lab coat made of a flame-resistant material should be worn.
Respiratory Fume hood or respiratorAll handling of powdered this compound or preparation of concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols. For procedures with a higher risk of aerosolization outside of a fume hood, a fitted N95 respirator or higher is recommended.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is crucial for maintaining a safe workspace and complying with regulations.

Handling and Storage Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal Receipt Receive this compound Inspect Inspect Container for Damage Receipt->Inspect Log Log into Chemical Inventory Inspect->Log Store Store in a Designated, Secure, and Ventilated Area Log->Store DonPPE Don Appropriate PPE Store->DonPPE Retrieve from Storage Prepare Prepare Solutions in a Fume Hood DonPPE->Prepare Experiment Conduct Experiment Prepare->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Segregate Segregate Waste (Solid, Liquid, Sharps) Decontaminate->Segregate Generate Waste Label Label Waste Containers Clearly Segregate->Label Dispose Dispose of Waste According to Institutional Guidelines Label->Dispose Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex Stimuli->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IKK_complex->NFkB leads to release of This compound This compound This compound->IKK_complex inhibits IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression regulates

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。